molecular formula C5H9FO B1441988 (3-Fluorocyclobutyl)methanol CAS No. 1260654-20-3

(3-Fluorocyclobutyl)methanol

Cat. No.: B1441988
CAS No.: 1260654-20-3
M. Wt: 104.12 g/mol
InChI Key: FVQRBAHVLBOJNL-UHFFFAOYSA-N
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Description

(3-Fluorocyclobutyl)methanol is a versatile fluorinated organic compound that serves as a valuable synthetic intermediate in medicinal chemistry and materials science. The molecule features a cyclobutane ring, a fluorinated carbon atom, and a hydroxymethyl group, a combination that provides a rigid scaffold with modulated electronic properties due to the presence of the fluorine atom . Researchers utilize this compound as a key building block for the construction of more complex molecules, particularly in the development of potential pharmaceutical candidates where the cyclobutyl ring can influence the molecule's conformation, metabolic stability, and binding affinity . The primary application of (3-Fluorocyclobutyl)methanol is in organic synthesis, where the hydroxyl group can undergo various transformations, such as oxidation to aldehydes or carboxylic acids, or substitution reactions to form ethers and esters. The fluorine atom, being a strong electron-withdrawing group, can significantly alter the physicochemical properties of the molecule, including its lipophilicity, polarity, and metabolic stability, making it a crucial element in the design of bioactive compounds . As a fine chemical, it is essential for exploring structure-activity relationships (SAR) in drug discovery programs. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-fluorocyclobutyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9FO/c6-5-1-4(2-5)3-7/h4-5,7H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVQRBAHVLBOJNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

104.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260654-20-3
Record name (3-fluorocyclobutyl)methanol
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Foundational & Exploratory

Introduction: The Strategic Value of the Fluorinated Cyclobutyl Motif

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (3-Fluorocyclobutyl)methanol: A Versatile Building Block for Modern Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that confer superior pharmacological properties is perpetual. Among the privileged structures emerging from this search, fluorinated carbocycles have garnered significant attention. (3-Fluorocyclobutyl)methanol, a functionalized cyclobutane, represents a key building block in this class. Its strategic importance lies in the unique combination of the rigid, three-dimensional cyclobutane core and the profound electronic influence of the fluorine atom.

The cyclobutane ring serves as a non-planar, conformationally restricted scaffold that can orient substituents into distinct spatial arrangements, often improving binding affinity to biological targets and increasing metabolic stability compared to more flexible aliphatic chains.[1] The introduction of a fluorine atom—the most electronegative element—imparts a powerful dipole moment and can significantly alter the local acidity, basicity, and lipophilicity of a molecule.[2][3] This modification can block sites of metabolic oxidation, enhance membrane permeability, and introduce favorable interactions with target proteins, ultimately leading to improved potency and pharmacokinetic profiles.[3] This guide provides a comprehensive overview of (3-fluorocyclobutyl)methanol, from its fundamental properties to its synthesis and application, for researchers and drug development professionals seeking to leverage its potential.

Physicochemical and Structural Properties

(3-Fluorocyclobutyl)methanol is a colorless liquid at room temperature. Its key properties are summarized in the table below, providing essential data for reaction planning and safety assessments. The calculated molecular weight is approximately 104.12 g/mol .

PropertyValueSource(s)
CAS Number 1260654-20-3[4]
Molecular Formula C₅H₉FO[4]
Molecular Weight 104.12 g/mol [4]
Appearance Colorless liquid[2]
Boiling Point 138.2 ± 13.0 °C (Predicted)[4]
Density 1.08 ± 0.1 g/cm³ (Predicted)[4]
SMILES FC1CC(C1)CO
Storage Temperature Room Temperature (15-25 °C)[2]

Synthesis and Mechanistic Considerations

While (3-fluorocyclobutyl)methanol is commercially available from several suppliers, understanding its synthesis is crucial for specialized applications or scale-up. A common and reliable laboratory-scale approach involves the chemical reduction of a suitable precursor, such as 3-fluorocyclobutanecarboxylic acid or its corresponding ester.

The choice of reducing agent is critical and depends on the starting material. Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent capable of converting both carboxylic acids and esters directly to the primary alcohol. The mechanism involves the nucleophilic attack of the hydride ion (H⁻) on the electrophilic carbonyl carbon. For carboxylic acids, an initial acid-base reaction forms a lithium carboxylate salt, which is then reduced.

Below is a representative workflow for this synthetic transformation.

G cluster_0 Synthesis Workflow start Start: 3-Fluorocyclobutanecarboxylic Acid reagent Reagent Addition: LiAlH₄ in dry THF start->reagent Step 1 reaction Reaction: Reflux under Inert Atmosphere (N₂) reagent->reaction Step 2 quench Workup I: Careful Quenching (e.g., Fieser workup) reaction->quench Step 3 extract Workup II: Aqueous Extraction & Drying quench->extract Step 4 purify Purification: Distillation or Column Chromatography extract->purify Step 5 product Final Product: (3-Fluorocyclobutyl)methanol purify->product Step 6

Caption: A generalized workflow for the synthesis of (3-Fluorocyclobutyl)methanol.

Representative Protocol: Reduction of 3-Fluorocyclobutanecarboxylic Acid

This protocol is a representative example based on standard lithium aluminum hydride reductions and should be performed with strict adherence to all safety precautions for handling pyrophoric reagents.

  • Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet is charged with lithium aluminum hydride (1.2 eq.) suspended in anhydrous tetrahydrofuran (THF).

  • Reagent Addition: A solution of 3-fluorocyclobutanecarboxylic acid (1.0 eq.) in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension at 0 °C. The causality here is to control the initial exothermic reaction between the acidic proton of the carboxylic acid and the hydride.

  • Reaction: After the addition is complete, the reaction mixture is slowly warmed to room temperature and then heated to reflux for 4-6 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material. Refluxing provides the necessary activation energy for the reduction of the lithium carboxylate intermediate.

  • Quenching: The flask is cooled to 0 °C, and the reaction is cautiously quenched by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure, known as the Fieser workup, is designed to precipitate the aluminum salts as a granular solid that is easily filtered.

  • Filtration and Extraction: The resulting slurry is stirred for 30 minutes and then filtered through a pad of Celite®, washing the filter cake with additional THF or diethyl ether. The combined organic filtrate is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude alcohol is purified by vacuum distillation or flash column chromatography on silica gel to yield pure (3-fluorocyclobutyl)methanol.

Applications in Medicinal Chemistry and Drug Development

The true value of (3-fluorocyclobutyl)methanol lies in its utility as a versatile building block for introducing the fluorocyclobutyl moiety into larger, more complex molecules. The primary alcohol serves as a synthetic handle for a wide array of chemical transformations.

Building Block for Bioactive Molecules

(3-Fluorocyclobutyl)methanol is used in the synthesis of novel therapeutic agents, including antimicrobials and modulators of the central nervous system.[2] For example, it can be a key component in the synthesis of gamma-aminobutyric acid (GABA) receptor modulators, where the fluorocyclobutyl group provides specific steric and electronic properties to optimize receptor binding and improve pharmacokinetic profiles.[2]

PET Imaging Agents

Analogs such as trans-1-amino-3-[¹⁸F]fluorocyclobutanecarboxylic acid (anti-[¹⁸F]FACBC) are important positron emission tomography (PET) tracers used for imaging prostate cancer.[5][6] The transport of these amino acid analogs into cancer cells is often mediated by specific transporters like ASCT2, which can be upregulated in tumors.[7][8] The foundational chemistry of these tracers relies on precursors derived from fluorinated cyclobutane structures.

Application Workflow: Incorporation into a Lead Compound

The following diagram illustrates a conceptual workflow where (3-fluorocyclobutyl)methanol is used as a building block to modify a lead compound, for instance, by forming an ether linkage.

G cluster_1 Application Workflow: Ether Synthesis start (3-Fluorocyclobutyl)methanol (Alcohol) deprotonation Step 1: Deprotonation NaH in THF start->deprotonation lead Lead Compound with Leaving Group (e.g., R-Br) sn2 Step 2: SN2 Attack Williamson Ether Synthesis lead->sn2 alkoxide (3-Fluorocyclobutyl)methoxide (Nucleophile) deprotonation->alkoxide Forms Alkoxide alkoxide->sn2 product Modified Lead Compound with Fluorocyclobutyl Ether Moiety sn2->product

Caption: Conceptual workflow for incorporating the (3-fluorocyclobutyl)methyl group.

Representative Protocol: Williamson Ether Synthesis

This protocol describes a general procedure for coupling (3-fluorocyclobutyl)methanol with an alkyl halide. It is a robust and widely used method for ether formation.[9][10]

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add a solution of (3-fluorocyclobutyl)methanol (1.0 eq.) in anhydrous THF.

  • Deprotonation: Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise. The choice of a strong, non-nucleophilic base like NaH ensures complete and irreversible deprotonation of the alcohol to form the potent sodium alkoxide nucleophile without competing reactions.[10] Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature for 30 minutes to ensure complete formation of the alkoxide.

  • Coupling: Add the desired primary alkyl halide (e.g., benzyl bromide, 1.0 eq.) to the solution. The reaction is an Sₙ2 displacement, so primary halides are ideal to avoid elimination side reactions.[10]

  • Reaction Monitoring: Heat the reaction mixture to a gentle reflux and monitor its progress by TLC. The reaction is typically complete within 2-12 hours.

  • Workup: Cool the reaction to room temperature and carefully quench by the slow addition of water. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The resulting crude ether can be purified by flash column chromatography.

Safety, Handling, and Storage

(3-Fluorocyclobutyl)methanol should be handled with standard laboratory precautions.

  • Hazards: It is classified as a skin and eye irritant and may cause respiratory irritation.[4]

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid breathing vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[2] Recommended storage temperature is 15-25 °C.[2]

Conclusion

(3-Fluorocyclobutyl)methanol is more than just a chemical reagent; it is a strategic tool for molecular design. Its unique combination of a conformationally constrained carbocyclic core and the powerful electronic properties of fluorine makes it an invaluable building block for overcoming common challenges in drug discovery, such as metabolic instability and suboptimal target affinity. The synthetic protocols outlined herein provide a practical framework for its preparation and incorporation, enabling researchers to explore the vast chemical space unlocked by the fluorocyclobutyl motif. As the principles of rational drug design continue to evolve, the judicious use of such precisely functionalized scaffolds will undoubtedly play a critical role in the development of the next generation of therapeutics.

References

  • Oreate AI. (2025). Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design. Oreate AI Blog. [Link]

  • University of California, Davis. Williamson Ether Synthesis. [Link]

  • Wessjohann, L. A., et al. (2007). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem. Available at: [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Mitsunobu, O. (1981).
  • Hughes, D. L. (1992). The Mitsunobu Reaction. Organic Reactions.
  • Deming, R. L. The Williamson Ether Synthesis. [Link]

  • University of Richmond. Organic Chemistry Williamson Ether Synthesis. [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]

  • University of Wisconsin-Madison. 12. The Williamson Ether Synthesis. [Link]

  • Organic Synthesis. Mitsunobu reaction. [Link]

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]

  • NRO Chemistry. (2024). Mitsunobu Reaction - reaction mechanism and experimental procedure. YouTube. [Link]

  • Oka, S., et al. (2012). Accumulation of trans-1-amino-3-[18F]fluorocyclobutanecarboxylic acid in prostate cancer due to androgen-induced expression of amino acid transporters. Nuclear Medicine and Biology. Available at: [Link]

  • ResearchGate. FDA‐approved drugs containing fluorinated cycloalkane motifs. [Link]

  • Odawara, S., et al. (2014). Phase IIa Clinical Trial of Trans-1-Amino-3-18F-Fluoro-Cyclobutane Carboxylic Acid in Metastatic Prostate Cancer. The Journal of Nuclear Medicine. Available at: [Link]

  • Nakanishi, T., et al. (2011). Transport mechanisms of trans-1-amino-3-fluoro[1-(14)C]cyclobutanecarboxylic acid in prostate cancer cells. Nuclear Medicine and Biology. Available at: [Link]

  • Okudaira, H., et al. (2011). Putative Transport Mechanism and Intracellular Fate of Trans-1-Amino-3-18F-Fluorocyclobutanecarboxylic Acid in Human Prostate Cancer. The Journal of Nuclear Medicine. Available at: [Link]

Sources

(3-Fluorocyclobutyl)methanol structure and conformation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Structure and Conformation of (3-Fluorocyclobutyl)methanol

Authored by: A Senior Application Scientist

Abstract

(3-Fluorocyclobutyl)methanol is a key building block in medicinal chemistry, valued for its role in introducing the fluorocyclobutane motif into drug candidates. This motif can significantly modulate physicochemical and pharmacological properties such as metabolic stability, lipophilicity, and binding affinity. This guide provides a detailed exploration of the synthesis, structural elucidation, and, most critically, the conformational landscape of (3-fluorocyclobutyl)methanol. We will delve into the nuanced interplay of steric and electronic effects that dictate the puckered conformation of the cyclobutane ring and the orientation of its substituents, offering insights grounded in both experimental data and computational chemistry. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this versatile chemical entity.

Introduction: The Strategic Importance of Fluorinated Cyclobutanes in Drug Discovery

The incorporation of fluorine into drug molecules is a well-established strategy to enhance pharmacological profiles. The cyclobutane ring, a "bioisostere" for various common chemical groups, offers a three-dimensional scaffold that can improve metabolic stability and binding specificity. The combination of these two features in fluorinated cyclobutanes has made them highly sought-after motifs in modern drug design. (3-Fluorocyclobutyl)methanol, in particular, serves as a versatile precursor for a wide range of more complex molecules, allowing for the strategic introduction of the fluorocyclobutane moiety. Understanding its intrinsic conformational preferences is paramount for predicting how it and its derivatives will interact with biological targets.

Synthesis and Structural Characterization

The synthesis of (3-fluorocyclobutyl)methanol is a critical first step for its application. A common and scalable route involves the fluorination of a cyclobutane precursor, often followed by reduction to the desired alcohol.

Representative Synthetic Protocol

A robust method for the preparation of (3-fluorocyclobutyl)methanol starts from cyclobutane-1,1-dicarboxylic acid. The key steps involve the formation of a key intermediate, which is then subjected to fluorination and subsequent reduction.

Experimental Protocol: Synthesis of (3-Fluorocyclobutyl)methanol

  • Step 1: Esterification of Cyclobutanecarboxylic Acid. 3-Oxocyclobutanecarboxylic acid is esterified, for example, by reacting it with methanol in the presence of an acid catalyst (e.g., H₂SO₄) to yield methyl 3-oxocyclobutanecarboxylate.

  • Step 2: Fluorination. The keto-ester from Step 1 is then subjected to fluorination. A common method is the use of a fluorinating agent like diethylaminosulfur trifluoride (DAST) or a similar reagent. This step introduces the fluorine atom at the 3-position.

  • Step 3: Reduction. The resulting methyl 3-fluorocyclobutanecarboxylate is then reduced to the corresponding alcohol. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent (e.g., THF, diethyl ether) is typically used.

  • Step 4: Work-up and Purification. The reaction is carefully quenched, and the product is extracted. Purification is generally achieved through column chromatography on silica gel to yield (3-fluorocyclobutyl)methanol as a clear oil.

Structural Verification

The identity and purity of the synthesized (3-fluorocyclobutyl)methanol are confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides definitive information about the chemical structure, including the connectivity of atoms and the presence of fluorine.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: Shows characteristic absorption bands for the hydroxyl (-OH) group and the C-F bond.

Conformational Analysis: A Deeper Dive

The cyclobutane ring is not planar; it exists in a puckered conformation to relieve ring strain. The presence of substituents, particularly an electronegative fluorine atom and a hydroxymethyl group, leads to a complex conformational landscape. The key to understanding this landscape lies in the interplay between the puckered nature of the ring and the preference of substituents for either axial or equatorial positions.

The Puckered Cyclobutane Ring

The conformation of the cyclobutane ring can be described by a puckering angle. For (3-fluorocyclobutyl)methanol, the two primary puckered conformations are the cis and trans isomers, referring to the relative positions of the fluorine and hydroxymethyl groups. Within each of these, the fluorine can occupy either an axial-like or equatorial-like position.

The puckering of the cyclobutane ring is a dynamic process, with the ring rapidly inverting between two equivalent puckered conformations. However, the presence of substituents breaks this degeneracy, making one conformation more stable than the other.

Computational Modeling of Conformational Isomers

To gain a quantitative understanding of the conformational preferences of (3-fluorocyclobutyl)methanol, computational methods such as Density Functional Theory (DFT) are invaluable. These calculations can predict the relative energies of different conformers and the energy barriers for their interconversion.

Computational Protocol: DFT Calculations

  • Software: A quantum chemistry software package such as Gaussian, Spartan, or similar is used.

  • Method: A suitable level of theory, such as B3LYP with a 6-31G* basis set, is chosen for geometry optimization and energy calculations.

  • Procedure:

    • The initial structures of the possible conformers (e.g., cis-axial, cis-equatorial, trans-axial, trans-equatorial) are built.

    • Each structure is then subjected to a geometry optimization to find its lowest energy conformation.

    • Frequency calculations are performed to confirm that the optimized structures are true minima on the potential energy surface and to obtain thermodynamic data.

  • Analysis: The relative energies of the conformers are compared to determine the most stable conformation.

Below is a DOT script to visualize the logical workflow for this computational analysis.

G cluster_0 Computational Workflow for Conformational Analysis A 1. Build Initial Structures (cis/trans, axial/equatorial) B 2. Geometry Optimization (e.g., DFT B3LYP/6-31G*) A->B Input Structures C 3. Frequency Calculation (Confirm Minima & Obtain Thermo Data) B->C Optimized Geometries D 4. Analyze Relative Energies (Identify Most Stable Conformer) C->D Energy & Frequency Data

Caption: Workflow for computational conformational analysis.

Key Conformational Preferences

For monosubstituted cyclobutanes, there is often a slight preference for the substituent to be in the equatorial position to minimize steric interactions. However, in the case of (3-fluorocyclobutyl)methanol, the situation is more complex due to the presence of two substituents.

  • Axial vs. Equatorial Fluorine: Due to the small size of the fluorine atom, the energy difference between axial and equatorial conformers is often smaller than for larger substituents. However, electronic effects, such as hyperconjugation, can play a significant role in stabilizing one conformation over the other.

  • Hydroxymethyl Group Conformation: The hydroxymethyl group can also rotate around the C-C bond connecting it to the ring. The preferred rotational conformation (gauche vs. anti) will depend on minimizing steric clashes with the cyclobutane ring and potential intramolecular hydrogen bonding.

Table 1: Hypothetical Relative Energies of (3-Fluorocyclobutyl)methanol Conformers

ConformerRelative Energy (kcal/mol)Population at 298 K (%)
trans-equatorial-F, equatorial-CH₂OH0.0065
trans-axial-F, equatorial-CH₂OH0.5025
cis-equatorial-F, axial-CH₂OH1.208
cis-axial-F, axial-CH₂OH1.802

Note: These are illustrative values. Actual values would be determined from DFT calculations.

Experimental Validation through NMR Spectroscopy

While computational methods provide powerful predictions, experimental validation is crucial. High-resolution NMR spectroscopy is the primary tool for studying the conformation of molecules in solution.

Key NMR Parameters
  • ³J Coupling Constants: The three-bond coupling constants (³J) between protons on the cyclobutane ring are highly dependent on the dihedral angle between them, as described by the Karplus equation. By measuring these coupling constants, one can deduce the puckering angle of the ring and the preferred axial/equatorial orientation of the substituents.

  • Nuclear Overhauser Effect (NOE): NOE experiments provide information about through-space proximity between protons. The presence or absence of specific NOE correlations can help to distinguish between different conformers.

Below is a DOT script illustrating the relationship between experimental and computational data in conformational analysis.

G cluster_1 Integrated Conformational Analysis Comp Computational Modeling (DFT) - Predicts relative energies - Predicts geometries Analysis Data Correlation & Analysis Comp->Analysis Exp NMR Spectroscopy - Measures ³J couplings - Measures NOEs Exp->Analysis Result Validated Conformational Model Analysis->Result

Caption: Integrated approach to conformational analysis.

Conclusion and Outlook

The conformational landscape of (3-fluorocyclobutyl)methanol is governed by a subtle balance of steric and electronic factors. A comprehensive understanding of these preferences, achieved through a synergistic combination of synthesis, computational modeling, and NMR spectroscopy, is essential for its effective application in drug discovery. The insights gained from studying this fundamental building block can be extrapolated to more complex drug candidates, ultimately enabling the rational design of molecules with improved pharmacological properties. Future work in this area may involve studying the impact of different solvent environments on conformational equilibrium and exploring the conformations of derivatives of (3-fluorocyclobutyl)methanol.

References

  • Fluorine in medicinal chemistry. J. Med. Chem., 2004 , 47(27), pp 6659–6669. [Link]

  • The Cyclobutyl-Ring as a Constituent of Medicinally Relevant Compounds. Angew. Chem. Int. Ed., 2007 , 46(35), pp 6598-6609. [Link]

  • Conformational analysis. Acc. Chem. Res., 1971 , 4(1), pp 1–7. [Link]

  • Gaussian 16, Revision C.01, Walling, M. J. Frisch, G. W. Trucks, H. B. Schlegel, G. E. Scuseria, M. A. Robb, J. R. Cheeseman, G. Scalmani, V. Barone, G. A. Petersson, H. Nakatsuji, X. Li, M. Caricato, A. V. Marenich, J. Bloino, B. G. Janesko, R. Gomperts, B. Mennucci, H. P. Hratchian, J. V. Ortiz, A. F. Izmaylov, J. L. Sonnenberg, D. Williams-Young, F. Ding, F. Lipparini, F. Egidi, J. Goings, B. Peng, A. Petrone, T. Henderson, D. Ranasinghe, V. G. Zakrzewski, J. Gao, N. Rega, G. Zheng, W. Liang, M. Hada, M. Ehara, K. Toyota, R. Fukuda, J. Hasegawa, M. Ishida, T. Nakajima, Y. Honda, O. Kitao, H. Nakai, T. Vreven, K. Throssell, J. A. Montgomery, Jr., J. E. Peralta, F. Ogliaro, M. J. Bearpark, J. J. Heyd, E. N. Brothers, K. N. Kudin, V. N. Staroverov, T. A. Keith, R. Kobayashi, J. Normand, K. Raghavachari, A. P. Rendell, J. C. Burant, S. S. Iyengar, J. Tomasi, M. Cossi, J. M. Millam, M. Klene, C. Adamo, R. Cammi, J. W. Ochterski, R. L. Martin, K. Morokuma, O. Farkas, J. B. Foresman, and D. J. Fox, Gaussian, Inc., Wallingford CT, 2016. [Link]

biological activity of 3-fluorocyclobutyl containing compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of 3-Fluorocyclobutyl Containing Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, properties, and biological applications of molecules incorporating the 3-fluorocyclobutyl moiety. As the demand for novel chemical matter with improved pharmacological profiles continues to grow, this structural motif has emerged as a valuable tool for medicinal chemists. We will explore its role as a bioisostere, its impact on molecular conformation and physicochemical properties, and its application in the design of potent and selective enzyme inhibitors.

The Strategic Advantage of the 3-Fluorocyclobutyl Moiety

The introduction of fluorine into drug candidates is a well-established strategy to enhance a range of properties, including metabolic stability, binding affinity, and lipophilicity.[1] The 3-fluorocyclobutyl group offers a unique combination of a conformationally restricted cyclobutane ring and the electronic effects of a fluorine atom. This combination can lead to improved pharmacokinetic profiles and novel interactions with biological targets.[1][2]

The cyclobutane ring itself serves as a rigid scaffold that can lock in a specific conformation, reducing the entropic penalty of binding to a target protein. The addition of a fluorine atom at the 3-position introduces a dipole moment and can influence the puckering of the cyclobutane ring, leading to distinct axial and equatorial conformations that can be exploited in drug design.[2] Furthermore, the C-F bond is highly polarized and can participate in favorable orthogonal multipolar interactions with protein backbones, a feature not possible with a simple alkyl group.

Synthesis and Conformational Analysis

The preparation of 3-fluorocyclobutyl building blocks is now accessible through various synthetic routes. A common approach involves the nucleophilic fluorination of a 3-hydroxycyclobutane precursor. The stereochemistry of the fluorine atom (cis or trans relative to other substituents) can be controlled to explore the conformational space around the cyclobutane ring.[1]

The conformational preference of the fluorine atom has a significant impact on the overall shape of the molecule. The puckered nature of the cyclobutane ring, combined with the stereoelectronic effects of the C-F bond, can favor specific spatial arrangements of other substituents. This conformational locking can be a powerful tool in optimizing the presentation of pharmacophoric elements towards a biological target.

G cluster_0 Synthetic Pathway to a Key Intermediate Cyclobutanone Cyclobutanone 3-Oxocyclobutanecarboxylic_acid 3-Oxocyclobutanecarboxylic_acid Cyclobutanone->3-Oxocyclobutanecarboxylic_acid 1. KCN, NH4Cl 2. H2SO4, H2O 3-Hydroxycyclobutanecarboxylic_acid 3-Hydroxycyclobutanecarboxylic_acid cis/trans-3-Fluorocyclobutanecarboxylic_acid cis/trans-3-Fluorocyclobutanecarboxylic_acid 3-Hydroxycyclobutanecarboxylic_acid->cis/trans-3-Fluorocyclobutanecarboxylic_acid DAST or other fluorinating agent 3-Oxocyclobutanecarboxylic_acid->3-Hydroxycyclobutanecarboxylic_acid NaBH4

Caption: A generalized synthetic route to 3-fluorocyclobutanecarboxylic acid.

Case Study: 3-Fluorocyclobutyl Moiety in Janus Kinase (JAK) Inhibitors

The Janus kinase (JAK) family of non-receptor tyrosine kinases plays a crucial role in cytokine signaling pathways that are implicated in various inflammatory diseases and cancers.[3][4] As such, JAKs are important therapeutic targets. The development of selective JAK inhibitors is an active area of research, and the unique properties of the 3-fluorocyclobutyl group make it an attractive moiety to explore in this context.[5]

The JAK-STAT signaling pathway is initiated by cytokine binding to its receptor, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins, which translocate to the nucleus and regulate gene expression.[6]

G cluster_1 JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation Nucleus Nucleus STAT->Nucleus Translocation Gene_Expression Gene_Expression Nucleus->Gene_Expression Modulation

Caption: Simplified schematic of the JAK-STAT signaling pathway.

Structure-Activity Relationship (SAR)

While a specific clinical candidate containing a 3-fluorocyclobutyl group is not yet approved, we can extrapolate from existing SAR data for potent JAK inhibitors to understand how this moiety could be beneficially incorporated.[7] The following table presents data for a series of pyrazolopyrimidine-based JAK inhibitors, demonstrating the impact of substitutions on inhibitory activity. The 3-fluorocyclobutyl group could be envisioned as a replacement for the cyclopentyl or cyclohexyl groups often found in this class of inhibitors, with the potential to improve selectivity and pharmacokinetic properties.

CompoundR GroupJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)
1 Cyclopentyl5.95.7>400
2 Cyclohexyl1215>500
3 Phenyl4552>1000
4 4-Fluorophenyl3035>1000
5 (Hypothetical) trans-3-Fluorocyclobutyl<10<10>400
6 (Hypothetical) cis-3-Fluorocyclobutyl<15<20>500

Data for compounds 1-4 are representative values from public domain sources for similar scaffolds.[7] Data for compounds 5 and 6 are hypothetical projections based on the expected properties of the 3-fluorocyclobutyl moiety.

The introduction of a trans-3-fluorocyclobutyl group (Compound 5) could potentially enhance binding affinity through favorable interactions of the fluorine atom with the protein, while maintaining the desirable conformational restriction of the cyclobutane ring. The cis isomer (Compound 6) would present a different vector for the fluorine atom, which could be used to fine-tune selectivity against different JAK isoforms.

Pharmacokinetic Profile and Metabolic Stability

A key driver for the incorporation of fluorine into drug candidates is the enhancement of metabolic stability. The high strength of the C-F bond makes it less susceptible to oxidative metabolism by cytochrome P450 enzymes.[8] While specific data for 3-fluorocyclobutyl-containing compounds are sparse in the public domain, general principles suggest that this moiety would be more resistant to metabolism compared to a non-fluorinated cyclobutyl or a more flexible alkyl group.

The primary routes of metabolism for many kinase inhibitors involve oxidation of alkyl groups or aromatic rings.[9] The strategic placement of a 3-fluorocyclobutyl group at a known site of metabolism could block this pathway, leading to a longer half-life and improved oral bioavailability.[8]

In vitro metabolic stability assays using human liver microsomes are a standard method to assess the susceptibility of a compound to phase I metabolism.[10][11] A typical experiment involves incubating the compound with liver microsomes and a cofactor such as NADPH, and then monitoring the disappearance of the parent compound over time. Compounds with a longer half-life in this assay are predicted to have lower hepatic clearance in vivo.[8]

Experimental Protocols

A. Synthesis of cis-3-Fluorocyclobutanamine Hydrochloride

This protocol describes a representative synthesis of a key 3-fluorocyclobutyl building block.

Step 1: Synthesis of 3-Oxocyclobutanecarbonitrile

  • To a solution of cyclobutanone (1.0 eq) in water is added potassium cyanide (1.1 eq) and ammonium chloride (1.1 eq).

  • The mixture is stirred at room temperature for 24 hours.

  • The reaction is extracted with dichloromethane, and the organic layer is dried over sodium sulfate and concentrated under reduced pressure to yield the crude aminonitrile.

  • The crude product is treated with a solution of sulfuric acid in water and heated to reflux for 4 hours to afford 3-oxocyclobutanecarboxylic acid after workup.

Step 2: Reduction to 3-Hydroxycyclobutanecarboxylic acid

  • 3-Oxocyclobutanecarboxylic acid (1.0 eq) is dissolved in methanol.

  • Sodium borohydride (1.5 eq) is added portion-wise at 0 °C.

  • The reaction is stirred for 2 hours at room temperature and then quenched by the addition of acetone.

  • The solvent is removed, and the residue is purified by column chromatography to yield 3-hydroxycyclobutanecarboxylic acid.

Step 3: Fluorination

  • To a solution of 3-hydroxycyclobutanecarboxylic acid (1.0 eq) in dichloromethane at -78 °C is added diethylaminosulfur trifluoride (DAST) (1.2 eq) dropwise.

  • The reaction is allowed to warm to room temperature and stirred for 12 hours.

  • The reaction is carefully quenched with saturated sodium bicarbonate solution.

  • The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried and concentrated. Purification by chromatography yields a mixture of cis- and trans-3-fluorocyclobutanecarboxylic acid.

Step 4: Curtius Rearrangement and Deprotection

  • The mixture of fluorinated carboxylic acids is converted to the corresponding acyl azide using diphenylphosphoryl azide (DPPA) and triethylamine.

  • The acyl azide is heated in tert-butanol to induce the Curtius rearrangement, forming the Boc-protected amine.

  • The cis and trans isomers of the Boc-protected amine are separated by chromatography.

  • The desired cis isomer is treated with HCl in dioxane to remove the Boc group and afford cis-3-fluorocyclobutanamine hydrochloride.[12]

B. TR-FRET Kinase Inhibition Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common method for determining the potency of kinase inhibitors.

G cluster_2 TR-FRET Kinase Assay Workflow Prepare_Reagents Prepare Kinase, Substrate, ATP, and Inhibitor Solutions Dispense_Inhibitor Dispense Serial Dilution of Inhibitor into Assay Plate Prepare_Reagents->Dispense_Inhibitor Add_Kinase_Substrate Add Kinase and Substrate Mixture to Plate Dispense_Inhibitor->Add_Kinase_Substrate Initiate_Reaction Initiate Reaction with ATP Add_Kinase_Substrate->Initiate_Reaction Incubate Incubate at Room Temperature Initiate_Reaction->Incubate Stop_Reaction Stop Reaction and Add Detection Reagents Incubate->Stop_Reaction Read_Plate Read TR-FRET Signal Stop_Reaction->Read_Plate Analyze_Data Analyze Data and Calculate IC50 Read_Plate->Analyze_Data

Caption: General workflow for a TR-FRET kinase inhibition assay.

Materials:

  • JAK enzyme

  • Biotinylated peptide substrate

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds (3-fluorocyclobutyl-containing inhibitors)

  • Europium-labeled anti-phospho-peptide antibody (donor)

  • Streptavidin-allophycocyanin (acceptor)

  • 384-well assay plates

  • TR-FRET-capable plate reader

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 384-well plate, add the test compounds to the appropriate wells.

  • Add a solution of the JAK enzyme and the biotinylated peptide substrate to all wells.

  • Initiate the kinase reaction by adding ATP to all wells.

  • Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).

  • Stop the reaction by adding a solution containing EDTA.

  • Add the detection reagents (Europium-labeled antibody and Streptavidin-allophycocyanin).

  • Incubate the plate for 60 minutes at room temperature to allow for the development of the detection signal.

  • Read the plate on a TR-FRET reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).

  • Calculate the ratio of the acceptor to donor emission and plot the results against the inhibitor concentration to determine the IC50 value.

Conclusion and Future Perspectives

The 3-fluorocyclobutyl moiety is a promising structural motif for the design of novel therapeutics. Its unique conformational and electronic properties can be leveraged to improve potency, selectivity, and pharmacokinetic profiles. As synthetic methodologies for accessing these building blocks become more robust and efficient, we anticipate seeing an increased application of this group in drug discovery campaigns across various therapeutic areas. Future work will likely focus on the development of stereoselective syntheses to access enantiopure 3-fluorocyclobutyl derivatives and a more in-depth exploration of their potential to form non-covalent interactions with biological targets.

References

  • Haufe, G., & Kondratov, I. S. (2015). Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. European Journal of Organic Chemistry, 2015(22), 4875-4884.
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
  • Schönbrunn, E., et al. (2021). Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof. Journal of Medicinal Chemistry, 64(5), 2644-2657.
  • Williams, N. K., & Scott, P. J. (2014). The structural basis of Janus kinase 2 inhibition by a potent and specific pan-Janus kinase inhibitor. Blood, 123(19), 2965-2973.
  • Aref, D., et al. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. Pharmaceuticals, 15(7), 849.
  • Lau, Y. Y., et al. (2002). The use of in vitro metabolic stability for rapid selection of compounds in early discovery based on their expected hepatic extraction ratios. Pharmaceutical Research, 19(11), 1606-1610.
  • Wikipedia. (2023). Janus kinase inhibitor. Retrieved from [Link]

  • Schwartz, D. M., et al. (2017). Molecular Structure and Function of Janus Kinases: Implications for the Development of Inhibitors. Journal of Crohn's and Colitis, 11(suppl_2), S24-S31.
  • Takeuchi, T., et al. (2016). Peficitinib, a JAK inhibitor, in the treatment of rheumatoid arthritis: A phase IIb study in Japanese patients.
  • DermNet. (n.d.). Janus kinase inhibitors. Retrieved from [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

  • Obach, R. S. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Current Drug Metabolism, 7(4), 435-452.
  • BioIVT. (n.d.). Metabolic Stability Assay Services. Retrieved from [Link]

  • Fiebich, B. L., et al. (2005). Drug metabolism and pharmacokinetics.
  • Bauman, J. N., et al. (2024). The Pharmacokinetics, Metabolism, and Clearance Mechanisms of Ritlecitinib, a Janus Kinase 3 and Tyrosine-Protein Kinase Family Inhibitor, in Humans. Drug Metabolism and Disposition, 52(9), 1234-1246.
  • Science.gov. (n.d.). pharmacokinetics biodistribution metabolism: Topics by Science.gov. Retrieved from [Link]

  • Google Patents. (n.d.). CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride.
  • StatPearls. (2023). Pharmacokinetics. NCBI Bookshelf.
  • Molecules. (2017). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Retrieved from [Link]

  • Clinical Pharmacokinetics. (2024). A Comprehensive Review of the Clinical Pharmacokinetics, Pharmacodynamics, and Drug Interactions of Nirmatrelvir/Ritonavir. Retrieved from [Link]

  • Google Patents. (n.d.). CN111040333A - Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof.

Sources

lipophilicity and pKa of (3-Fluorocyclobutyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Characterization of (3-Fluorocyclobutyl)methanol

Prepared by: A Senior Application Scientist Audience: Researchers, Scientists, and Drug Development Professionals Topic: Lipophilicity and pKa of (3-Fluorocyclobutyl)methanol

Abstract

This technical guide provides a comprehensive analysis of two critical physicochemical properties of (3-Fluorocyclobutyl)methanol: lipophilicity (expressed as LogP) and the acid dissociation constant (pKa). As a fluorinated aliphatic alcohol, this building block is of increasing interest in medicinal chemistry for its potential to modulate metabolic stability and conformational properties of drug candidates. This document delves into the theoretical underpinnings of LogP and pKa, presents computationally predicted values for the title compound, and provides detailed, field-proven experimental protocols for their empirical determination. The guide is designed to equip researchers with the necessary knowledge to accurately characterize (3-Fluorocyclobutyl)methanol and strategically incorporate it into drug design programs.

Introduction: The Strategic Role of Small Moieties in Drug Design

In modern drug discovery, the rational design of molecules with optimal ADME (Absorption, Distribution, Metabolism, and Excretion) properties is paramount. Physicochemical parameters, particularly lipophilicity (LogP) and the acid dissociation constant (pKa), are foundational to this process. Lipophilicity governs a molecule's ability to permeate biological membranes and its potential for off-target binding, while pKa dictates the ionization state at physiological pH, which profoundly impacts solubility, receptor interaction, and cellular permeability.

The cyclobutyl moiety has emerged as an attractive three-dimensional (3D) scaffold in medicinal chemistry.[1] Its puckered structure offers a distinct exit vector for substituents compared to planar aromatic rings, providing a tool to escape "flatland" and improve physicochemical properties.[2] The introduction of fluorine, a bioisostere for hydrogen, can further enhance metabolic stability, modulate acidity, and influence conformation. (3-Fluorocyclobutyl)methanol represents a confluence of these strategic elements, making its precise characterization essential for predictive modeling and successful drug development.[3][4]

Lipophilicity (LogP): Balancing Permeability and Solubility

The partition coefficient (P) is the ratio of a compound's concentration in a biphasic system of two immiscible liquids, typically n-octanol and water. It is expressed in a logarithmic form (LogP) and is a key indicator of a molecule's lipophilicity.[5]

For (3-Fluorocyclobutyl)methanol, the interplay between the polar hydroxyl group and the nonpolar fluorocyclobutyl ring results in a moderate lipophilicity. This balance is often desirable in drug candidates, avoiding the pitfalls of excessive lipophilicity (poor solubility, high metabolic turnover) or excessive hydrophilicity (poor membrane permeability).

Predicted LogP Values

Computational models provide a rapid, resource-efficient method for estimating LogP. These algorithms calculate LogP based on the summation of fragmental or atomic contributions.[6] For (3-Fluorocyclobutyl)methanol, various models predict a LogP value in the moderately hydrophilic to slightly lipophilic range.

ParameterPredicted ValueSource
LogP~ 0.7ChemShuttle
cLogP (Calculated)Various models exist; values typically range from 0.5 to 1.0N/A

Expert Insight: While computational predictions are invaluable for initial screening, they must be confirmed by empirical data. The presence of the intramolecular fluorine-hydroxyl interaction and the specific conformation of the cyclobutyl ring can lead to deviations from standard fragment-based predictions. Experimental determination is therefore non-negotiable for lead optimization.

Experimental Protocol: LogP Determination by RP-HPLC (OECD 117)

The Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is a robust and high-throughput technique for determining LogP.[7] It correlates a compound's retention time on a nonpolar stationary phase with its lipophilicity. The method is validated by establishing a linear regression between the retention factors (log k) of several reference compounds and their known LogP values.[8]

Principle: The compound is partitioned between a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase (e.g., methanol/water). More lipophilic compounds interact more strongly with the stationary phase, resulting in longer retention times.

Step-by-Step Methodology:

  • System Preparation:

    • Column: C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic mixture of HPLC-grade methanol and water (e.g., 60:40 v/v), filtered and degassed. The precise ratio should be optimized to achieve adequate retention.

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25 °C.

    • Detector: UV detector set to an appropriate wavelength for the analyte (e.g., 210 nm for a compound with no strong chromophore).

  • Calibration:

    • Prepare stock solutions (e.g., 1 mg/mL in methanol) of at least 6 reference compounds with well-established LogP values spanning a range that brackets the expected LogP of the test compound (e.g., from -1 to 4).

    • Inject each reference standard in duplicate and record the retention time (t_R).

    • Determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil or sodium nitrate).

  • Sample Analysis:

    • Prepare a stock solution of (3-Fluorocyclobutyl)methanol (e.g., 1 mg/mL in methanol).

    • Inject the sample in duplicate and record its retention time (t_R).

  • Data Analysis:

    • For each compound (standards and sample), calculate the retention factor (k) using the formula: k = (t_R - t_0) / t_0 .

    • Calculate the logarithm of the retention factor (log k).

    • Plot a calibration curve of known LogP values (y-axis) versus the corresponding log k values (x-axis) for the reference standards.

    • Perform a linear regression on the data. The correlation coefficient (r²) must be > 0.95 for the system to be considered valid.

    • Using the regression equation (LogP = m(log k) + c ), calculate the LogP of (3-Fluorocyclobutyl)methanol from its measured log k value.

LogP_Workflow cluster_prep 1. Preparation cluster_analysis 2. Analysis cluster_calc 3. Calculation & Result prep_system Prepare HPLC System (C18 Column, Mobile Phase) inject_cal Inject Standards Record Retention Times (tR) prep_system->inject_cal inject_t0 Inject Dead Time Marker Determine t0 prep_system->inject_t0 inject_sample Inject Analyte Record Retention Time (tR) prep_system->inject_sample prep_cal Prepare Calibration Standards (Known LogP) prep_cal->inject_cal prep_sample Prepare Analyte Sample prep_sample->inject_sample calc_k Calculate log k for all k = (tR - t0) / t0 inject_cal->calc_k inject_t0->calc_k inject_sample->calc_k plot_cal Plot Calibration Curve (LogP vs. log k) calc_k->plot_cal regression Perform Linear Regression (Check r² > 0.95) plot_cal->regression calc_logp Calculate Analyte LogP from regression equation regression->calc_logp pKa_Logic A (3-Fluorocyclobutyl)methanol Structure B Key Features: - Primary Alcohol (-CH2OH) - Electronegative Fluorine A->B C Lipophilicity (LogP) Balance of polar -OH and nonpolar C4F ring B->C D Acidity (pKa) -OH proton is weakly acidic B->D E Predicted LogP ≈ 0.7 Slightly Lipophilic C->E leads to F Fluorine Inductive Effect (-I) Withdraws e- density D->F G Stabilizes Conjugate Base (Alkoxide Anion) F->G H Predicted pKa ≈ 15.05 Slightly more acidic than a non-fluorinated alcohol G->H results in

Relationship between structure and physicochemical properties.

Application Insights for Medicinal Chemistry

The physicochemical profile of (3-Fluorocyclobutyl)methanol (predicted LogP ~0.7, predicted pKa ~15.05) makes it a valuable building block for several reasons:

  • Modulation of Lipophilicity: Incorporating this fragment can impart a moderate increase in lipophilicity, which can be fine-tuned to optimize a compound's position within the desired "drug-like" chemical space.

  • Vector for Further Synthesis: The primary alcohol serves as a versatile synthetic handle for introducing larger functionalities via etherification, esterification, or oxidation, allowing for exploration of the surrounding chemical space.

  • Metabolic Blocking: The fluorine atom can serve as a metabolic blocker, preventing oxidation at the C3 position of the cyclobutyl ring, which can lead to improved metabolic stability and a longer in vivo half-life for the parent molecule. [2]* Conformational Constraint: The rigid, puckered nature of the cyclobutyl ring restricts the conformational freedom of the molecule, which can lead to higher binding affinity and selectivity for the biological target. [3][9]

Conclusion

The accurate characterization of (3-Fluorocyclobutyl)methanol's lipophilicity and acidity is a critical first step in its successful application in drug discovery. While computational tools provide excellent initial estimates (LogP ≈ 0.7; pKa ≈ 15.05), this guide underscores the necessity of empirical validation. The detailed RP-HPLC and potentiometric titration protocols provided herein represent industry-standard, self-validating methodologies for obtaining precise, reliable data. By understanding and applying these principles, researchers can confidently leverage the unique structural and physicochemical attributes of this fluorinated building block to design next-generation therapeutics with improved ADME profiles.

References

Sources

conformational analysis of fluorinated cyclobutanes

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Conformational Analysis of Fluorinated Cyclobutanes

Authored by Gemini, Senior Application Scientist

This guide provides a comprehensive exploration of the , designed for researchers, medicinal chemists, and materials scientists. We will delve into the fundamental principles governing the three-dimensional structure of these unique scaffolds, the profound influence of fluorine substitution, and the synergistic experimental and computational methodologies required for their rigorous characterization.

The Understated Complexity: Why Conformation Matters for Fluorinated Cyclobutanes

The cyclobutane motif, once considered a mere synthetic curiosity due to its inherent ring strain, is now recognized as a valuable scaffold in drug discovery.[1][2] Its rigid and three-dimensional nature allows it to act as a bioisosteric replacement for more flexible alkyl chains or other cyclic systems, effectively "locking" a molecule into a desired bioactive conformation.[1] The introduction of fluorine—a cornerstone of modern medicinal chemistry—further enhances the utility of this scaffold. Fluorination can modulate a molecule's metabolic stability, acidity (pKa), lipophilicity (LogP), and binding affinity.[3][4][5]

However, the true impact of incorporating a fluorinated cyclobutane into a molecule can only be understood through a detailed analysis of its conformation. The seemingly simple four-membered ring is not planar; it exists in a dynamic equilibrium of puckered, non-planar structures.[6][7][8][9][10] The position and orientation of fluorine atoms critically influence this equilibrium, which in turn dictates the spatial presentation of all other substituents. An incomplete understanding of these conformational preferences can lead to erroneous structure-activity relationship (SAR) interpretations and ultimately, the failure of a drug design campaign. This guide provides the foundational knowledge and practical methodologies to expertly navigate this complex analytical landscape.

Foundational Principles: The Puckered World of Cyclobutane

A planar cyclobutane would suffer from two major sources of strain: angle strain, from C-C-C bond angles of 90° instead of the ideal tetrahedral 109.5°, and severe torsional strain, from the eclipsing of all eight C-H bonds.[6][8][11] To alleviate this torsional strain, the cyclobutane ring "puckers" into a non-planar, butterfly-like conformation.[7][9][10][12]

This puckering action comes at a slight cost of increased angle strain (bond angles decrease to ~88°), but the significant reduction in torsional strain results in a more stable overall structure.[7][9][10] The molecule rapidly interconverts between two equivalent puckered conformations through a higher-energy planar transition state. The energy difference between the puckered and planar forms is the inversion barrier.

The puckered conformation can be quantitatively described by two key parameters:

  • Puckering Angle (θ): The dihedral angle between the two C-C-C planes of the "butterfly," which quantifies the degree of non-planarity. For unsubstituted cyclobutane, this angle is approximately 25-35°.[7][9][13]

  • Inversion Barrier: The energy required to flatten the ring during the interconversion of the two puckered forms. For cyclobutane, this barrier is low, around 1.4-1.5 kcal/mol (480-520 cm⁻¹), allowing for rapid inversion at room temperature.[13][14][15]

G cluster_0 Cyclobutane Puckering Equilibrium Puckered 1 Puckered Conformation 1 (D2d Symmetry) Planar TS Planar Transition State (D4h Symmetry) Energy Barrier: ~1.5 kcal/mol Puckered 1->Planar TS Ring Inversion Planar TS->Puckered 1 Puckered 2 Puckered Conformation 2 (D2d Symmetry) Planar TS->Puckered 2 Puckered 2->Planar TS Ring Inversion

Figure 1: The dynamic equilibrium of cyclobutane puckering.

The Fluorine Effect: Directing Conformation through Electronic Perturbation

Introducing fluorine substituents dramatically alters the conformational landscape of the cyclobutane ring. The high electronegativity and small size of fluorine exert powerful electronic and steric effects that modulate the puckering angle, the inversion barrier, and the preferred orientation (axial vs. equatorial) of the substituents themselves.

Inductive Effects and Hyperconjugation

Fluorine's potent inductive effect (σ-withdrawal) alters the electronic distribution within the ring. This can influence bond lengths and angles, subtly changing the puckering potential. More profound, however, are hyperconjugative interactions. These are stabilizing interactions that involve the delocalization of electrons from a filled bonding orbital to a nearby empty antibonding orbital. In fluorinated systems, two key interactions are often at play:

  • nF → σ*C-C: Donation from a lone pair on fluorine into an antibonding orbital of an adjacent ring C-C bond.

  • σC-H → σ*C-F: Donation from an adjacent C-H bonding orbital into the low-lying antibonding orbital of the C-F bond. This interaction is particularly significant and can influence the relative stability of conformers.[1]

For instance, an anti-periplanar arrangement of a C-H bond and a C-F bond often leads to significant stabilization, which can dictate the preferred puckered conformation.[1]

Axial vs. Equatorial Preference

In a puckered cyclobutane, substituents can occupy two distinct positions:

  • Axial: Bonds are roughly parallel to the principal axis of the ring.

  • Equatorial: Bonds point away from the ring, roughly in the "equator."

The preference of a fluorine atom for an axial or equatorial position is a delicate balance of steric and electronic factors. While sterics might be expected to favor the more spacious equatorial position, powerful electronic effects, such as the hyperconjugative interactions described above or non-classical C-F···H-C hydrogen bonds, can override steric considerations and favor an axial conformation.[16]

Experimental Characterization: A Multi-Technique Approach

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for studying the solution-phase conformation of these molecules.

  • Causality of Method Choice: The key principle is that NMR parameters, specifically chemical shifts (δ) and spin-spin coupling constants (J), are exquisitely sensitive to the local electronic environment and the three-dimensional geometry of the molecule. By measuring these parameters, we can deduce the time-averaged conformation in solution.

  • Key Observables:

    • ¹⁹F NMR: The chemical shift of fluorine is highly sensitive to its environment, making it a direct probe of conformational changes.

    • Vicinal Coupling Constants (³J): The magnitude of ³JHH and ³JHF couplings is dependent on the dihedral angle between the coupled nuclei (Karplus relationship). Measuring these values provides direct insight into the ring's pucker and the axial/equatorial orientation of substituents.[17]

    • Geminal Coupling Constants (²J): Geminal F-F coupling constants (²JFF) can also be sensitive to the ring conformation.[18]

Protocol: Variable Temperature (VT) NMR for Conformational Equilibrium

This protocol describes a self-validating system for determining the thermodynamic parameters (ΔG, ΔH, ΔS) of a conformational equilibrium.

  • Sample Preparation:

    • Dissolve a precisely weighed sample (5-10 mg) of the fluorinated cyclobutane in a deuterated solvent with a low freezing point and high boiling point (e.g., toluene-d₈, acetone-d₆).

    • Causality: The choice of solvent is critical. It must not freeze or boil over the desired temperature range and should be chemically inert.

    • Add a sealed capillary containing a reference standard (e.g., TMS) for consistent chemical shift referencing.

  • Spectrometer Setup & Initial Acquisition:

    • Acquire standard ¹H and ¹⁹F NMR spectra at ambient temperature (e.g., 298 K).

    • Ensure proper shimming to achieve high resolution, which is crucial for accurate measurement of coupling constants.

  • Variable Temperature Experiment:

    • Cool the sample to a low temperature (e.g., 180 K) where the conformational exchange is slow on the NMR timescale. This may result in the "freezing out" of individual conformers, allowing their distinct signals to be observed.

    • Validation Check: If distinct conformers are observed, their integration will give a direct measure of the equilibrium constant (Keq) at that temperature.

    • Incrementally increase the temperature in controlled steps (e.g., 10 K increments). Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.

    • Continue acquiring spectra until the signals for the individual conformers coalesce into a single, time-averaged signal.

  • Data Analysis:

    • At each temperature where distinct conformers are visible, measure the integration of their respective signals to calculate Keq.

    • Calculate the Gibbs free energy difference (ΔG) at each temperature using the equation: ΔG = -RT ln(Keq) .

    • Construct a van't Hoff plot by plotting ln(Keq) versus 1/T.

    • Validation Check: The plot should be linear. The slope of the line is equal to -ΔH/R and the y-intercept is equal to ΔS/R, from which the enthalpy (ΔH) and entropy (ΔS) of the equilibrium can be determined.

Computational Chemistry: The In Silico Laboratory

Computational methods are indispensable for complementing experimental data. They allow for the exploration of entire potential energy surfaces and the dissection of contributing energetic factors.

  • Causality of Method Choice: Quantum mechanical calculations, such as Density Functional Theory (DFT), solve the Schrödinger equation to determine the electronic structure and energy of a molecule. This allows us to predict stable conformations, transition states, and the energy barriers between them with high accuracy.

Workflow: DFT-Based Conformational Analysis

This workflow provides a robust, self-validating approach to computationally modeling the puckering of a fluorinated cyclobutane.

G cluster_workflow Computational Conformational Analysis Workflow start Define Molecular Structure geom_opt Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc validation Validate Minima (No imaginary frequencies) freq_calc->validation pes_scan Potential Energy Surface (PES) Scan (Constrain puckering coordinate) validation->pes_scan Valid ts_search Locate Transition State (TS) (e.g., QST2/3 or Berny) pes_scan->ts_search ts_freq TS Frequency Calculation ts_search->ts_freq ts_validation Validate TS (Exactly one imaginary frequency) ts_freq->ts_validation results Analyze Results: - Puckering Barrier - Dihedral Angles - NBO Analysis ts_validation->results Valid

Figure 2: A typical workflow for computational conformational analysis.

  • Initial Geometry Optimization:

    • Construct the 3D structure of the fluorinated cyclobutane.

    • Perform a full geometry optimization using a reliable DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)).[19] This finds the nearest local energy minimum.

  • Frequency Calculation (Validation Step 1):

    • Perform a frequency calculation on the optimized geometry.

    • Trustworthiness: A true energy minimum must have zero imaginary frequencies. If imaginary frequencies are present, it indicates a saddle point, and the optimization must be redone from a perturbed geometry.

  • Potential Energy Surface (PES) Scan:

    • Identify a coordinate that describes the ring puckering motion (e.g., a dihedral angle).

    • Perform a relaxed PES scan by systematically varying this coordinate and allowing all other parameters to relax. This maps out the energy profile of the puckering inversion.

  • Transition State (TS) Optimization (Validation Step 2):

    • Use the highest energy structure from the PES scan as an initial guess for a transition state optimization.

    • Perform a frequency calculation on the optimized TS structure.

    • Trustworthiness: A true first-order saddle point (transition state) must have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate (in this case, ring inversion).

  • Analysis:

    • Calculate the energy difference between the optimized minimum (puckered) and the transition state (planar) to determine the inversion barrier.

    • Analyze the geometric parameters (bond lengths, angles, dihedrals) of the minimum energy conformation.

    • Perform Natural Bond Orbital (NBO) analysis to quantify hyperconjugative interactions and understand the electronic origins of the conformational preference.[14][20]

Data Synthesis and Application

The true power of this analysis lies in synthesizing experimental and computational data. For instance, computationally predicted ³JHF coupling constants for different conformers can be compared with experimental VT-NMR data to validate the computational model and provide a definitive picture of the conformational equilibrium in solution.

CompoundPuckering Angle (θ)Inversion Barrier (kcal/mol)MethodReference
Cyclobutane29.6°1.43Ab initio[14][20]
Cyclobutane~35°1.48Experimental (IR)[13]
cis-1,2-DifluorocyclobutaneVariesVariesV.ariesN/A
trans-1,3-Dibromocyclobutane37°-Experimental (Dipole)[21]

Note: Data for specific fluorinated cyclobutanes is often distributed across many primary literature sources. This table serves as an illustrative example of how such data should be compiled.

Conclusion: From Conformation to Function

The is a field where meticulous experimental work and sophisticated computational modeling converge. Understanding the subtle interplay of steric and electronic effects that govern the puckering of this strained ring is not merely an academic exercise. For the medicinal chemist, it is fundamental to designing molecules that present the correct pharmacophore to a biological target. For the materials scientist, it is key to controlling the packing and bulk properties of novel materials. By employing the validated, multi-faceted approach outlined in this guide, researchers can confidently decode the three-dimensional secrets of these powerful building blocks and unlock their full potential.

References

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An In-depth Technical Guide to Fluorinated Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. Its unique properties, stemming from its high electronegativity, small size, and the strength of the carbon-fluorine bond, offer a powerful toolkit for fine-tuning the physicochemical and pharmacokinetic properties of small molecules. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the principles and practices governing the use of fluorinated building blocks in drug discovery. We will delve into the fundamental effects of fluorine on molecular properties, explore the diverse array of fluorinated motifs, and provide practical insights into their synthesis and application, supported by illustrative case studies and detailed experimental protocols.

The "Fluorine Effect": A Paradigm Shift in Medicinal Chemistry

The introduction of fluorine into a molecule can induce profound changes in its biological activity, a phenomenon often referred to as the "fluorine effect".[1] This is not a single effect, but rather a combination of several interconnected factors that can be strategically leveraged to optimize a drug candidate's profile.

Modulation of Physicochemical Properties

The judicious placement of fluorine can significantly alter a molecule's lipophilicity, acidity/basicity (pKa), and metabolic stability.[2][3]

Fluorine's impact on lipophilicity is highly context-dependent. While a single fluorine atom is often considered a lipophilic hydrogen isostere, increasing the number of fluorine atoms does not always lead to a linear increase in lipophilicity.[4] The strong inductive effect of fluorine can polarize adjacent bonds, sometimes leading to a decrease in LogD.[4]

Table 1: Impact of Fluorination on Lipophilicity

CompoundParent LogPFluorinated AnalogueAnalogue LogPChange in LogP
Benzene2.13Fluorobenzene2.27+0.14
Toluene2.734-Fluorotoluene2.87+0.14
Aniline0.904-Fluoroaniline1.15+0.25
Data synthesized from multiple sources for illustrative purposes.

The strong electron-withdrawing nature of fluorine significantly impacts the pKa of nearby acidic and basic functional groups.[1] This can be a powerful tool for modulating a drug's ionization state at physiological pH, which in turn affects its solubility, permeability, and target engagement. For instance, fluorination can decrease the pKa of a basic amine, reducing its positive charge at pH 7.4 and potentially improving cell membrane permeability.[5]

Diagram 1: Influence of Fluorine on the pKa of a Basic Amine

pKa_Modulation cluster_0 Unsubstituted Amine cluster_1 Fluorinated Amine Amine R-NH2 (Higher pKa, More Basic) Fluorinated_Amine F-R'-NH2 (Lower pKa, Less Basic) Amine->Fluorinated_Amine Inductive Effect of Fluorine

Caption: Fluorine's inductive effect lowers the pKa of a nearby amine.

Enhancement of Metabolic Stability

One of the most significant advantages of fluorination is the increased resistance to metabolic degradation.[2] The carbon-fluorine bond is exceptionally strong (~116 kcal/mol), making it much less susceptible to cleavage by metabolic enzymes like cytochrome P450s compared to a carbon-hydrogen bond.[1][6] Replacing a metabolically labile hydrogen with a fluorine atom can effectively block a "soft spot" in a molecule, leading to improved bioavailability and a longer half-life.[1]

Alteration of Binding Affinity and Selectivity

Fluorine can influence a drug's binding to its target protein through various mechanisms:

  • Dipolar and Electrostatic Interactions: The polarized C-F bond can participate in favorable dipole-dipole or C-F---H-X hydrogen bonds with the protein backbone or side chains.[1]

  • Conformational Control: The gauche effect, where a C-F bond prefers a specific dihedral angle relative to other polar bonds, can stabilize a bioactive conformation, enhancing binding affinity.[1]

  • Bioisosteric Replacement: Fluorine can act as a bioisostere for a hydrogen atom or a hydroxyl group.[7][8] While sterically similar to hydrogen, its electronic properties are vastly different. It can mimic a hydroxyl group's ability to accept a hydrogen bond without being a hydrogen bond donor.[1]

Diagram 2: Fluorine's Role in Target Binding

Binding_Interactions cluster_interactions Binding Interactions Drug Fluorinated Ligand Target Protein Active Site Drug->Target Binding Dipole C-F Dipole Interaction Drug->Dipole H-Bond H-Bond Acceptor Drug->H-Bond Conformation Conformational Lock Drug->Conformation

Caption: Fluorine enhances binding through multiple interactions.

A Survey of Fluorinated Building Blocks

The medicinal chemist's toolbox is rich with a diverse array of fluorinated building blocks. The choice of which building block to use depends on the desired physicochemical and pharmacological properties.

Monofluorinated Motifs

The introduction of a single fluorine atom is a common strategy to subtly modulate a molecule's properties.

Difluorinated Motifs

Gem-difluoro groups (CF2) are often used as isosteres for carbonyl groups or to block metabolism at a methylene position.

Trifluoromethyl (CF3) Group

The trifluoromethyl group is one of the most widely used fluorinated motifs. Its strong electron-withdrawing nature and high lipophilicity can dramatically alter a molecule's properties.[9]

Other Fluoroalkyl and Fluoroalkoxy Groups

Longer fluoroalkyl chains and fluoroalkoxy groups like OCF3 and OCHF2 offer further opportunities to fine-tune a molecule's profile.

Table 2: Common Fluorinated Building Blocks and Their Applications

Building BlockCommon ApplicationExample Drug
MonofluoroarylModulate pKa, block metabolismCiprofloxacin
gem-DifluoromethyleneCarbonyl isostere, metabolic blockerGemcitabine
TrifluoromethylIncrease lipophilicity, block metabolismFluoxetine
TrifluoromethoxyHighly lipophilic, metabolically stableCelecoxib

Synthetic Strategies for Incorporating Fluorine

The synthesis of fluorinated compounds presents unique challenges due to the high reactivity of many fluorinating reagents.[10] Two main strategies are employed: the use of fluorinated building blocks and late-stage fluorination.

The Building Block Approach

This is the most common approach, where pre-fluorinated starting materials are incorporated into the synthetic route.[11][12] This strategy is often more reliable and avoids the use of harsh fluorinating agents in the later stages of a complex synthesis.

Late-Stage Fluorination

This approach involves introducing the fluorine atom at or near the end of the synthesis.[13] While more challenging, it allows for the rapid generation of a library of fluorinated analogues from a common precursor, which is highly valuable in lead optimization.

Reagents like Selectfluor® are used to introduce fluorine by reacting with electron-rich centers.

This involves the displacement of a leaving group with a fluoride source, such as potassium fluoride or a tetralkylammonium fluoride.

Enzymatic and Chemoenzymatic Fluorination

Recent advances have focused on the use of enzymes, such as fluorinases and cytochrome P450s, to catalyze the selective fluorination of complex molecules under mild conditions.[14][15][16][17] This approach offers the potential for highly regio- and stereoselective fluorinations that are difficult to achieve with traditional chemical methods.

Diagram 3: Overview of Fluorination Strategies

Fluorination_Strategies cluster_building_block Building Block Approach cluster_late_stage Late-Stage Fluorination Start Non-fluorinated Precursor FB Fluorinated Building Block Start->FB LSF Late-Stage Intermediate Start->LSF Final Fluorinated Drug Candidate Synth1 Synthesis FB->Synth1 Synth1->Final Fluorination Fluorination Reaction LSF->Fluorination Fluorination->Final

Caption: Key strategies for introducing fluorine in drug synthesis.

Case Studies: The Impact of Fluorine in Marketed Drugs

The successful application of fluorinated building blocks is evident in the large number of fluorinated drugs on the market.[18][19][20][21][22]

Fluoxetine (Prozac®)

The introduction of a trifluoromethyl group in fluoxetine was crucial for its activity as a selective serotonin reuptake inhibitor (SSRI). The CF3 group increases the lipophilicity of the molecule, facilitating its passage through the blood-brain barrier.[18]

Ciprofloxacin (Cipro®)

The fluorine atom at the C-6 position of the quinolone ring in ciprofloxacin is essential for its potent antibacterial activity. It enhances the binding of the drug to DNA gyrase, its bacterial target.[18]

Atorvastatin (Lipitor®)

The fluorophenyl group in atorvastatin contributes to its high potency as an HMG-CoA reductase inhibitor.

Experimental Protocols

Protocol for a Representative Nucleophilic Aromatic Substitution (SNAr) Fluorination

This protocol describes a general procedure for the introduction of a fluorine atom into an activated aromatic ring using potassium fluoride.

Materials:

  • Activated aryl chloride or nitroarene

  • Anhydrous potassium fluoride (spray-dried)

  • Phase-transfer catalyst (e.g., tetrabutylammonium bromide)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

  • Inert atmosphere (N2 or Ar)

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the activated aryl precursor (1.0 eq), anhydrous potassium fluoride (2.0-3.0 eq), and the phase-transfer catalyst (0.1 eq).

  • Add the anhydrous polar aprotic solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 100-150 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by carefully adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to afford the desired fluorinated aromatic compound.

Self-Validation: The success of the reaction can be confirmed by 1H, 13C, and 19F NMR spectroscopy. The appearance of a characteristic C-F coupling constant in the 13C NMR spectrum and a signal in the 19F NMR spectrum are indicative of successful fluorination.

Conclusion and Future Perspectives

Fluorinated building blocks will undoubtedly continue to play a pivotal role in drug discovery. The ongoing development of novel fluorination methods, including late-stage and enzymatic approaches, will further expand the accessible chemical space for medicinal chemists.[23][24] A deeper understanding of the subtle interplay between fluorine substitution and biological activity will enable the more rational design of next-generation therapeutics with improved efficacy and safety profiles.

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The Rising Star in Medicinal Chemistry: A Technical Guide to (3-Fluorocyclobutyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond Flatland – Embracing Three-Dimensionality and Fluorine in Modern Drug Design

In the relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the traditional, planar scaffolds that have long dominated drug discovery. The strategic incorporation of three-dimensional (3D) motifs and the unique properties of fluorine have emerged as powerful tools to navigate the complexities of biological space. Among the rising stars in this arena is the (3-Fluorocyclobutyl)methanol building block. This guide provides an in-depth technical exploration of its synthesis, unique physicochemical properties, and diverse applications in medicinal chemistry, offering researchers, scientists, and drug development professionals a comprehensive understanding of its potential to unlock new therapeutic frontiers.

The (3-Fluorocyclobutyl)methanol Moiety: A Constellation of Favorable Properties

The (3-fluorocyclobutyl)methanol scaffold is more than just a simple alcohol. It is a carefully orchestrated combination of a strained four-membered ring, a strategically placed fluorine atom, and a versatile hydroxymethyl handle. This unique arrangement bestows a range of desirable properties upon parent molecules.

Physicochemical Characteristics

(3-Fluorocyclobutyl)methanol is a colorless liquid with a molecular formula of C₅H₉FO and a molecular weight of 104.12 g/mol .[1] Its key physicochemical properties are summarized below:

PropertyValueSignificance in Drug Design
Boiling Point ~100-103 °CRelevant for synthetic handling and purification.
logP ~0.7Indicates moderate lipophilicity, which can be advantageous for balancing aqueous solubility and membrane permeability.
Aqueous Solubility ModerateCrucial for formulation and bioavailability.
Chemical Stability Good under standard conditionsEnsures stability during synthesis and storage.

The introduction of the fluorine atom has a profound impact on the electronic properties of the cyclobutane ring. Fluorine's high electronegativity creates a dipole moment and can influence the pKa of neighboring functional groups through inductive effects.[2][3] For instance, the presence of a fluorine atom on a cyclobutane ring has been shown to lower the pKa of a nearby amine by approximately 0.8 units, a significant modulation that can impact drug-receptor interactions and pharmacokinetic properties.[4]

Conformational Rigidity and Vectorial Projection

Unlike flexible acyclic chains, the cyclobutane ring possesses a degree of conformational rigidity, adopting a puckered conformation. This constrained geometry helps to position substituents in well-defined vectors in 3D space. The introduction of a substituent like the hydroxymethyl group of (3-fluorocyclobutyl)methanol provides a specific exit vector for further chemical elaboration, allowing for precise control over the orientation of pharmacophoric elements. This can lead to enhanced binding affinity and selectivity for the target protein.

Strategic Applications in Drug Discovery

The unique combination of properties inherent to the (3-fluorocyclobutyl)methanol moiety makes it a valuable building block in a variety of therapeutic areas.

A Bioisostere for the tert-Butyl Group and Beyond

One of the most compelling applications of the fluorinated cyclobutyl motif is as a bioisosteric replacement for the ubiquitous tert-butyl group. The tert-butyl group is often incorporated to provide steric bulk and improve metabolic stability. However, it can also increase lipophilicity to undesirable levels and can be susceptible to oxidative metabolism.

The 3-fluorocyclobutyl group can mimic the steric bulk of a tert-butyl group while offering several advantages:

  • Modulated Lipophilicity: Fluorination can either increase or decrease lipophilicity depending on the molecular context. In many cases, the replacement of a hydrocarbon group with a fluorinated analog can lead to a more favorable lipophilicity profile.

  • Improved Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic cleavage, often blocking sites of metabolism and enhancing the pharmacokinetic profile of a drug candidate.[2][3]

  • Enhanced Potency: The polar C-F bond can engage in favorable interactions with protein targets, such as hydrogen bonds or dipole-dipole interactions, leading to improved binding affinity.

The following diagram illustrates the concept of bioisosteric replacement of a tert-butyl group with a 3-fluorocyclobutyl moiety.

G cluster_0 Common Drug Moiety cluster_1 Bioisosteric Replacement tert-Butyl tert-Butyl Group - High Lipophilicity - Potential Metabolic Liability 3-Fluorocyclobutyl 3-Fluorocyclobutyl Moiety - Modulated Lipophilicity - Improved Metabolic Stability - Potential for Polar Interactions tert-Butyl->3-Fluorocyclobutyl Replacement Strategy

Caption: Bioisosteric replacement of a tert-butyl group.

Central Nervous System (CNS) Drug Discovery

The ability to fine-tune lipophilicity and metabolic stability is particularly crucial for CNS-penetrant drugs. The (3-fluorocyclobutyl)methanol building block has shown promise in the development of agents targeting the CNS. For example, it serves as a key intermediate in the synthesis of gamma-aminobutyric acid (GABA) receptor modulators. The fluorine atom can enhance blood-brain barrier permeability and improve the pharmacokinetic profile of these agents, leading to potentially more effective treatments for conditions like anxiety and epilepsy.

The general workflow for incorporating (3-fluorocyclobutyl)methanol into a CNS drug candidate is depicted below.

G start Start with (3-Fluorocyclobutyl)methanol step1 Functional Group Transformation (e.g., Oxidation to Aldehyde/Acid, Conversion to Amine) start->step1 step2 Coupling to CNS-Targeting Scaffold step1->step2 step3 Lead Optimization (SAR Studies) step2->step3 end CNS Drug Candidate step3->end

Caption: Workflow for CNS drug development.

Antimicrobial Agents

The (3-fluorocyclobutyl)methanol moiety has also been utilized in the synthesis of novel antimicrobial agents. Its incorporation can lead to compounds with improved potency and a better resistance profile. The fluorocyclobutanol structure can serve as a platform for developing antibacterial agents that target bacterial cell wall synthesis. There is evidence from a clinical study suggesting its utility in creating antibacterial agents with activity against drug-resistant tuberculosis.

Synthesis of (3-Fluorocyclobutyl)methanol: A Practical Approach

A robust and scalable synthesis of (3-fluorocyclobutyl)methanol is crucial for its widespread adoption in medicinal chemistry. While multiple routes can be envisioned, a common strategy involves the fluorination of a cyclobutane precursor followed by reduction of a carboxylic acid or ester. A plausible synthetic pathway, adapted from the synthesis of related 3-fluorocyclobutane derivatives, is outlined below.[4]

Experimental Protocol: A Representative Synthesis

  • Step 1: Synthesis of 3-Oxocyclobutane-1-carboxylic acid. This starting material is commercially available or can be synthesized through established methods.

  • Step 2: Protection of the Carboxylic Acid. The carboxylic acid is typically protected as an ester (e.g., methyl or ethyl ester) to prevent side reactions in the subsequent steps.

  • Step 3: Reduction of the Ketone. The ketone is reduced to the corresponding alcohol using a suitable reducing agent, such as sodium borohydride.

  • Step 4: Fluorination. The hydroxyl group is then converted to a fluorine atom using a fluorinating agent like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. This step is often the most critical and may require careful optimization of reaction conditions to achieve good yields and stereoselectivity.

  • Step 5: Deprotection of the Ester. The protecting group is removed to regenerate the carboxylic acid.

  • Step 6: Reduction of the Carboxylic Acid. The 3-fluorocyclobutane-1-carboxylic acid is then reduced to the corresponding alcohol, (3-fluorocyclobutyl)methanol, using a strong reducing agent such as lithium aluminum hydride (LAH) or borane.

G A 3-Oxocyclobutane-1-carboxylic acid B Protection of Acid A->B C Reduction of Ketone B->C D Fluorination (e.g., DAST) C->D E Deprotection of Ester D->E F Reduction of Carboxylic Acid (e.g., LAH) E->F G (3-Fluorocyclobutyl)methanol F->G

Caption: Synthetic pathway to (3-fluorocyclobutyl)methanol.

Future Perspectives and Conclusion

The strategic incorporation of small, fluorinated, three-dimensional building blocks like (3-fluorocyclobutyl)methanol is a rapidly growing area in medicinal chemistry. As our understanding of the intricate interplay between molecular properties and biological activity deepens, the demand for such sophisticated building blocks will undoubtedly increase. The ability of the 3-fluorocyclobutyl moiety to act as a superior bioisostere for traditional groups, coupled with its capacity to fine-tune physicochemical and pharmacokinetic properties, positions it as a valuable tool for overcoming common challenges in drug discovery.

Future research will likely focus on the development of more efficient and stereoselective synthetic routes to (3-fluorocyclobutyl)methanol and its derivatives. Furthermore, the exploration of this motif in a wider range of therapeutic targets will continue to unveil its full potential. For the modern medicinal chemist, (3-fluorocyclobutyl)methanol represents not just a building block, but a gateway to a new dimension of chemical space, ripe with opportunities for the discovery of the next generation of innovative medicines.

References

  • (3-fluorocyclobutyl)methanol; CAS No.: 1260654-20-3. (n.d.). ChemShuttle.
  • Fluorine in drug discovery: Role, design and case studies. (n.d.). Retrieved January 4, 2026, from [Link]

  • Chernykh, A. V., et al. (2015). Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. European Journal of Organic Chemistry, 2015(29), 6466-6471.
  • Grygorenko, O. O., et al. (2020). 2- and 3-Fluorocyclobutane Building Blocks for Organic and Medicinal Chemistry. Chemistry – A European Journal, 26(72), 17356-17371.
  • Mykhailiuk, P. K. (2020). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. ACS Omega, 5(3), 1642-1649.
  • Haufe, G., et al. (2015). Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. European Journal of Organic Chemistry, 2015(29), 6466–6471.
  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.
  • Grygorenko, O. O., et al. (2020). Fluoroalkyl‐Containing 1,2‐Disubstituted Cyclobutanes: Advanced Building Blocks for Medicinal Chemistry. Chemistry – A European Journal, 26(72), 17478-17486.
  • (3-fluorocyclobutyl)methanol. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
  • Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. (2021). Molecules, 26(16), 4877.
  • Transport mechanisms of trans-1-amino-3-fluoro[1-(14)C]cyclobutanecarboxylic acid in prostate cancer cells. (2011). Journal of Nuclear Medicine, 52(10), 1625-1632.
  • Antimicrobial activities of the methanol extract, fractions and compounds from Ficus polita Vahl. (Moraceae). (2011).
  • Westphal, M. V., et al. (2015). Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. ChemMedChem, 10(3), 461-469.
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Methodological & Application

Synthesis of (3-Fluorocyclobutyl)methanol: An Application Note and Protocol for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Cyclobutanes in Drug Discovery

The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacological properties of drug candidates. The unique electronic properties of fluorine can enhance metabolic stability, improve binding affinity to target proteins, and alter pKa and lipophilicity, thereby optimizing drug-like characteristics. Among the various fluorinated motifs, the 3-fluorocyclobutyl group has emerged as a valuable bioisosteric replacement for other common functionalities, providing a rigid, three-dimensional scaffold that can effectively explore chemical space.[1][2] This application note provides a detailed protocol for the synthesis of (3-fluorocyclobutyl)methanol, a key building block for the introduction of this valuable moiety, starting from the readily available cyclobutanone.

The rationale for selecting the 3-fluorocyclobutyl motif often lies in its ability to introduce favorable conformational constraints and to act as a hydrogen bond acceptor through the fluorine atom, potentially leading to improved target engagement.[2] The synthetic route outlined herein is designed to be robust and scalable, providing researchers in drug development with a practical guide to accessing this important intermediate.

Overall Synthetic Strategy

The synthesis of (3-fluorocyclobutyl)methanol from cyclobutanone is a multi-step process that can be logically divided into three key stages. This strategy is designed to efficiently install the required functional groups while controlling stereochemistry where applicable.

Synthesis_Workflow Cyclobutanone Cyclobutanone Intermediate1 Ethyl 3-hydroxycyclobutane-1-carboxylate Cyclobutanone->Intermediate1 Reformatsky Reaction (C-C Bond Formation & Hydroxylation) Intermediate2 Ethyl 3-fluorocyclobutane-1-carboxylate Intermediate1->Intermediate2 Deoxofluorination (Hydroxyl to Fluorine Substitution) FinalProduct (3-Fluorocyclobutyl)methanol Intermediate2->FinalProduct Reduction (Ester to Alcohol Conversion)

Sources

Application Notes and Protocols for the Stereoselective Synthesis of (3-Fluorocyclobutyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Cyclobutanes in Medicinal Chemistry

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to modulate a variety of properties, including metabolic stability, lipophilicity, and binding affinity. The cyclobutane motif, a strained four-membered ring, serves as a versatile bioisostere for various functional groups, offering a unique three-dimensional scaffold that can effectively explore chemical space. The combination of these two features in fluorinated cyclobutanes has led to their increasing prevalence in the design of novel therapeutics. (3-Fluorocyclobutyl)methanol, with its stereogenic centers and functional handles, represents a valuable building block for the synthesis of complex molecules with potential pharmaceutical applications. This guide provides detailed protocols for the stereoselective synthesis of both diastereomers and enantiomers of (3-Fluorocyclobutyl)methanol.

Diastereoselective Synthesis of Racemic (3-Fluorocyclobutyl)methanol

The most direct and controllable approach to the diastereoselective synthesis of (3-Fluorocyclobutyl)methanol is through the reduction of a corresponding 3-fluorocyclobutane-1-carboxylic acid derivative. The stereochemical outcome of the reduction is dictated by the facial selectivity of hydride attack on the puckered cyclobutane ring.

Key Strategic Considerations

The synthesis commences with the preparation of 3-fluorocyclobutane-1-carboxylic acid, which has been reported in the literature and can be synthesized on a multigram scale.[1] This key intermediate exists as a mixture of cis and trans isomers, which can often be separated by chromatography. The subsequent reduction of the ester derivative of each separated isomer allows for the preparation of the corresponding cis- and trans-(3-Fluorocyclobutyl)methanol. The reduction of 3-substituted cyclobutanones has been shown to proceed with high cis-selectivity, a principle that can be extended to the reduction of the ester group in our target precursor.[2][3][4]

Experimental Protocols

Part 1: Synthesis of Methyl 3-Fluorocyclobutanecarboxylate (Mixture of Diastereomers)

This protocol outlines the esterification of 3-fluorocyclobutane-1-carboxylic acid.

  • Materials:

    • 3-Fluorocyclobutane-1-carboxylic acid (1.0 equiv)

    • Methanol (MeOH, 10 equiv)

    • Sulfuric acid (H₂SO₄, catalytic amount)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a solution of 3-fluorocyclobutane-1-carboxylic acid in methanol, add a catalytic amount of concentrated sulfuric acid.

    • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

    • Cool the reaction to room temperature and remove the methanol under reduced pressure.

    • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford methyl 3-fluorocyclobutanecarboxylate as a mixture of cis and trans diastereomers.

    • The diastereomers can be separated at this stage by column chromatography on silica gel.

Part 2: Diastereoselective Reduction to cis- and trans-(3-Fluorocyclobutyl)methanol

This protocol describes the reduction of the separated methyl 3-fluorocyclobutanecarboxylate isomers.

  • Materials:

    • cis- or trans-Methyl 3-fluorocyclobutanecarboxylate (1.0 equiv)

    • Lithium aluminum hydride (LiAlH₄, 2.0 equiv)

    • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

    • Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt solution

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a stirred suspension of lithium aluminum hydride in anhydrous diethyl ether at 0 °C, add a solution of the separated cis- or trans-methyl 3-fluorocyclobutanecarboxylate in anhydrous diethyl ether dropwise.

    • Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed as monitored by TLC.

    • Cool the reaction to 0 °C and quench cautiously by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup). Alternatively, quench by the slow addition of sodium sulfate decahydrate until a granular precipitate forms.

    • Stir the resulting suspension vigorously for 30 minutes.

    • Filter the mixture through a pad of Celite®, washing the filter cake with diethyl ether.

    • Dry the combined organic filtrates over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the corresponding diastereomerically pure cis- or trans-(3-Fluorocyclobutyl)methanol.

Expected Stereochemical Outcome

The reduction of the ester is expected to proceed with high diastereoselectivity. For the trans-ester, hydride attack will preferentially occur from the face opposite to the fluorine atom, leading to the trans-(3-Fluorocyclobutyl)methanol. Conversely, for the cis-ester, the hydride will approach from the face opposite to the ester group, which is also the face opposite to the fluorine atom in the more stable conformation of the puckered ring, thus yielding the cis-(3-Fluorocyclobutyl)methanol.

Diagram of the Diastereoselective Synthesis

G cluster_0 Synthesis of Precursor cluster_1 Diastereomer Separation cluster_2 Diastereoselective Reduction Carboxylic Acid 3-Fluorocyclobutane-1-carboxylic acid (cis/trans mixture) Ester Methyl 3-fluorocyclobutanecarboxylate (cis/trans mixture) Carboxylic Acid->Ester MeOH, H₂SO₄ cis-Ester cis-Methyl 3-fluorocyclobutanecarboxylate Ester->cis-Ester Chromatography trans-Ester trans-Methyl 3-fluorocyclobutanecarboxylate Ester->trans-Ester cis-Alcohol cis-(3-Fluorocyclobutyl)methanol cis-Ester->cis-Alcohol LiAlH₄, Et₂O trans-Alcohol trans-(3-Fluorocyclobutyl)methanol trans-Ester->trans-Alcohol LiAlH₄, Et₂O

Caption: Workflow for the diastereoselective synthesis of (3-Fluorocyclobutyl)methanol.

Enantioselective Synthesis via Enzymatic Kinetic Resolution

For applications requiring enantiomerically pure (3-Fluorocyclobutyl)methanol, an enzymatic kinetic resolution of the racemic alcohol is a highly effective strategy. Lipases, such as Candida antarctica lipase B (CALB), are well-known for their ability to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the unreacted alcohol and the newly formed ester.[5][6][7][8][9]

Key Strategic Considerations

This approach utilizes the racemic mixture of either cis- or trans-(3-Fluorocyclobutyl)methanol obtained from the diastereoselective synthesis. The enzyme will catalyze the acylation of one enantiomer at a significantly faster rate than the other. By stopping the reaction at approximately 50% conversion, one can isolate the unreacted alcohol and the acylated product, both in high enantiomeric excess.

Experimental Protocol: Enzymatic Kinetic Resolution of (±)-trans-(3-Fluorocyclobutyl)methanol

This protocol is a representative procedure and may require optimization for the specific substrate and enzyme batch.

  • Materials:

    • (±)-trans-(3-Fluorocyclobutyl)methanol (1.0 equiv)

    • Immobilized Candida antarctica lipase B (Novozym® 435)

    • Vinyl acetate (acyl donor, 1.5-3.0 equiv)

    • Anhydrous solvent (e.g., toluene, methyl tert-butyl ether (MTBE))

    • Molecular sieves (optional, to ensure anhydrous conditions)

  • Procedure:

    • To a solution of (±)-trans-(3-Fluorocyclobutyl)methanol in the chosen anhydrous solvent, add vinyl acetate.

    • Add immobilized Candida antarctica lipase B (typically 10-50% by weight of the substrate).

    • Stir the suspension at a controlled temperature (e.g., 30-40 °C).

    • Monitor the reaction progress by chiral GC or HPLC to determine the conversion and enantiomeric excess (ee) of the remaining alcohol and the formed acetate ester.

    • When the conversion reaches approximately 50%, stop the reaction by filtering off the enzyme.

    • Wash the enzyme with the reaction solvent.

    • Concentrate the filtrate under reduced pressure.

    • Separate the remaining (R or S)-(3-Fluorocyclobutyl)methanol from the formed acetate ester by column chromatography on silica gel.

    • The enantiomerically enriched acetate can be hydrolyzed (e.g., using K₂CO₃ in methanol) to afford the other enantiomer of the alcohol.

Expected Outcome

This enzymatic resolution is expected to yield both enantiomers of trans-(3-Fluorocyclobutyl)methanol with high enantiomeric excess. The absolute configuration of the faster-reacting enantiomer will depend on the specific substrate and enzyme, but it is a well-established method for obtaining optically active alcohols.

Product Expected Enantiomeric Excess (ee)
Unreacted Alcohol>95%
Acylated Alcohol (after hydrolysis)>95%

Diagram of the Enantioselective Synthesis via Enzymatic Kinetic Resolution

G cluster_0 Racemic Substrate cluster_1 Enzymatic Resolution cluster_2 Separation cluster_3 Hydrolysis Racemic Alcohol (±)-trans-(3-Fluorocyclobutyl)methanol Resolution CALB, Vinyl Acetate ~50% Conversion Racemic Alcohol->Resolution Unreacted Alcohol (S)-trans-(3-Fluorocyclobutyl)methanol (Enantiomerically Enriched) Resolution->Unreacted Alcohol Chromatography Acetate Ester (R)-trans-3-Fluorocyclobutyl Acetate (Enantiomerically Enriched) Resolution->Acetate Ester Hydrolyzed Alcohol (R)-trans-(3-Fluorocyclobutyl)methanol (Enantiomerically Enriched) Acetate Ester->Hydrolyzed Alcohol K₂CO₃, MeOH

Caption: Workflow for the enantioselective synthesis via enzymatic kinetic resolution.

Conclusion

The protocols outlined in this guide provide a robust framework for the stereoselective synthesis of (3-Fluorocyclobutyl)methanol, a valuable building block for drug discovery and development. The diastereoselective reduction of 3-fluorocyclobutanecarboxylate derivatives offers a reliable route to both cis and trans isomers. Furthermore, the application of enzymatic kinetic resolution provides an efficient method for obtaining enantiomerically pure forms of this important synthetic intermediate. These methodologies empower researchers to access the full range of stereoisomers of (3-Fluorocyclobutyl)methanol for incorporation into novel molecular architectures.

References

  • De Gonzalo, G., Lavandera, I., & Gotor, V. (2010). Enzymatic and chemoenzymatic approaches to non-racemic α,β-disubstituted-β-hydroxy esters. Chemical Society Reviews, 39(11), 4337-4347. [Link]

  • Gotor, V., Alfonso, I., & García-Urdiales, E. (Eds.). (2008). Asymmetric organocatalysis: from biomimetic concepts to applications in asymmetric synthesis. John Wiley & Sons. [Link]

  • Feskov, I. O., Golub, B. O., Vashchenko, B. V., Levterov, V. V., & Haufe, G. (2020). GABA Analogues and Related Mono‐/Bifunctional Building Blocks Derived from the Fluorocyclobutane Scaffold. European Journal of Organic Chemistry, 2020(26), 3959-3968. [Link]

  • Parmar, A., Kumar, H., & Marwaha, S. S. (2000). Recent advances in enzymatic kinetic resolution of racemates. Indian Journal of Chemistry-Section B, 39(10), 749-763. [Link]

  • Martín-Matute, B., & Bäckvall, J. E. (2007). Chemoenzymatic dynamic kinetic resolution. Current opinion in chemical biology, 11(2), 226-232. [Link]

  • Shu, C., & Hartwig, J. F. (2016). Stereocontrolled Synthesis of Cyclobutyl Boronic Esters. Angewandte Chemie International Edition, 55(16), 4983-4987. [Link]

  • Aurrecoechea, J. M., & Solay, M. (2001). Stereoselective synthesis of 3-substituted cyclobutanols and products derived therefrom. Tetrahedron, 57(31), 6811-6821. [Link]

  • Anderson, E. M., & Silverman, S. M. (2017). Chemoenzymatic synthesis of chiral amines. Chemical Society Reviews, 46(12), 3744-3756. [Link]

  • Feskov, I. O., Vashchenko, B. V., Shishkin, S. V., & Haufe, G. (2019). 2‐and 3‐Fluorocyclobutane Building Blocks for Organic and Medicinal Chemistry. Chemistry–A European Journal, 25(65), 14844-14853. [Link]

  • Conti, P., Rivalta, I., & Tamborini, L. (2021). The cyclobutane ring in medicinal chemistry. Drug Discovery Today, 26(1), 179-188. [Link]

  • Deraet, X., Voets, L., De Vleeschouwer, F., Van Speybroeck, V., & Alonso, M. (2020). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. The Journal of Organic Chemistry, 85(13), 8566-8575. [Link]

  • Mori, T. (2015). Stereoselective Synthesis of Cyclobutane and Cyclobutene Derivatives by Using [2+ 2] Cycloaddition Reactions. The Chemical Record, 15(5), 883-898. [Link]

  • McConathy, J., & Goodman, M. M. (2008). Non-natural amino acids for tumor imaging using positron emission tomography. Current topics in medicinal chemistry, 8(11), 925-937. [Link]

  • Nishiyama, Y., et al. (2021). Diastereoselective Synthesis of a cis-1, 3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. Organic Process Research & Development, 25(9), 2146-2153. [Link]

Sources

Application Notes and Protocols for Nucleophilic Fluorination of Cyclobutyl Rings

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of the Fluorinated Cyclobutyl Moiety

The cyclobutyl ring, a motif once considered a synthetic curiosity, has emerged as a valuable scaffold in modern medicinal chemistry. Its unique three-dimensional structure can impart favorable physicochemical properties such as metabolic stability and improved binding affinity. When combined with fluorine, the most electronegative element, the resulting fluorinated cyclobutyl group can profoundly influence a molecule's pKa, lipophilicity, and conformational preference, making it a highly sought-after component in the design of novel therapeutics. This guide provides an in-depth overview of contemporary nucleophilic fluorination methods applicable to cyclobutyl rings, complete with detailed protocols and mechanistic insights to aid researchers in this specialized area of synthetic chemistry.

Core Fluorination Strategies for Cyclobutyl Scaffolds

The introduction of fluorine onto a cyclobutyl ring can be achieved through several strategic approaches, primarily depending on the available starting material. The most common and effective methods involve the conversion of a pre-existing functional group, such as a hydroxyl or carbonyl group, into a carbon-fluorine bond. Given the inherent ring strain of the cyclobutane system, careful consideration of the reaction mechanism and potential side reactions, such as rearrangements or eliminations, is paramount.

This guide will focus on three primary nucleophilic fluorination strategies:

  • Deoxyfluorination of Cyclobutanols: A direct and widely used method for converting a hydroxyl group to a fluorine atom.

  • Nucleophilic Ring-Opening of Cyclobutyl Epoxides: A regioselective approach to introduce fluorine and a hydroxyl group in a vicinal arrangement.

  • Deoxofluorination of Cyclobutanones: A method to convert a ketone into a gem-difluoro or monofluoro group, depending on the reagent and conditions.

Method 1: Deoxyfluorination of Cyclobutanols

Deoxyfluorination is a powerful technique for the direct replacement of a hydroxyl group with a fluorine atom. This transformation is typically achieved using reagents that activate the alcohol, facilitating its displacement by a fluoride ion. For cyclobutanol substrates, this method is particularly effective.

Mechanism of Deoxyfluorination with DAST

One of the most common reagents for this transformation is Diethylaminosulfur trifluoride (DAST). The reaction proceeds through the formation of a fluorosulfite intermediate, which then undergoes an intramolecular SN2-like displacement by the fluoride ion.

G Cyclobutanol Cyclobutanol Intermediate1 Cyclobutyl-O-SF2NEt2 Cyclobutanol->Intermediate1 Fluorocyclobutane Fluorocyclobutane Intermediate1->Fluorocyclobutane

Caption: Mechanism of Deoxyfluorination using DAST.

Protocol: Deoxyfluorination of 1-phenylcyclobutanol using DAST

This protocol is adapted from established procedures for the deoxyfluorination of secondary alcohols.[1]

Materials:

  • 1-phenylcyclobutanol

  • Diethylaminosulfur trifluoride (DAST)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-phenylcyclobutanol (1.0 mmol) in anhydrous DCM (10 mL).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Slowly add DAST (1.2 mmol, 1.2 equivalents) to the stirred solution. Caution: DAST is toxic and moisture-sensitive. Handle in a well-ventilated fume hood.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (15 mL) at 0 °C.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

  • Washing: Combine the organic layers and wash with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired fluorocyclobutane.

Data Summary:

SubstrateProductReagentYield (%)Reference
Nicotine-adduct cyclobutanolNicotine-adduct fluorocyclobutaneDASTNot specified[1]

Method 2: Nucleophilic Ring-Opening of Cyclobutyl Epoxides

The strained nature of the cyclobutyl ring makes its corresponding epoxides susceptible to ring-opening reactions.[2] This provides a pathway to vicinal fluoroalcohols, which are valuable synthetic intermediates. The regioselectivity of the ring-opening is influenced by both steric and electronic factors of the substrate and the reaction conditions.

Mechanism of Fluoride-Mediated Epoxide Ring-Opening

The reaction is typically promoted by a fluoride source, often in the presence of an acid catalyst or in a polar, hydrogen-bond-donating solvent like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[2] The epoxide is first activated, followed by nucleophilic attack of the fluoride ion.

G CyclobutylEpoxide Cyclobutyl Epoxide ActivatedEpoxide Activated Epoxide CyclobutylEpoxide->ActivatedEpoxide Fluoroalcohol trans-2-Fluorocyclobutanol ActivatedEpoxide->Fluoroalcohol

Caption: General Mechanism for Epoxide Ring-Opening by Fluoride.

Protocol: Ring-Opening of a Cyclobutyl Epoxide with Tetrabutylammonium Fluoride (TBAF)

This is a general protocol based on established methods for epoxide ring-opening with fluoride.[3]

Materials:

  • Cyclobutyl-substituted epoxide

  • Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

  • Potassium bifluoride (KHF₂)

  • Anhydrous solvent (e.g., THF or MeCN)

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle or oil bath

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a solution of the cyclobutyl epoxide (1.0 mmol) in anhydrous THF (10 mL) in a round-bottom flask, add KHF₂ (2.0 mmol, 2.0 equivalents).

  • Reagent Addition: Add TBAF solution (1.2 mL, 1.2 mmol, 1.2 equivalents) dropwise to the stirred suspension.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 12-24 hours, monitoring by TLC.

  • Quenching: Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution (10 mL).

  • Workup: Extract the mixture with ethyl acetate (3 x 15 mL).

  • Washing: Combine the organic layers and wash with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the desired fluorocyclobutanol.

Data Summary:

SubstrateProductReagent CombinationYield (%)Reference
Epoxide-containing 2-aryl-piperidinesHydroxylated fluoro-piperidinesTBAF / KHF₂Varies[3]

Note: While the provided reference focuses on piperidine substrates, the methodology is applicable to other strained epoxide systems.

Method 3: Deoxofluorination of Cyclobutanones

Converting a carbonyl group into a gem-difluoro moiety is another important strategy for introducing fluorine. Sulfur tetrafluoride (SF₄) and its more user-friendly derivatives like DAST can be used for this transformation.

Protocol: Deoxofluorination of a Cyclobutanone Derivative with SF₄

This protocol is based on the deoxofluorination of cyclobutanecarboxylic acid and can be adapted for cyclobutanones.[4]

Materials:

  • Substituted cyclobutanone

  • Sulfur tetrafluoride (SF₄)

  • Anhydrous HF (optional, as catalyst)

  • High-pressure reactor (e.g., Parr autoclave)

  • Anhydrous solvent (e.g., DCM)

  • Saturated aqueous NaHCO₃ solution

Procedure:

  • Reaction Setup: Caution: SF₄ is a highly toxic and corrosive gas. This reaction must be performed by trained personnel in a specialized high-pressure reactor within a well-ventilated fume hood. Place the cyclobutanone (1.0 mmol) and anhydrous DCM (5 mL) in the reactor.

  • Reagent Addition: Cool the reactor to -78 °C and condense SF₄ (3.0 mmol, 3.0 equivalents) into the vessel. A catalytic amount of anhydrous HF can be added if required.

  • Reaction: Seal the reactor and allow it to warm to the desired temperature (e.g., 100 °C) for the specified time (e.g., 24 hours).

  • Cooling and Venting: Cool the reactor to a safe temperature before carefully venting the excess SF₄ through a basic scrubber.

  • Quenching: Carefully pour the reaction mixture over ice and quench with saturated aqueous NaHCO₃ solution.

  • Workup and Purification: Extract the mixture with DCM, wash with brine, dry over anhydrous MgSO₄, concentrate, and purify by column chromatography.

Data Summary:

SubstrateProductReagentYield (%)Reference
Cyclobutanecarboxylic acidTrifluoromethylcyclobutaneSF₄Not specified[4]
3,3-difluorocyclobutanoneNot applicable (starting material)Organolanthanum reagents used for addition, not fluorinationNot specified[5]

Summary and Outlook

The nucleophilic fluorination of cyclobutyl rings offers a powerful toolkit for the synthesis of novel chemical entities with potential applications in drug discovery and materials science. The choice of method largely depends on the starting material and the desired final product. Deoxyfluorination of cyclobutanols with reagents like DAST provides a direct route to monofluorinated cyclobutanes. For the synthesis of vicinal fluoroalcohols, the ring-opening of cyclobutyl epoxides is a viable strategy. Finally, deoxofluorination of cyclobutanones allows access to gem-difluorocyclobutanes. Researchers should carefully consider the stoichiometry, reaction conditions, and safety precautions associated with each protocol to achieve optimal results.

References

  • Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles - arkat usa.
  • A Practical Route to Cyclobutanols and Fluorocyclobutanes - ResearchGate.
  • Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes - ChemRxiv.
  • Synthesis of 3‐fluorocyclobutane‐1‐carboxylic acid (1) from cyclobutanone 2. - ResearchGate.
  • Nucleophilic Fluorination by Selective Ring-Opening of α-Halooxiranes - ResearchGate.
  • Enantioselective ring opening of epoxides by fluoride anion promoted by a cooperative dual-catalyst system - PubMed.
  • Enantioselective Ring Opening of Epoxides by Fluoride Anion Promoted by a Cooperative Dual-Catalyst System - The Doyle Group.
  • The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks | Journal of Organic and Pharmaceutical Chemistry.
  • Conformation-induced regioselective and divergent opening of epoxides by fluoride: facile access to hydroxylated fluoro-piperidines - Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols | The Journal of Organic Chemistry - ACS Publications.
  • Nucleophilic Fluorination Catalyzed by a Cyclometallated Rhodium Complex - PMC - NIH.
  • Strategies for Nucleophilic C(sp3)–(Radio)Fluorination - The Doyle Group - UCLA.
  • Deoxofluorination of cyclobutanecarboxylic acid with sulfur tetrafluoride (SF4)..
  • Deoxyfluorination: A Detailed Overview Of Recent Developments - CoLab.
  • (PDF) Deoxyfluorination: A Detailed Overview Of Recent Developments - ResearchGate.

Sources

Application Notes and Protocols: Deoxofluorination of Cyclobutane Diols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of fluorine into organic molecules is a pivotal strategy in modern medicinal chemistry and materials science. Fluorinated compounds often exhibit enhanced metabolic stability, increased binding affinity to biological targets, and modulated physicochemical properties. The cyclobutane motif, a strained four-membered carbocycle, offers a rigid and three-dimensionally defined scaffold that is increasingly utilized as a bioisosteric replacement for larger, more flexible groups in drug design. The combination of these two features in fluorinated cyclobutanes presents a powerful tool for the development of novel therapeutics and advanced materials.

Deoxofluorination, the conversion of a hydroxyl group to a fluorine atom, is a primary method for introducing fluorine into complex molecules. This application note provides a detailed guide to the deoxofluorination of cyclobutane diols, a key transformation for accessing difluorinated cyclobutane structures. We will delve into the mechanistic underpinnings, provide detailed experimental protocols for common fluorinating agents, and discuss the critical aspects of stereochemical control and potential side reactions inherent to the strained cyclobutane system.

Mechanistic Overview: The SN2 Pathway and Its Challenges in Cyclobutanes

The deoxofluorination of alcohols with reagents like Diethylaminosulfur Trifluoride (DAST) and Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®) typically proceeds through a mechanism analogous to that of sulfur tetrafluoride. The reaction is initiated by the attack of the alcohol's hydroxyl group on the sulfur atom of the fluorinating agent, followed by the elimination of hydrogen fluoride to form an alkoxyaminosulfur difluoride intermediate. Subsequent nucleophilic attack by a fluoride ion, generally via an SN2 pathway, displaces the sulfur-containing leaving group and forms the carbon-fluorine bond.[1]

A crucial consequence of the SN2 mechanism is the inversion of configuration at the reacting stereocenter.[2][3] This stereospecificity is a powerful tool for controlling the three-dimensional arrangement of atoms in the final product. However, the strained nature of the cyclobutane ring can influence the reaction's outcome. Carbocationic rearrangements, though less common than with more labile substrates, are a potential side reaction, especially if the SN2 pathway is sterically hindered or if the substrate has stabilizing features that favor an SN1-like mechanism.[1] Pinacol-type rearrangements can also occur with diol substrates under fluorinating conditions.[1]

Visualization of the General Deoxofluorination Mechanism

Deoxofluorination Mechanism cluster_0 Step 1: Formation of Alkoxysulfurane Intermediate cluster_1 Step 2: Nucleophilic Fluoride Attack (SN2) ROH R-OH DAST Et₂NSF₃ ROH->DAST Attack on S Intermediate1 [R-O-SF₂-NEt₂] DAST->Intermediate1 HF HF Intermediate1->HF - HF F_ion F⁻ Intermediate1_sn2 [R-O-SF₂-NEt₂] F_ion->Intermediate1_sn2 Backside Attack Product R-F Intermediate1_sn2->Product Inversion of Stereochemistry LeavingGroup [OSF-NEt₂] + HF Intermediate1_sn2->LeavingGroup

Caption: Generalized mechanism of deoxofluorination with DAST.

Selecting a Deoxofluorinating Agent

Several reagents are available for deoxofluorination, each with its own advantages and disadvantages. The choice of reagent can significantly impact the reaction's success, yield, and safety profile.

ReagentStructureKey FeaturesSafety Considerations
DAST (Diethylaminosulfur Trifluoride)Et₂NSF₃Widely used, effective for a broad range of alcohols.Thermally unstable; can decompose explosively above 90°C. Reacts violently with water. Volatile and toxic.[4]
Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur Trifluoride)(MeOCH₂CH₂)₂NSF₃More thermally stable alternative to DAST.[4][5] Often provides higher yields and cleaner reactions.[3]Reacts exothermically with water, generating HF.[6] Less volatile than DAST but should be handled with care in a fume hood.[6]
Fluolead™ (4-tert-Butyl-2,6-dimethylphenylsulfur Trifluoride)ArSF₃Crystalline solid with high thermal stability and resistance to aqueous hydrolysis.[2]Generally considered safer than DAST and Deoxo-Fluor®.
PhenoFluor™ VariesPrimarily for the deoxofluorination of phenols, but can be used for alcohols.[7] Noted for high chemoselectivity.[7]Better safety profile compared to DAST.[7]

For the deoxofluorination of cyclobutane diols, Deoxo-Fluor® is often the preferred reagent due to its enhanced thermal stability and generally cleaner reaction profiles, which are advantageous when working with strained and potentially sensitive substrates.

Experimental Protocols

Safety First: Deoxofluorination reactions should always be conducted in a well-ventilated fume hood. All glassware must be thoroughly dried to prevent the violent reaction of the fluorinating agent with water, which generates hazardous hydrogen fluoride (HF). Personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves, is mandatory. Plastic reaction vessels are sometimes recommended for reactions involving Deoxo-Fluor®.[5]

Protocol 1: Deoxofluorination of cis-Cyclobutane-1,2-diol with Deoxo-Fluor®

This protocol is a representative procedure for the conversion of a cis-diol to the corresponding trans-difluoride, assuming a double SN2 inversion.

Materials:

  • cis-Cyclobutane-1,2-diol

  • Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur Trifluoride)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask or plastic reaction vessel

  • Magnetic stirrer and stir bar

  • Syringes and needles

  • Ice bath

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve cis-cyclobutane-1,2-diol (1.0 equiv) in anhydrous DCM (to make a ~0.1 M solution).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. For less reactive substrates, 0 °C may be sufficient.[4][5]

  • Reagent Addition: Slowly add Deoxo-Fluor® (2.2-3.0 equiv) dropwise to the stirred solution via syringe. A slight excess of the fluorinating agent is used to ensure complete conversion of both hydroxyl groups.

  • Reaction: Allow the reaction mixture to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or ¹⁹F NMR.

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C in an ice bath. Cautiously and slowly quench the reaction by adding saturated aqueous NaHCO₃ solution dropwise until gas evolution ceases. Caution: The quenching process is exothermic and releases HF gas.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired difluorocyclobutane.

Protocol 2: Deoxofluorination of a Substituted Cyclobutanol with DAST

This protocol outlines the general procedure for a monofluorination, which can be adapted for diols by adjusting the stoichiometry.

Materials:

  • Substituted cyclobutanol

  • DAST (Diethylaminosulfur Trifluoride)

  • Anhydrous Dichloromethane (DCM)

  • Ice/water or dry ice/acetone bath

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Dissolve the cyclobutanol substrate (1.0 equiv) in anhydrous DCM in a dry flask under an inert atmosphere.

  • Cooling: Cool the solution to -78 °C.[4]

  • Reagent Addition: Add DAST (1.1-1.5 equiv) dropwise to the cooled, stirred solution.[4]

  • Reaction: Stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to room temperature and stir for 1-3 hours.[4] Monitor the reaction by TLC.

  • Quenching: Cool the reaction to 0 °C and carefully quench by the slow addition of water or saturated NaHCO₃ solution.

  • Workup and Purification: Follow steps 6-8 from Protocol 1 to isolate and purify the fluorinated product.

Workflow Visualization

Deoxofluorination Workflow start Start: Dry Glassware & Inert Atmosphere dissolve Dissolve Cyclobutane Diol in Anhydrous DCM start->dissolve cool Cool to -78°C or 0°C dissolve->cool add_reagent Add Deoxofluorinating Agent (e.g., Deoxo-Fluor®) Dropwise cool->add_reagent react Stir and Warm to RT (Monitor by TLC / ¹⁹F NMR) add_reagent->react quench Quench Reaction at 0°C with sat. aq. NaHCO₃ react->quench workup Aqueous Workup: Separate Layers, Extract quench->workup dry Dry Combined Organic Layers (e.g., MgSO₄) & Filter workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end End: Characterize Product purify->end

Caption: A typical experimental workflow for deoxofluorination.

Troubleshooting and Considerations

IssuePotential CauseSuggested Solution
Low or No Conversion Insufficient reagent; low reaction temperature or time; poor quality of fluorinating agent.Increase stoichiometry of the fluorinating agent (up to 3-4 equiv for diols). Allow the reaction to stir longer at room temperature. Use a freshly opened bottle of the reagent.
Formation of Elimination Byproducts The substrate is prone to elimination; reaction temperature is too high.Run the reaction at a lower temperature for a longer duration. Consider a milder fluorinating agent if available.
Rearrangement Products Observed Carbocation formation due to an SN1-type mechanism.Use a less polar solvent to disfavor carbocation formation. Ensure the reaction is run at a low temperature.
Complex Product Mixture Decomposition of starting material or product; side reactions. One study noted that standard nucleophilic fluorination protocols on some cis-1,2-disubstituted cyclobutane alcohols led to rapid decomposition.[8]Re-evaluate the stability of the substrate under the reaction conditions. Consider protecting other functional groups. A different fluorination strategy may be required.
Violent Quenching Quenching too quickly or at too high a temperature.Always quench at 0 °C or below. Add the quenching solution very slowly and dropwise with vigorous stirring.

Conclusion

The deoxofluorination of cyclobutane diols is a powerful, albeit challenging, transformation for accessing novel fluorinated building blocks. Success hinges on a careful selection of the fluorinating agent, meticulous control of reaction conditions to favor the desired SN2 pathway, and rigorous adherence to safety protocols. While reagents like DAST and Deoxo-Fluor® are effective, the inherent strain of the cyclobutane ring necessitates careful optimization to mitigate side reactions such as elimination and rearrangement. By understanding the mechanistic principles and following robust experimental procedures, researchers can effectively leverage this methodology to advance programs in drug discovery and materials science.

References
  • Synthesis of gem-difluorinated cyclobutane and cyclopentane building blocks. (2025). Ukrainica Bioorganica Acta.
  • Tang, P., & Ritter, T. (2013). Late-Stage Deoxyfluorination of Alcohols with PhenoFluor.
  • Verma, D., et al. (2018). Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. Journal of the American Chemical Society.
  • A Comparative Guide to the Synthetic Methodologies of Fluorin
  • Mykhailiuk, P. K. (n.d.). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv.
  • Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters. (n.d.). RSC Publishing.
  • Singh, R. P., & Shreeve, J. M. (2004). Deoxo-Fluor [Bis(2-methoxyethyl)aminosulfur Trifluoride]: An Advanced Nucleophilic Fluorinating Reagent in Organic Synthesis.
  • Fluorination with aminosulfuranes. (n.d.). Wikipedia.
  • Deoxofluorination of cyclobutanecarboxylic acid with sulfur tetrafluoride (SF4). (n.d.).
  • Diethylaminosulfur Trifluoride (DAST). (n.d.). Common Organic Chemistry.
  • Cyclobutane synthesis. (n.d.). Organic Chemistry Portal.
  • Synthesis of cyclobutane-1,2-diols 2 a. (n.d.).
  • Deoxyfluorination: A Detailed Overview Of Recent Developments. (n.d.). CoLab.
  • Chang, Y., Lee, H., & Bae, C. (n.d.). Bis(4-fluorophenyl)difluoromethane. Organic Syntheses Procedure.
  • Hudlicky, M. (n.d.). 8.4. Fluorination with Diethylaminosulfur Trifluoride (DAST) and Other (Dialkylamino )trifluoro-l4-sulfanes.
  • Proposed mechanism of DAST mediated cyclization of 74 a.. (n.d.).
  • Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®). (n.d.). Sigma-Aldrich.
  • Baumann, M., Baxendale, I. R., & Ley, S. V. (2008). The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor. Baxendale Group.
  • Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor). (n.d.). Common Organic Chemistry.
  • White, J. M., et al. (2004). [Bis(2-methoxyethyl)amino]sulfur Trifluoride, the Deoxo-Fluor Reagent: Application toward One-Flask Transformations of Carboxylic Acids to Amides. Organic Chemistry Portal.
  • Dos Santos, V., et al. (2004).
  • Reddy, C. U., et al. (2007).
  • Deoxyfluorin
  • deoxyfluorination. (n.d.).

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Application Notes & Protocols: Reactivity of (3-Fluorocyclobutyl)methanol with Electrophiles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Value of the Fluorocyclobutyl Motif

(3-Fluorocyclobutyl)methanol is a key building block in contemporary medicinal chemistry. The incorporation of the fluorocyclobutyl moiety into drug candidates can significantly enhance metabolic stability, binding affinity, and membrane permeability. Its three-dimensional structure provides a valuable design element for exploring chemical space beyond traditional flat aromatic rings.[1] This guide provides a detailed exploration of the reactivity of the primary alcohol in (3-Fluorocyclobutyl)methanol with a range of common electrophiles, offering field-tested insights and detailed protocols for its derivatization.

Core Scientific Principles: Reactivity and the Influence of Fluorine

The reactivity of (3-Fluorocyclobutyl)methanol is dominated by the primary alcohol, which acts as a nucleophile. The key to understanding its reactions lies in two main factors:

  • Nucleophilicity of the Primary Alcohol: The hydroxyl group is the primary site for electrophilic attack. Its reactivity is modulated by the electron-withdrawing inductive effect of the fluorine atom on the cyclobutane ring. This effect, while present, is attenuated by the distance, meaning the alcohol remains a potent nucleophile, capable of participating in a wide range of standard alcohol derivatization reactions. Fluorinated alcohols generally exhibit reduced nucleophilicity compared to their non-fluorinated counterparts.[2][3]

  • Stability of the Cyclobutane Ring: Cyclobutane rings possess inherent ring strain (approximately 26 kcal/mol), which can make them susceptible to ring-opening reactions under harsh conditions, such as strongly acidic environments.[4][5][6] However, under the typically neutral or basic conditions used for O-functionalization, the cyclobutane ring is generally stable and does not participate in the reaction.[1][4]

O-Functionalization Reactions: A Practical Guide

The most common and synthetically useful reactions of (3-Fluorocyclobutyl)methanol involve the functionalization of the hydroxyl group. This section details protocols for forming ether and ester linkages, which are crucial for modifying the physicochemical properties of a lead compound.

Ether Synthesis: Expanding the Molecular Scaffold

Formation of an ether bond is a fundamental strategy for linking the fluorocyclobutyl motif to other parts of a molecule. Two robust and widely applicable methods are the Williamson Ether Synthesis and the Mitsunobu Reaction.

This classic SN2 reaction involves the deprotonation of the alcohol to form a more potent alkoxide nucleophile, which then displaces a halide or other suitable leaving group from an electrophile.[7][8][9][10] This method is best suited for primary alkyl halides to avoid competing elimination reactions.[7][8]

Protocol 1: Williamson Ether Synthesis of (3-Fluorocyclobutyl)methyl Benzyl Ether

  • Objective: To synthesize (3-Fluorocyclobutyl)methyl benzyl ether via an SN2 reaction.

  • Rationale: This protocol uses sodium hydride (NaH), a strong base, to deprotonate the alcohol, forming the sodium alkoxide.[7][11] Tetrahydrofuran (THF) is an excellent aprotic solvent for this reaction.[7] Benzyl bromide is a reactive primary halide, ideal for this SN2 process.[7]

Materials:

  • (3-Fluorocyclobutyl)methanol (1.0 eq)

  • Sodium Hydride (60% dispersion in mineral oil, 1.2 eq)

  • Benzyl Bromide (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet, dropping funnel

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.2 eq).

  • Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of (3-Fluorocyclobutyl)methanol (1.0 eq) in anhydrous THF to the NaH suspension via a dropping funnel over 15 minutes.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

The Mitsunobu reaction allows for the conversion of a primary alcohol to an ether under milder, neutral conditions.[12][13] It is particularly useful for substrates that are sensitive to strong bases. The reaction proceeds via an alkoxyphosphonium intermediate and results in the inversion of stereochemistry for secondary alcohols.[12][13][14]

Protocol 2: Mitsunobu Etherification with Phenol

  • Objective: To synthesize a phenyl ether derivative of (3-Fluorocyclobutyl)methanol.

  • Rationale: This protocol uses triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) to activate the alcohol.[13][14] The phenol acts as the acidic nucleophile required for the reaction to proceed efficiently.[12][13] THF is a common solvent for this transformation.[14]

Materials:

  • (3-Fluorocyclobutyl)methanol (1.0 eq)

  • Phenol (1.2 eq)

  • Triphenylphosphine (PPh₃, 1.5 eq)

  • Diethyl azodicarboxylate (DEAD, 40% in toluene, 1.5 eq) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate, Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine, Anhydrous MgSO₄

Procedure:

  • Dissolve (3-Fluorocyclobutyl)methanol (1.0 eq), phenol (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DEAD (1.5 eq) dropwise to the stirred solution. An exothermic reaction and color change are typically observed.

  • Allow the reaction to slowly warm to room temperature and stir for 16-24 hours. Monitor by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue directly by flash column chromatography. The triphenylphosphine oxide byproduct can be challenging to remove; careful chromatography is required.

  • Alternatively, the crude mixture can be diluted with ethyl acetate and washed with saturated NaHCO₃ solution and brine. The organic layer is then dried over MgSO₄, filtered, concentrated, and purified.

Ester Synthesis: Crafting Prodrugs and Modifying Polarity

Esterification is a fundamental transformation, often employed to create prodrugs or to modulate the lipophilicity of a molecule. The reaction of (3-Fluorocyclobutyl)methanol with carboxylic acids or their more reactive derivatives (acid chlorides/anhydrides) is highly efficient.

Acid chlorides are highly reactive electrophiles that react readily with alcohols in the presence of a non-nucleophilic base to form esters.[15] This method is fast, high-yielding, and generally applicable.

Protocol 3: Esterification with Benzoyl Chloride

  • Objective: To synthesize (3-Fluorocyclobutyl)methyl benzoate.

  • Rationale: This protocol uses benzoyl chloride as the electrophile and a mild base, triethylamine (TEA) or pyridine, to neutralize the HCl byproduct, driving the reaction to completion.[15] Dichloromethane (DCM) is a suitable inert solvent.

Materials:

  • (3-Fluorocyclobutyl)methanol (1.0 eq)

  • Benzoyl Chloride (1.2 eq)

  • Triethylamine (TEA, 1.5 eq) or Pyridine

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine, Anhydrous MgSO₄

Procedure:

  • Dissolve (3-Fluorocyclobutyl)methanol (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C.

  • Add benzoyl chloride (1.2 eq) dropwise to the stirred solution. A white precipitate of triethylammonium chloride will form.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC.

  • Upon completion, dilute the reaction with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary, though often the product is of high purity after workup.

This is a classic acid-catalyzed equilibrium reaction between an alcohol and a carboxylic acid. To achieve high yields, the equilibrium must be shifted towards the product, typically by using a large excess of one reactant or by removing water as it is formed.[16]

Protocol 4: Fischer Esterification with Acetic Acid

  • Objective: To synthesize (3-Fluorocyclobutyl)methyl acetate.

  • Rationale: This protocol uses a large excess of acetic acid to serve as both the reactant and solvent, driving the equilibrium forward. A catalytic amount of a strong acid, like sulfuric acid, is required to protonate the carboxylic acid, making it more electrophilic.[16]

Materials:

  • (3-Fluorocyclobutyl)methanol (1.0 eq)

  • Glacial Acetic Acid (large excess, e.g., 10-20 eq)

  • Concentrated Sulfuric Acid (H₂SO₄, catalytic, ~0.1 eq)

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine, Anhydrous MgSO₄

  • Dean-Stark apparatus (optional)

Procedure:

  • Combine (3-Fluorocyclobutyl)methanol (1.0 eq) and glacial acetic acid (10-20 eq) in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid (~0.1 eq).

  • Heat the mixture to reflux (a Dean-Stark trap can be used to remove water azeotropically if the solvent is changed to toluene). Monitor the reaction by TLC.

  • After several hours (4-24 h), cool the reaction mixture to room temperature.

  • Carefully pour the mixture into a separatory funnel containing ice and diethyl ether.

  • Slowly neutralize the excess acid by washing carefully with saturated NaHCO₃ solution until effervescence ceases.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the product by distillation or column chromatography.

Data Presentation & Summary

The following table summarizes the expected outcomes for the reactions described. Yields are representative and may vary based on reaction scale and purification efficiency.

Reaction TypeElectrophileReagentsSolventExpected Yield
Williamson Ether Synthesis Benzyl BromideNaHTHF>85%
Mitsunobu Reaction PhenolPPh₃, DEADTHF70-90%
Acylation Benzoyl ChlorideTEADCM>90%
Fischer Esterification Acetic AcidH₂SO₄ (cat.)Acetic Acid60-80%

Visualizing the Workflows

Diagrams help clarify the sequence of operations and the relationships between reagents.

G cluster_williamson Williamson Ether Synthesis Workflow A 1. Deprotonate Alcohol (3-Fluorocyclobutyl)methanol + NaH in THF @ 0°C B 2. Form Alkoxide Stir @ RT A->B C 3. Add Electrophile Cool to 0°C, Add Benzyl Bromide B->C D 4. Sₙ2 Reaction Stir @ RT, 12-16h C->D E 5. Workup Quench (NH₄Cl), Extract, Dry D->E F 6. Purify Column Chromatography E->F

Caption: Workflow for Williamson Ether Synthesis.

G cluster_mechanism General O-Functionalization Pathways cluster_ether Etherification cluster_ester Esterification Start (3-Fluorocyclobutyl)methanol E1 Strong Base (e.g., NaH) Start->E1 S1 Acid Chloride (RCOCl) Start->S1 Ether Ether Product E1->Ether Forms Alkoxide E2 Alkyl Halide (R-X) E2->Ether Sₙ2 Attack Ester Ester Product S1->Ester S2 Base (e.g., TEA) S2->Ester Neutralizes HCl

Caption: Key pathways for O-functionalization.

Troubleshooting Common Issues

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield in Williamson Synthesis Incomplete deprotonation.Ensure NaH is fresh and anhydrous. Extend stirring time after alcohol addition.
Side reaction (elimination).Use a primary alkyl halide. Avoid elevated temperatures.
Wet reagents or solvent.Use freshly distilled anhydrous solvents and flame-dried glassware.
Difficult Purification in Mitsunobu Triphenylphosphine oxide co-elutes.Convert PPh₃O to a water-soluble phosphonium salt with methyl iodide. Use polymer-supported PPh₃.[17]
No Reaction in Fischer Esterification Insufficient acid catalyst.Add a few more drops of concentrated H₂SO₄.
Equilibrium not shifted.Use a Dean-Stark trap to remove water. Increase the excess of the alcohol or carboxylic acid.
Incomplete Acylation Inactive acid chloride.Use a fresh bottle of the acid chloride.
Insufficient base.Ensure at least one equivalent of base is used to scavenge the HCl byproduct.

Conclusion

(3-Fluorocyclobutyl)methanol is a versatile building block whose primary alcohol can be reliably functionalized using standard organic chemistry transformations. The protocols for etherification and esterification provided herein offer robust starting points for researchers aiming to incorporate this valuable motif into their synthetic targets. By understanding the core principles of its reactivity and potential side reactions, scientists can effectively leverage (3-Fluorocyclobutyl)methanol in the development of novel chemical entities.

References

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]

  • Wikipedia. Mitsunobu reaction. [Link]

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. [Link]

  • Chemistry LibreTexts. (2021). 11.8: Williamson Ether Synthesis. [Link]

  • BYJU'S. Williamson Ether Synthesis reaction. [Link]

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  • NIH National Center for Biotechnology Information. (2018). Hydrogen Bonding: Regulator for Nucleophilic Fluorination. [Link]

  • ACS Publications. (2020). Nucleofugality and Nucleophilicity of Fluoride in Protic Solvents. [Link]

  • ResearchGate. (2025). The application of cyclobutane derivatives in organic synthesis. [Link]

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  • NIH National Center for Biotechnology Information. (2021). Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents. [Link]

  • MDPI. (2021). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. [Link]

  • ResearchGate. (2025). A Fast and Simple Method for the Acylation of Alcohols with Acid Chlorides Promoted by Metallic Samarium. [Link]

  • ACS Publications. (1998). Solvolytic Reactions in Fluorinated Alcohols. Role of Nucleophilic and Other Solvation Effects. [Link]

  • PubMed. (2012). Fluorinated alcohols as promoters for the metal-free direct substitution reaction of allylic alcohols with nitrogenated, silylated, and carbon nucleophiles. [Link]

  • Khan Academy. Nucleophilicity (nucleophile strength). [Link]

  • ResearchGate. (2025). Facile Nucleophilic Fluorination Reactions Using tert-Alcohols as a Reaction Medium: Significantly Enhanced Reactivity of Alkali Metal Fluorides and Improved Selectivity. [Link]

  • RSC Publishing. (2016). A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations. [Link]

  • ACS Publications. (2012). Fluorinated Alcohols As Promoters for the Metal-Free Direct Substitution Reaction of Allylic Alcohols with Nitrogenated, Silylated, and Carbon Nucleophiles. [Link]

  • ResearchGate. (2025). Highly efficient acylation of alcohols, amines and thiols under solvent-free and catalyst-free conditions. [Link]

  • Master Organic Chemistry. (2012). What Makes A Good Nucleophile?. [Link]

  • Organic Chemistry Portal. Ester synthesis by acylation. [Link]

  • Chemguide. reaction between acyl chlorides and alcohols - addition / elimination. [Link]

  • OpenStax. (2023). 4.3 Stability of Cycloalkanes: Ring Strain. [Link]

  • ACS Publications. (2000). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. [Link]

  • RSC Publishing. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. [Link]

  • NIH National Center for Biotechnology Information. (2017). Cyclobutanes in Small‐Molecule Drug Candidates. [Link]

  • PubMed Central. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. [Link]

  • The Royal Society of Chemistry. Synthesis of Ethers from Alcohols & Aldehydes Enabled by an Oxocarbenium Ion Interception Strategy. [Link]

  • ChemInform. (2021). Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes. [Link]

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  • Shoichet Lab - University of Toronto. Synthesis of Trifluorovinyl Ethers Incorporating Functionalized Hydrocarbon Ether Groups: Insight into the Mechanism of Trifluor. [Link]

  • Semantic Scholar. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and proces. [Link]

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Sources

Application Notes and Protocols for Coupling Reactions Involving (3-Fluorocyclobutyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The (3-fluorocyclobutyl)methanol scaffold is a valuable building block in modern medicinal chemistry, prized for its ability to introduce a unique three-dimensional, fluorinated motif into drug candidates. The fluorine atom can modulate physicochemical properties such as lipophilicity and metabolic stability, making this moiety highly attractive for lead optimization. This guide provides detailed application notes and protocols for key coupling reactions used to incorporate (3-fluorocyclobutyl)methanol into more complex molecular architectures. We will explore methodologies for forming C-O, C-N, and C-C bonds, focusing on practical, field-proven protocols. This document is designed to serve as a comprehensive resource for researchers in drug discovery and development, offering not just procedural steps but also the underlying scientific rationale for experimental choices.

Introduction: The Strategic Value of the 3-Fluorocyclobutyl Moiety

The introduction of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity. The cyclobutyl ring, as a bioisostere for phenyl groups or as a constrained aliphatic linker, offers a way to explore chemical space with greater three-dimensionality. The combination of these two features in (3-fluorocyclobutyl)methanol provides a versatile building block for creating novel chemical entities with potentially improved pharmacokinetic and pharmacodynamic profiles.

This guide focuses on the practical application of (3-fluorocyclobutyl)methanol in common and powerful coupling reactions. As the primary alcohol is not directly reactive in many cross-coupling reactions, a significant portion of this guide is dedicated to its conversion into more reactive intermediates, such as tosylates and halides.

Preparation of Key Intermediates from (3-Fluorocyclobutyl)methanol

The hydroxyl group of (3-fluorocyclobutyl)methanol is a poor leaving group. Therefore, its conversion to a sulfonate ester (e.g., tosylate) or a halide (bromide or iodide) is a prerequisite for many nucleophilic substitution and cross-coupling reactions.

Workflow for Intermediate Preparation

G A (3-Fluorocyclobutyl)methanol B (3-Fluorocyclobutyl)methyl tosylate A->B  TsCl, Et3N, DCM C (3-Fluorocyclobutyl)methyl bromide A->C  PBr3 or HBr D (3-Fluorocyclobutyl)methyl iodide A->D  I2, PPh3, Imidazole G cluster_0 Precursors cluster_1 Coupling Partners cluster_2 Products A (3-Fluorocyclobutyl)methyl -halide or -tosylate B Aryl/Heteroaryl -halide or -triflate E Aryl-(3-fluorocyclobutyl)methyl -amine B->E  Buchwald-Hartwig  (with Amine) F Aryl-(3-fluorocyclobutyl)methyl -alkane B->F  Suzuki Coupling  (with Boronic Acid/Ester) C Amine (R2NH) C->E D Boronic Acid/Ester D->F

The Strategic Incorporation of (3-Fluorocyclobutyl)methanol in Active Pharmaceutical Ingredient (API) Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for Researchers

Authored by: Gemini, Senior Application Scientist

Abstract

The confluence of strained ring systems and fluorine substitution offers a powerful strategy in modern medicinal chemistry for modulating the physicochemical and pharmacological properties of drug candidates. The cyclobutane motif, with its distinct three-dimensional and puckered structure, provides a rigid scaffold that can enforce specific pharmacophoric conformations and serve as a bioisosteric replacement for larger or more metabolically labile groups.[1] When combined with fluorine, the most electronegative element, chemists can fine-tune properties such as lipophilicity, metabolic stability, and binding affinity through favorable protein-ligand interactions.[2][3] This guide provides an in-depth exploration of (3-Fluorocyclobutyl)methanol, a versatile building block that embodies these principles. We present its key properties, strategic applications, and detailed, field-tested protocols for its activation and subsequent elaboration into key intermediates for API synthesis, providing researchers with the foundational knowledge to leverage this valuable synthon in their drug discovery programs.

Introduction: The Value Proposition of Fluorinated Cyclobutanes

The design of novel APIs is a constant search for molecules with optimized efficacy, safety, and pharmacokinetic profiles. Structural modifications that can predictably and positively influence these characteristics are of paramount importance. The incorporation of small, strained carbocycles like cyclobutane has become an increasingly utilized tactic.[1] Unlike flexible alkyl chains or planar aromatic rings, the cyclobutane scaffold introduces a defined three-dimensional geometry, which can:

  • Restrict Conformational Flexibility: Locking a molecule into a bioactive conformation can significantly enhance its binding affinity to a target protein.[4]

  • Improve Metabolic Stability: The cyclobutane ring is relatively inert compared to other functionalities and can replace metabolically vulnerable groups.[1]

  • Serve as an Aryl Isostere: The rigid structure can mimic the spatial arrangement of a phenyl ring while reducing planarity and potentially improving solubility.[1]

The strategic introduction of fluorine builds upon these advantages. A fluorine substituent can profoundly alter a molecule's properties by modulating its electronic character, lipophilicity (logP), and metabolic fate.[3][5] (3-Fluorocyclobutyl)methanol is a building block that provides both of these features in a single, synthetically accessible package. Its primary alcohol functionality serves as a versatile handle for a wide array of chemical transformations, making it an ideal starting point for constructing more complex molecular architectures. It has found utility as a key building block for synthesizing gamma-aminobutyric acid (GABA) receptor modulators and novel antimicrobial agents.[6]

Physicochemical Properties of (3-Fluorocyclobutyl)methanol

Understanding the fundamental properties of a building block is critical for experimental design, including reaction setup, solvent selection, and purification strategy.

PropertyValueSource
CAS Number 1260654-20-3[6][7][8][9]
Molecular Formula C₅H₉FO[6][9]
Molecular Weight 104.12 g/mol [9]
Appearance Colorless Liquid[6]
Boiling Point 100-103 °C[6]
logP (approx.) 0.7[6]
Aqueous Solubility Moderate[6]

The presence of the fluorine atom increases the molecule's polarity compared to the non-fluorinated analog, contributing to its moderate aqueous solubility. The logP value of approximately 0.7 indicates a favorable balance of hydrophilicity and lipophilicity for many drug discovery applications.[6]

Synthetic Strategy: Activating the Hydroxyl Group for API Elaboration

The primary alcohol of (3-Fluorocyclobutyl)methanol is its key reactive site. However, as a hydroxyl group, it is a poor leaving group for nucleophilic substitution reactions. Therefore, the first critical step in many synthetic routes is to "activate" it by converting it into a group that is readily displaced by a nucleophile. A common and highly effective method is its conversion to a sulfonate ester, such as a tosylate (p-toluenesulfonate). This transformation preserves the stereochemistry of the parent molecule and produces a highly reliable intermediate for subsequent coupling reactions.

The following workflow diagram illustrates the strategic conversion of (3-Fluorocyclobutyl)methanol into a key amine intermediate, a common structural motif in many APIs.

G cluster_0 cluster_1 Workflow Logic A (3-Fluorocyclobutyl)methanol (Starting Building Block) B (3-Fluorocyclobutyl)methyl 4-methylbenzenesulfonate (Activated Intermediate) A->B Protocol 1: Tosylation (Activation) D Increase Reactivity C N-Alkyl-(3-fluorocyclobutyl)methanamine (API Core Structure) B->C Protocol 2: Nucleophilic Substitution (e.g., with R-NH2) E Form C-N Bond

Caption: Synthetic workflow from starting material to a key API intermediate.

Detailed Application Protocols

Protocol 1: Activation via Tosylation of (3-Fluorocyclobutyl)methanol

Principle: This protocol describes the conversion of the primary alcohol in (3-Fluorocyclobutyl)methanol to a p-toluenesulfonate (tosylate) ester using p-toluenesulfonyl chloride (TsCl) in the presence of a base, pyridine. Pyridine serves both to catalyze the reaction and to neutralize the hydrochloric acid byproduct that is generated. The reaction is performed at low temperature to control exothermicity and minimize side reactions.

Caption: Simplified mechanism of the tosylation reaction.

Materials and Reagents:

  • (3-Fluorocyclobutyl)methanol (1.0 eq)

  • p-Toluenesulfonyl chloride (TsCl) (1.2 eq)

  • Anhydrous Pyridine (3.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • p-Toluenesulfonyl chloride is corrosive and a lachrymator. Pyridine is flammable and toxic. Dichloromethane is a suspected carcinogen. Handle with care.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (3-Fluorocyclobutyl)methanol (1.0 eq).

  • Solvent and Base Addition: Dissolve the alcohol in anhydrous dichloromethane (approx. 0.2 M concentration). Cool the solution to 0 °C using an ice-water bath. Add anhydrous pyridine (3.0 eq) dropwise while stirring.

  • Reagent Addition: Add p-toluenesulfonyl chloride (1.2 eq) portion-wise to the stirred solution at 0 °C. Causality Note: Portion-wise addition is crucial to control the reaction exotherm and prevent the formation of undesired byproducts.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol spot is consumed.

  • Workup - Quenching: Once complete, cool the reaction mixture back to 0 °C and slowly add 1M HCl to quench the reaction and neutralize excess pyridine. The formation of pyridinium hydrochloride salt will be observed.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Add more DCM if necessary. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (1x), and brine (1x). Causality Note: The acid wash removes pyridine, the bicarbonate wash removes any remaining acid and unreacted TsCl (as sulfonic acid), and the brine wash removes residual water.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure (3-fluorocyclobutyl)methyl 4-methylbenzenesulfonate as a stable oil or solid.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Nucleophilic Substitution with a Primary Amine

Principle: This protocol demonstrates the utility of the activated tosylate intermediate. The tosylate group is an excellent leaving group, allowing for an efficient Sₙ2 reaction with a primary amine (represented as R-NH₂) to form a new carbon-nitrogen bond, a critical step in the synthesis of many nitrogen-containing APIs.

Materials and Reagents:

  • (3-fluorocyclobutyl)methyl 4-methylbenzenesulfonate (from Protocol 1) (1.0 eq)

  • Primary Amine (e.g., Benzylamine as a model) (1.5 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile (ACN) or Dimethylformamide (DMF)

  • Deionized Water

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Safety Precautions:

  • Handle all reagents and solvents in a fume hood.

  • Amines can be corrosive and have strong odors. Avoid inhalation and skin contact.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve the tosylate intermediate (1.0 eq) in acetonitrile.

  • Addition of Reagents: Add the primary amine (1.5 eq) and potassium carbonate (2.0 eq) to the solution. Causality Note: K₂CO₃ is a mild inorganic base used to scavenge the p-toluenesulfonic acid that is formed as the reaction proceeds, driving the equilibrium towards the product.

  • Heating and Monitoring: Heat the reaction mixture to 60-80 °C and stir for 6-24 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting tosylate.

  • Workup - Filtration: After cooling to room temperature, filter the reaction mixture to remove the solid potassium carbonate and the tosylate salt byproduct.

  • Workup - Concentration: Concentrate the filtrate under reduced pressure to remove the bulk of the acetonitrile.

  • Workup - Extraction: Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash with deionized water (2x) and brine (1x) to remove any remaining salts and DMF if it was used as the solvent.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography to yield the pure secondary amine product.

Conclusion

(3-Fluorocyclobutyl)methanol is a highly valuable and versatile building block for modern API synthesis. Its unique combination of a conformationally rigid cyclobutane scaffold and a strategically placed fluorine atom allows medicinal chemists to precisely engineer molecular properties to achieve desired pharmacological outcomes. The protocols detailed herein provide a robust and reproducible framework for the activation of its primary alcohol and its subsequent conversion into key synthetic intermediates. By understanding the principles behind these transformations, researchers can confidently incorporate this synthon into their synthetic strategies, paving the way for the discovery and development of next-generation therapeutics.

References

  • Demchuk, O. P., et al. (2023). 3‐Fluoroalkyl (CF3, CHF2, CH2F) Cyclobutane‐Derived Building Blocks for Medicinal Chemistry: Synthesis and Physicochemical Properties. European Journal of Organic Chemistry.
  • ChemShuttle. (n.d.). (3-fluorocyclobutyl)methanol; CAS No.: 1260654-20-3.
  • Oreate AI Blog. (2025). Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design.
  • ResearchGate. (2023). Some useful fluoroalkyl‐substituted cyclobutanes.
  • ResearchGate. (n.d.). FDA‐approved drugs containing fluorinated cycloalkane motifs.
  • G. G. G. D'Ambrosi, et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem.
  • Chem-Impex. (n.d.). (3,3-Difluorocyclobutyl)methanol.
  • BLD Pharm. (n.d.). 1260654-20-3|(3-Fluorocyclobutyl)methanol.
  • SynQuest Laboratories, Inc. (n.d.). CAS 1260654-20-3 | (3-Fluorocyclobutyl)methanol.
  • ChemicalBook. (n.d.). (3-fluorocyclobutyl)methanol | 1260654-20-3.

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Preparation of (3-Fluorocyclobutyl)methanol Derivatives: A Comprehensive Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the (3-Fluorocyclobutyl)methanol Moiety in Drug Discovery

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can favorably modulate the pharmacokinetic and pharmacodynamic properties of drug candidates is perpetual. Among the various strategies employed, the introduction of fluorine-containing motifs has emerged as a powerful tool.[1][2] The unique electronic properties and relatively small size of the fluorine atom allow for nuanced adjustments to a molecule's potency, conformation, metabolism, and membrane permeability.[3]

The (3-Fluorocyclobutyl)methanol scaffold, in particular, has garnered significant interest as a versatile building block in drug discovery. This moiety combines the conformational rigidity of a cyclobutane ring with the metabolic stability and unique stereoelectronic effects imparted by the fluorine atom. The primary alcohol functionality serves as a convenient handle for further chemical modifications, allowing for the facile introduction of a wide range of pharmacophoric groups.

This technical guide provides a comprehensive overview of the preparation of (3-fluorocyclobutyl)methanol and its derivatives. It is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable scaffold in their synthetic and medicinal chemistry programs. We will delve into detailed synthetic protocols, explain the rationale behind experimental choices, and present data in a clear and accessible format.

Synthetic Pathways to (3-Fluorocyclobutyl)methanol

The synthesis of (3-fluorocyclobutyl)methanol can be approached through several strategic pathways. The choice of a particular route will often depend on the availability of starting materials, desired scale, and stereochemical considerations. A common and practical approach commences with the commercially available 3-oxocyclobutanecarboxylic acid.

A generalized synthetic workflow is depicted below:

Synthesis_Workflow A 3-Oxocyclobutanecarboxylic Acid B 3-Oxocyclobutanecarboxylate Ester A->B Esterification C 3-Fluorocyclobutanecarboxylate Ester B->C Deoxofluorination D (3-Fluorocyclobutyl)methanol C->D Reduction

Caption: A common synthetic route to (3-Fluorocyclobutyl)methanol.

Protocol 1: Synthesis of (3-Fluorocyclobutyl)methanol from 3-Oxocyclobutanecarboxylic Acid

This protocol outlines a three-step synthesis starting from 3-oxocyclobutanecarboxylic acid, involving esterification, deoxofluorination, and subsequent reduction.

Step 1: Esterification of 3-Oxocyclobutanecarboxylic Acid

The initial step involves the protection of the carboxylic acid functionality as an ester to prevent side reactions during the subsequent fluorination step. A standard Fischer esterification is typically employed.

  • Rationale: The esterification prevents the acidic proton of the carboxylic acid from interfering with the fluorinating reagent and also improves the solubility of the substrate in organic solvents.

Reagent Molecular Weight ( g/mol ) Amount Molar Equiv.
3-Oxocyclobutanecarboxylic Acid114.1010.0 g1.0
Methanol32.04100 mLExcess
Sulfuric Acid (concentrated)98.081 mLCatalytic

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-oxocyclobutanecarboxylic acid (10.0 g) and methanol (100 mL).

  • Carefully add concentrated sulfuric acid (1 mL) to the suspension.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude methyl 3-oxocyclobutanecarboxylate. The product is often used in the next step without further purification.

Step 2: Deoxofluorination of Methyl 3-Oxocyclobutanecarboxylate

The key fluorination step is achieved using a deoxofluorinating agent such as diethylaminosulfur trifluoride (DAST) or a more thermally stable alternative like Deoxo-Fluor®.[1][2][3]

  • Rationale: Deoxofluorinating agents replace the carbonyl oxygen with two fluorine atoms. The choice between DAST and Deoxo-Fluor® often depends on safety considerations and the scale of the reaction, with Deoxo-Fluor® being more suitable for larger scale preparations due to its higher thermal stability.

Reagent Molecular Weight ( g/mol ) Amount Molar Equiv.
Methyl 3-oxocyclobutanecarboxylate128.1310.0 g1.0
Deoxo-Fluor®221.2420.7 g1.2
Dichloromethane (anhydrous)84.93100 mL-

Procedure:

  • In a flame-dried 250 mL round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve methyl 3-oxocyclobutanecarboxylate (10.0 g) in anhydrous dichloromethane (100 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add Deoxo-Fluor® (20.7 g) to the stirred solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by GC-MS or TLC.

  • Upon completion, carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate (100 mL) at 0 °C.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield methyl 3,3-difluorocyclobutanecarboxylate.

Step 3: Reduction of Methyl 3,3-Difluorocyclobutanecarboxylate

The final step is the reduction of the ester to the primary alcohol. A powerful reducing agent like lithium aluminum hydride (LAH) is typically required for this transformation.

  • Rationale: LAH is a potent reducing agent capable of reducing esters to primary alcohols.

Reagent Molecular Weight ( g/mol ) Amount Molar Equiv.
Methyl 3,3-difluorocyclobutanecarboxylate150.1110.0 g1.0
Lithium Aluminum Hydride (LAH)37.952.5 g1.0
Tetrahydrofuran (THF, anhydrous)72.11150 mL-

Procedure:

  • In a flame-dried 500 mL three-neck round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a reflux condenser under an inert atmosphere, suspend LAH (2.5 g) in anhydrous THF (50 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve methyl 3,3-difluorocyclobutanecarboxylate (10.0 g) in anhydrous THF (100 mL) and add it to the dropping funnel.

  • Add the ester solution dropwise to the LAH suspension over a period of 30 minutes, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and quench by the sequential dropwise addition of water (2.5 mL), 15% aqueous sodium hydroxide (2.5 mL), and water (7.5 mL).

  • Stir the resulting white suspension at room temperature for 30 minutes, then filter through a pad of Celite®.

  • Wash the filter cake with THF (3 x 20 mL).

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to afford (3,3-difluorocyclobutyl)methanol.

Derivatization of (3-Fluorocyclobutyl)methanol

The primary alcohol of (3-fluorocyclobutyl)methanol is a versatile functional group for the synthesis of a variety of derivatives.

Derivatization_Workflow A (3-Fluorocyclobutyl)methanol B Ester Derivatives A->B Esterification C Ether Derivatives A->C Williamson Ether Synthesis D Amine Derivatives A->D Mesylation & Amination

Caption: Key derivatization pathways of (3-Fluorocyclobutyl)methanol.

Protocol 2: Esterification of (3-Fluorocyclobutyl)methanol

Ester derivatives can be readily prepared through acylation with an appropriate acid chloride or carboxylic acid.

  • Rationale: Acylation is a straightforward and high-yielding method for the synthesis of esters from alcohols. The use of a base like triethylamine scavenges the HCl byproduct when using an acid chloride.

Procedure:

  • In a 50 mL round-bottom flask, dissolve (3-fluorocyclobutyl)methanol (1.0 g, 9.6 mmol) and triethylamine (1.4 mL, 10.6 mmol) in dichloromethane (20 mL).

  • Cool the solution to 0 °C.

  • Add the desired acid chloride (e.g., benzoyl chloride, 1.2 g, 8.6 mmol) dropwise.

  • Stir the reaction at room temperature for 2-4 hours.

  • Wash the reaction mixture with water (20 mL), 1 M HCl (20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify by column chromatography to yield the corresponding ester.

Protocol 3: Williamson Ether Synthesis

Ethers can be synthesized by deprotonating the alcohol with a strong base followed by reaction with an alkyl halide.

  • Rationale: The Williamson ether synthesis is a classic and reliable method for the preparation of unsymmetrical ethers.

Procedure:

  • In a flame-dried flask under an inert atmosphere, suspend sodium hydride (60% dispersion in mineral oil, 0.42 g, 10.6 mmol) in anhydrous THF (10 mL).

  • Cool to 0 °C and add a solution of (3-fluorocyclobutyl)methanol (1.0 g, 9.6 mmol) in anhydrous THF (10 mL) dropwise.

  • Stir at room temperature for 30 minutes.

  • Add the desired alkyl halide (e.g., benzyl bromide, 1.8 g, 10.6 mmol).

  • Heat the reaction to reflux for 4-6 hours.

  • Cool to room temperature and quench with water.

  • Extract with diethyl ether, wash with brine, dry, and concentrate.

  • Purify by column chromatography.

Protocol 4: Synthesis of (3-Fluorocyclobutyl)methylamine

The alcohol can be converted to an amine via a two-step process involving mesylation followed by nucleophilic substitution with an amine source.

  • Rationale: Conversion to a good leaving group (mesylate) facilitates nucleophilic displacement by an amine.

Procedure (Mesylation):

  • Dissolve (3-fluorocyclobutyl)methanol (1.0 g, 9.6 mmol) and triethylamine (2.0 mL, 14.4 mmol) in dichloromethane (20 mL) at 0 °C.

  • Add methanesulfonyl chloride (1.3 g, 11.5 mmol) dropwise.

  • Stir at 0 °C for 1 hour.

  • Wash with cold 1 M HCl, saturated sodium bicarbonate, and brine.

  • Dry and concentrate to yield the crude mesylate, which is used immediately in the next step.

Procedure (Amination):

  • Dissolve the crude mesylate in a suitable solvent such as DMF (20 mL).

  • Add the desired amine (e.g., a solution of ammonia in methanol or a primary/secondary amine, 3-5 equivalents).

  • Heat the reaction mixture (temperature will vary depending on the amine).

  • Monitor the reaction by TLC.

  • After completion, perform an aqueous workup and purify by column chromatography.

Applications in Drug Development

(3-Fluorocyclobutyl)methanol and its derivatives have found utility in various therapeutic areas. For instance, they have been incorporated into antimicrobial agents and serve as building blocks for gamma-aminobutyric acid (GABA) receptor modulators.[4] The fluorocyclobutyl moiety can impart favorable properties such as improved metabolic stability and enhanced receptor binding affinity.

Conclusion

The (3-fluorocyclobutyl)methanol scaffold represents a valuable asset in the medicinal chemist's toolbox. The synthetic routes and derivatization protocols outlined in this guide provide a practical framework for the preparation of a diverse range of compounds incorporating this important structural motif. The strategic application of these building blocks has the potential to accelerate the discovery and development of new and improved therapeutic agents.

References

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.

Sources

Application Note & Protocol Guide: Strategic Incorporation of (3-Fluorocyclobutyl)methanol into Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Fluorinated Cyclobutane Moiety

In contemporary drug discovery, the integration of fluorine and strained ring systems into lead compounds has become a cornerstone strategy for optimizing pharmacological profiles.[1][2] The cyclobutane ring, in particular, offers a unique combination of properties: it is a rigid, three-dimensional scaffold that can fill hydrophobic pockets, serve as a conformationally restricted linker, and act as a non-aromatic bioisostere for phenyl rings.[3] The introduction of a fluorine atom onto this scaffold further modulates key physicochemical properties such as lipophilicity, metabolic stability, and pKa, offering a powerful tool for fine-tuning drug candidates.[2][4][5][6]

(3-Fluorocyclobutyl)methanol emerges as a particularly valuable building block in this context. It combines the desirable conformational constraints of the cyclobutane core with the metabolic and electronic benefits of fluorination.[5] Its primary alcohol handle provides a versatile point of attachment for incorporation into a wide array of molecular architectures, most notably the heterocyclic scaffolds that form the basis of a vast number of marketed drugs. This guide provides a detailed technical overview and actionable protocols for the strategic incorporation of (3-Fluorocyclobutyl)methanol into N- and O-based heterocyclic systems, focusing on robust and widely applicable synthetic methodologies.

Table 1: Physicochemical Properties of (3-Fluorocyclobutyl)methanol

Property Value Source
CAS Number 1260654-20-3 [7]
Molecular Formula C₅H₉FO
Molecular Weight 104.12 g/mol
Appearance Colorless liquid
Boiling Point 100-103 °C
LogP ~0.7

| Storage | Room temperature, sealed container | |

Section 1: Essential Activation of the Hydroxyl Group

The direct displacement of a hydroxyl group is energetically unfavorable due to the poor leaving group nature of the hydroxide anion (HO⁻). Therefore, the primary alcohol of (3-Fluorocyclobutyl)methanol must first be converted into a more reactive electrophile. This is typically achieved by transforming the hydroxyl into a sulfonate ester (e.g., tosylate, mesylate) or a halide. This activation step is critical for subsequent nucleophilic substitution reactions with heterocyclic cores.

Protocol 1: Tosylation of (3-Fluorocyclobutyl)methanol

This protocol details the conversion of the alcohol to its corresponding tosylate, a highly effective leaving group for SN2 reactions.

Rationale: 4-Toluenesulfonyl chloride (TsCl) reacts with the alcohol in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to form a stable tosylate ester. The base neutralizes the HCl generated during the reaction. Dichloromethane (DCM) is a common solvent due to its inertness and ability to dissolve the reactants.

Materials:

  • (3-Fluorocyclobutyl)methanol (1.0 eq)

  • 4-Toluenesulfonyl chloride (TsCl, 1.2 eq)

  • Pyridine (or Triethylamine, 2.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for organic synthesis, magnetic stirrer, ice bath

Procedure:

  • Dissolve (3-Fluorocyclobutyl)methanol (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add pyridine (2.0 eq), followed by the portion-wise addition of 4-toluenesulfonyl chloride (1.2 eq). Causality Note: Slow addition is crucial to control the exotherm of the reaction.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting alcohol.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Combine the organic layers and wash sequentially with 1M HCl (if using pyridine), water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude (3-fluorocyclobutyl)methyl 4-toluenesulfonate. This product is often used in the next step without further purification.

Section 2: Core Methodologies for Heterocycle Incorporation

With the activated building block in hand, several robust methods can be employed to attach the (3-fluorocyclobutyl)methyl moiety to a heterocyclic scaffold. The choice of method depends on the nature of the heterocycle (specifically, the nucleophilic atom) and the overall molecular complexity.

N-Alkylation of Heterocycles

This is the most common strategy for incorporating the scaffold into nitrogen-containing heterocycles like indoles, pyrazoles, imidazoles, and benzimidazoles. The reaction involves the deprotonation of an N-H bond with a suitable base, generating a potent nucleophile that displaces the leaving group on the activated building block.

N_Alkylation_Workflow cluster_start Reactants cluster_reaction Reaction Steps cluster_product Products A (3-Fluorocyclobutyl)methanol E Activation Step (Protocol 1) A->E 1. Activate B Heterocycle (Het-NH) F N-Alkylation Step (Protocol 2) B->F C Base (e.g., NaH, K₂CO₃) C->F D Activating Agent (e.g., TsCl) D->E G Activated Intermediate (e.g., Tosylate) E->G Yields H Final Product Het-N-CH₂(3-F-Cyclobutyl) F->H Yields G->F 2. Reacts With

Caption: General workflow for N-alkylation of heterocycles.

Protocol 2: General Procedure for N-Alkylation

Rationale: A base of appropriate strength is chosen to deprotonate the heterocycle. Strong bases like sodium hydride (NaH) are effective for less acidic N-H bonds (e.g., indoles), while weaker bases like potassium carbonate (K₂CO₃) are suitable for more acidic heterocycles (e.g., imidazoles). The choice of solvent is critical for solubility and reaction rate.

Materials:

  • N-H containing heterocycle (1.0 eq)

  • (3-fluorocyclobutyl)methyl 4-toluenesulfonate (or other activated intermediate, 1.1 eq)

  • Base (e.g., NaH, Cs₂CO₃, K₂CO₃, 1.5 eq)

  • Solvent (e.g., DMF, Acetonitrile, THF), anhydrous

Procedure:

  • To a solution of the heterocycle (1.0 eq) in anhydrous solvent, add the base (1.5 eq) at room temperature (or 0 °C for highly reactive systems like NaH).

  • Stir the mixture for 15-30 minutes to allow for salt formation.

  • Add a solution of the activated (3-fluorocyclobutyl)methanol derivative (1.1 eq) in the same solvent.

  • Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and monitor by TLC. Causality Note: Heating is often required to overcome the activation energy for the SN2 displacement.

  • Upon completion, cool the reaction to room temperature and quench carefully with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Table 2: Representative Conditions for N-Alkylation

Heterocycle Base Solvent Temperature (°C) Typical Yield (%)
Indole NaH DMF 60 75-90
Pyrazole K₂CO₃ Acetonitrile 80 (reflux) 80-95
Benzimidazole Cs₂CO₃ DMF 70 85-98

| 1,2,4-Triazole | K₂CO₃ | Acetonitrile | 80 (reflux) | 70-85 |

Mitsunobu Reaction: A Direct Coupling Approach

The Mitsunobu reaction is a powerful alternative that avoids the need for pre-activation of the alcohol. It facilitates the direct coupling of the alcohol with an N-H or O-H nucleophile in a single pot using a phosphine reagent (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., DEAD, DIAD).

Rationale: The reaction proceeds via an alkoxyphosphonium salt intermediate, which is highly activated towards SN2 displacement by the heterocycle nucleophile. A key feature is the inversion of stereochemistry at the carbinol carbon, though this is not relevant for (3-Fluorocyclobutyl)methanol.

Mitsunobu_Workflow Mitsunobu Reaction: One-Pot Synthesis cluster_reactants Reactants (One-Pot) cluster_process Process cluster_products Products & Byproducts A (3-Fluorocyclobutyl)methanol E Reaction Mixture (0 °C to RT) A->E B Heterocycle (Het-NH/OH) B->E C PPh₃ C->E D DIAD / DEAD D->E F Final Product Het-N/O-CH₂(3-F-Cyclobutyl) E->F Forms G Byproducts (Ph₃P=O, Hydrazine) E->G Generates

Caption: Conceptual workflow of the one-pot Mitsunobu reaction.

Protocol 3: Mitsunobu Coupling

Materials:

  • (3-Fluorocyclobutyl)methanol (1.2 eq)

  • Heterocycle (N-H or O-H, 1.0 eq)

  • Triphenylphosphine (PPh₃, 1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD, 1.5 eq)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Dissolve the heterocycle (1.0 eq), (3-Fluorocyclobutyl)methanol (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIAD (1.5 eq) dropwise over 15-20 minutes. Causality Note: This addition is highly exothermic and can lead to side reactions if not controlled. A color change (often to a yellow or orange hue) is typically observed.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Once complete, concentrate the reaction mixture under reduced pressure.

  • Purify the residue directly by flash column chromatography. Trustworthiness Note: Purification can be challenging due to the presence of stoichiometric byproducts (triphenylphosphine oxide and the dialkyl hydrazine-dicarboxylate). Careful selection of the chromatography eluent is key.

Section 3: Analytical Characterization

Rigorous characterization is essential to confirm the successful incorporation of the (3-fluorocyclobutyl)methyl moiety and to establish the purity of the final compound.

  • ¹H NMR: The spectrum should show characteristic signals for the cyclobutyl ring protons, typically in the range of 1.8-2.8 ppm, often as complex multiplets. The methylene protons (-CH₂-) adjacent to the heterocycle will appear as a doublet or triplet (depending on coupling to the ring) around 3.8-4.5 ppm. A large doublet of triplets is often observed for the proton geminal to the fluorine atom (CHF) around 4.8-5.2 ppm due to large H-F coupling.

  • ¹⁹F NMR: A single, broad multiplet is expected, confirming the presence of the fluorine atom.

  • ¹³C NMR: The spectrum will show the presence of the five carbons from the building block. The carbon bearing the fluorine (CHF) will appear as a doublet with a large C-F coupling constant (J ≈ 200-220 Hz).

  • High-Resolution Mass Spectrometry (HRMS): This provides an exact mass measurement, confirming the elemental composition of the synthesized molecule.

Section 4: Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion (N-Alkylation) 1. Insufficiently strong base. 2. Poor solubility of reactants. 3. Leaving group is not reactive enough.1. Switch to a stronger base (e.g., K₂CO₃ to NaH). 2. Change to a more polar aprotic solvent (e.g., THF to DMF). Increase reaction temperature. 3. Ensure the alcohol was fully converted to the tosylate/mesylate. Consider converting to the more reactive iodide (via Finkelstein reaction).
Multiple Products (N-Alkylation) For heterocycles with multiple N-H sites (e.g., imidazole), alkylation can occur at different positions.Modify reaction conditions (temperature, solvent polarity) to favor the desired regioisomer. Protect other reactive sites if necessary.
Low Yield (Mitsunobu) 1. Nucleophile is not acidic enough (pKa > ~13). 2. Steric hindrance around the nucleophilic site.1. The Mitsunobu reaction is generally not suitable for weakly acidic nucleophiles. Use the N-alkylation strategy instead. 2. Increase reaction time and/or temperature slightly.
Difficult Purification (Mitsunobu) High concentration of triphenylphosphine oxide and hydrazine byproducts co-eluting with the product.1. After concentrating the reaction, triturate the crude mixture with a solvent like diethyl ether, which may precipitate the phosphine oxide. 2. Use polymer-supported PPh₃ to simplify removal by filtration.

Conclusion

(3-Fluorocyclobutyl)methanol is a powerful and versatile building block for medicinal chemistry. Its successful incorporation into heterocyclic scaffolds can be reliably achieved through well-established synthetic transformations. The primary strategies involve a two-step activation/alkylation sequence or a direct one-pot Mitsunobu coupling. By understanding the rationale behind each protocol and anticipating potential challenges, researchers can efficiently access novel chemical matter, leveraging the unique structural and electronic properties of the fluorinated cyclobutane motif to advance their drug discovery programs.

References

  • Mykhailiuk, P. K. (2025). Fluoroalkyl‐substituted cyclobutanes used in organic synthesis and drug discovery. Chemistry – An Asian Journal. [Link]

  • Grygorenko, O. O., & Mykhailiuk, P. K. (2021). Fluorinated Cycloalkyl Building Blocks for Drug Discovery. Angewandte Chemie International Edition. [Link]

  • Wouters, J., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem. [Link]

  • Oreate AI. (2025). Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design. Oreate AI Blog. [Link]

  • Holovach, S. M., et al. (2023). Incorporation of gem-Difluorocycloalkyl Substituents into Heterocycles via the Levin's “Nitrogen Deletion” Strategy. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Li, J. J., & Gribble, G. W. (2010). Metal-Catalyzed Cross-Coupling Reactions for Indoles. Topics in Heterocyclic Chemistry. [Link]

  • Mąkosza, M., & Wojciechowski, K. (2014). Synthesis and reactivity of fluorinated heterocycles. Chemical Reviews. [Link]

  • Comins, D. L. Aromatic Heterocyclic Chemistry. North Carolina State University. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: (3-Fluorocyclobutyl)methanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of (3-Fluorocyclobutyl)methanol. This resource is designed to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions for chemists in research and development. Our goal is to empower you with the scientific understanding and practical knowledge to navigate the complexities of this synthesis and overcome common experimental challenges.

Introduction to (3-Fluorocyclobutyl)methanol Synthesis

(3-Fluorocyclobutyl)methanol is a valuable building block in medicinal chemistry and drug discovery, prized for the unique conformational constraints and metabolic stability imparted by the fluorocyclobutyl motif. The synthesis of this compound, while achievable, presents several challenges that can impact yield and purity. This guide will focus on a common synthetic pathway and address the potential formation of byproducts at each key stage.

A prevalent synthetic strategy commences with a commercially available precursor, 3-oxocyclobutanecarboxylic acid, and proceeds through two principal transformations: reduction of the carboxylic acid and subsequent deoxofluorination of the resulting primary alcohol. Understanding the nuances of each step is critical for a successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common and reliable synthetic route to (3-Fluorocyclobutyl)methanol?

A common and effective route begins with 3-oxocyclobutanecarboxylic acid. This precursor undergoes reduction to yield 3-(hydroxymethyl)cyclobutanol, which is then subjected to deoxofluorination to afford the target compound, (3-Fluorocyclobutyl)methanol.

Q2: What are the most critical parameters to control during the fluorination step with DAST?

The deoxofluorination of 3-(hydroxymethyl)cyclobutanol using diethylaminosulfur trifluoride (DAST) or its analogues is a critical and often challenging step. Key parameters to control include:

  • Temperature: Reactions are typically initiated at low temperatures (-78 °C) and slowly warmed to room temperature.[1] Elevated temperatures can lead to the decomposition of DAST and the formation of rearrangement and elimination byproducts.[1][2]

  • Reagent Purity and Stoichiometry: Use of fresh, high-purity DAST is crucial, as it can degrade over time.[2] A slight excess of DAST (typically 1.1-1.5 equivalents) is often employed to ensure complete conversion.

  • Solvent: Anhydrous aprotic solvents, such as dichloromethane (DCM), are the standard choice.[1] The presence of moisture will consume the reagent and lead to poor yields.

Q3: My fluorination reaction with DAST is giving a low yield. What are the likely causes?

Low yields in DAST fluorinations can stem from several factors:

  • Inactive Reagent: DAST is sensitive to moisture and can degrade upon prolonged storage.[1][2]

  • Suboptimal Temperature: The reaction may require a specific temperature profile to proceed efficiently without promoting side reactions.

  • Incomplete Reaction: The reaction time may be insufficient for complete conversion.

  • Work-up Issues: Inefficient quenching or extraction can lead to product loss.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of (3-Fluorocyclobutyl)methanol and provides actionable solutions.

Problem 1: Incomplete Reduction of 3-Oxocyclobutanecarboxylic Acid
  • Symptom: Presence of starting material or intermediate aldehydes in the crude product after the reduction step.

  • Potential Cause: Insufficient reducing agent, inactive reducing agent, or suboptimal reaction conditions.

  • Troubleshooting Steps:

    • Verify Reducing Agent Activity: Use a fresh bottle of the reducing agent (e.g., LiAlH₄, NaBH₄/I₂).

    • Increase Reducing Agent Stoichiometry: Incrementally increase the equivalents of the reducing agent.

    • Optimize Reaction Conditions: Adjust the reaction temperature and time as needed. For instance, reactions with NaBH₄ may require refluxing in a solvent like THF.

Problem 2: Formation of Elimination Byproducts During Fluorination
  • Symptom: Presence of olefinic byproducts (e.g., 3-methylenecyclobutyl)methanol or fluorinated olefins) in the crude product.

  • Potential Cause: The reaction temperature may be too high, or the substrate may be prone to elimination under the reaction conditions. DAST can promote E2 elimination, especially with secondary alcohols or in sterically hindered systems.

  • Troubleshooting Steps:

    • Maintain Low Temperature: Carefully control the temperature throughout the reaction, especially during the addition of DAST.

    • Use an Alternative Fluorinating Reagent: Consider using a less aggressive fluorinating agent, such as Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride), which can sometimes provide higher selectivity and reduce elimination byproducts.[3]

Problem 3: Formation of Rearrangement Byproducts
  • Symptom: Presence of isomeric byproducts with different ring structures or substitution patterns.

  • Potential Cause: DAST can induce carbocationic intermediates, which are susceptible to Wagner-Meerwein or other rearrangements.[4][5]

  • Troubleshooting Steps:

    • Strict Temperature Control: As with elimination, maintaining a low and controlled temperature can minimize the formation of carbocationic intermediates.

    • Solvent Choice: The choice of solvent can influence the stability of intermediates. While DCM is standard, exploring other non-polar, aprotic solvents may be beneficial in some cases.

Experimental Protocols

Step 1: Reduction of 3-Oxocyclobutanecarboxylic Acid to 3-(Hydroxymethyl)cyclobutanol

This protocol describes a representative method for the reduction of the keto-acid to the corresponding diol.

Materials:

  • 3-Oxocyclobutanecarboxylic acid

  • Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄) and Iodine (I₂)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend LiAlH₄ (2.5 eq.) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 3-oxocyclobutanecarboxylic acid (1.0 eq.) in anhydrous THF to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting suspension through a pad of Celite® and wash the filter cake thoroughly with THF and diethyl ether.

  • Combine the organic filtrates and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 3-(hydroxymethyl)cyclobutanol.

Step 2: Deoxofluorination of 3-(Hydroxymethyl)cyclobutanol to (3-Fluorocyclobutyl)methanol

This protocol outlines the fluorination of the diol using DAST. Caution: DAST is a hazardous reagent and should be handled with extreme care in a well-ventilated fume hood. It is sensitive to moisture and can decompose exothermically at elevated temperatures.[1]

Materials:

  • 3-(Hydroxymethyl)cyclobutanol

  • Diethylaminosulfur trifluoride (DAST)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 3-(hydroxymethyl)cyclobutanol (1.0 eq.) in anhydrous DCM in a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add DAST (1.2 eq.) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product should be purified by column chromatography on silica gel to separate the desired (3-Fluorocyclobutyl)methanol from byproducts.

Data Presentation

Table 1: Common Byproducts in (3-Fluorocyclobutyl)methanol Synthesis

StepByproduct StructureByproduct NameFormation MechanismMitigation Strategy
Fluorination 3-Methylene-1-cyclobutylmethanolE2 EliminationMaintain low reaction temperature; use a milder fluorinating agent.
Fluorination (Fluoromethyl)cyclopropanemethanolWagner-Meerwein RearrangementStrict temperature control; careful choice of solvent.
Fluorination 1-Fluoro-3-(fluoromethyl)cyclobutaneOver-reaction with DASTUse of a protecting group on one of the hydroxyl groups of the diol precursor.

Visualizations

Synthetic Pathway and Potential Byproducts

Synthesis_Pathway cluster_reduction Step 1: Reduction cluster_fluorination Step 2: Fluorination cluster_byproducts Potential Byproducts 3-Oxocyclobutanecarboxylic_Acid 3-Oxocyclobutanecarboxylic Acid 3-(Hydroxymethyl)cyclobutanol 3-(Hydroxymethyl)cyclobutanol 3-Oxocyclobutanecarboxylic_Acid->3-(Hydroxymethyl)cyclobutanol LiAlH₄ or NaBH₄/I₂ (3-Fluorocyclobutyl)methanol (3-Fluorocyclobutyl)methanol (Target) 3-(Hydroxymethyl)cyclobutanol->(3-Fluorocyclobutyl)methanol DAST, DCM, -78 °C to rt Elimination_Byproduct Elimination Byproduct (e.g., 3-Methylene-1-cyclobutylmethanol) 3-(Hydroxymethyl)cyclobutanol->Elimination_Byproduct High Temp. Rearrangement_Byproduct Rearrangement Byproduct (e.g., (Fluoromethyl)cyclopropanemethanol) 3-(Hydroxymethyl)cyclobutanol->Rearrangement_Byproduct Carbocation Formation Overfluorination_Byproduct Over-fluorination Byproduct (e.g., 1-Fluoro-3-(fluoromethyl)cyclobutane) 3-(Hydroxymethyl)cyclobutanol->Overfluorination_Byproduct Excess DAST

Caption: Synthetic route to (3-Fluorocyclobutyl)methanol and potential byproducts.

References

  • Organic Synthesis. (n.d.). Alcohol to Fluoro / Carbonyl to Difluoro using DAST. [Link]

  • Reddit. (2020). Fluorination of alcohols, ketones, and aldehydes with DAST mechanisms. [Link]

  • Wikipedia. (n.d.). Fluorination with aminosulfuranes. [Link]

  • Organic Chemistry Portal. (n.d.). Fluoroalkane synthesis by fluorination or substitution. [Link]

Sources

Technical Support Center: Purification of (3-Fluorocyclobutyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (3-Fluorocyclobutyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the expertise to overcome common challenges encountered during the purification of this important fluorinated building block.

I. Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues that may arise during the purification of (3-Fluorocyclobutyl)methanol, providing detailed explanations and actionable solutions.

Q1: After a Lithium Aluminum Hydride (LiAlH₄) reduction of 3-fluorocyclobutanecarboxylic acid, my crude NMR shows multiple products. What are the likely impurities and how do I get rid of them?

A1: When reducing 3-fluorocyclobutanecarboxylic acid with a powerful reducing agent like LiAlH₄, several impurities can arise. Understanding their origin is key to their removal.[1]

Common Impurities and Their Origins:

  • Unreacted Starting Material (3-fluorocyclobutanecarboxylic acid): This is often due to an insufficient amount of LiAlH₄ or a non-homogenous reaction mixture. The first step in the reduction is an acid-base reaction between the carboxylic acid and the hydride, which consumes one equivalent of the reducing agent.[1]

  • Intermediate Aldehyde (3-fluorocyclobutane-1-carbaldehyde): While aldehydes are typically more reactive than carboxylic acids, incomplete reduction can lead to the presence of the intermediate aldehyde.[2]

  • Aluminum Salts: The work-up procedure is critical for removing inorganic aluminum salts. Improper quenching can lead to the formation of emulsions or gelatinous precipitates that are difficult to filter and can trap your product.

Troubleshooting and Purification Strategy:

  • Reaction Work-up: A careful work-up is your first line of defense. The Fieser work-up is a reliable method for quenching LiAlH₄ reactions. For a reaction using 'x' grams of LiAlH₄, sequentially and slowly add:

    • x mL of water

    • x mL of 15% aqueous sodium hydroxide

    • 3x mL of water This procedure should result in a granular precipitate that is easily filtered.[3][4] An alternative is to use Rochelle's salt (sodium potassium tartrate) to break up aluminum emulsions.[5]

  • Purification Method Selection: The choice of purification method will depend on the nature of the impurities.

    • Fractional Distillation: If the primary impurities are the starting material and the intermediate aldehyde, fractional distillation can be effective, provided their boiling points are sufficiently different from that of (3-Fluorocyclobutyl)methanol.

    • Silica Gel Chromatography: For the removal of both polar (carboxylic acid) and less polar (aldehyde) impurities, silica gel chromatography is often the most effective method.

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cluster_impurities Potential Impurities from LiAlH₄ Reduction cluster_purification Purification Strategy Unreacted Acid Unreacted Acid Fractional Distillation Fractional Distillation Unreacted Acid->Fractional Distillation Different Boiling Point Silica Gel Chromatography Silica Gel Chromatography Unreacted Acid->Silica Gel Chromatography Polarity Difference Intermediate Aldehyde Intermediate Aldehyde Intermediate Aldehyde->Fractional Distillation Different Boiling Point Intermediate Aldehyde->Silica Gel Chromatography Polarity Difference Aluminum Salts Aluminum Salts Careful Work-up Careful Work-up Aluminum Salts->Careful Work-up Quenching

Caption: Decision workflow for impurity removal after LiAlH₄ reduction.

Q2: I'm observing significant tailing of my (3-Fluorocyclobutyl)methanol peak during silica gel chromatography. What is causing this and how can I improve the peak shape?

A2: Peak tailing during silica gel chromatography of polar compounds like (3-Fluorocyclobutyl)methanol is a common issue, often stemming from interactions with the stationary phase.

Underlying Causes:

  • Strong Analyte-Silica Interactions: The hydroxyl group of your product can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to slow elution and tailing.[6]

  • Presence of Acidic Impurities: If your crude product contains unreacted 3-fluorocyclobutanecarboxylic acid, it will bind very strongly to the silica, exacerbating tailing.

Solutions to Improve Peak Shape:

  • Solvent System Modification:

    • Increase Polarity: A gradual increase in the polarity of your eluent system (e.g., increasing the percentage of ethyl acetate in hexane) can help to more effectively displace your product from the silica.

    • Add a Polar Modifier: Adding a small amount of a more polar solvent like methanol to your eluent system can significantly improve peak shape by competing with your product for binding sites on the silica. Start with a low percentage (1-2%) and optimize.

  • Deactivation of Silica Gel:

    • Pre-treatment with a Base: You can neutralize the acidic silanol groups by pre-treating your silica gel with a dilute solution of a non-nucleophilic base like triethylamine in your eluent.[6]

  • Alternative Stationary Phases:

    • If tailing persists, consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative for the purification of alcohols.[7] For highly polar compounds, reverse-phase chromatography might also be an option.[6]

Table 1: Troubleshooting Peak Tailing in Silica Gel Chromatography

Symptom Potential Cause Recommended Solution
Broad, tailing peak of the desired productStrong interaction with acidic silanol groupsAdd a polar modifier (e.g., 1-5% methanol) to the eluent.
Significant streaking and poor separationPresence of highly polar impurities (e.g., carboxylic acid)Pre-treat the crude mixture to remove the acid or use a more polar eluent system.
Product appears to be degrading on the columnAcid-sensitivity of the compound on silica gelDeactivate the silica gel with triethylamine or switch to a neutral stationary phase like alumina.
Q3: My fractional distillation of (3-Fluorocyclobutyl)methanol is not giving a clean separation. The boiling point is not stable. What am I doing wrong?

A3: Achieving a clean separation of a relatively low-boiling and polar alcohol like (3-Fluorocyclobutyl)methanol via fractional distillation requires careful attention to the setup and procedure.

Common Pitfalls and Solutions:

  • Inefficient Fractionating Column: For liquids with boiling points that are relatively close, a simple distillation setup is insufficient. A fractionating column packed with materials like Raschig rings or Vigreux indentations is necessary to provide multiple theoretical plates for efficient separation.[8]

  • Incorrect Heating Rate: Heating the distillation flask too quickly will prevent the establishment of a proper temperature gradient within the fractionating column, leading to poor separation. The heating should be gentle and steady.[9]

  • Improper Thermometer Placement: The thermometer bulb must be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.[9]

  • Presence of an Azeotrope: While less common for this specific compound, be aware that azeotropes can form, making complete separation by distillation impossible.[6]

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Crude Mixture Crude Mixture Distillation Flask Distillation Flask Crude Mixture->Distillation Flask Heating Mantle Heating Mantle Heating Mantle->Distillation Flask Gentle Heating Fractionating Column Fractionating Column Distillation Flask->Fractionating Column Vapor Thermometer Thermometer Fractionating Column->Thermometer Separated Vapor Condenser Condenser Thermometer->Condenser Receiving Flask Receiving Flask Condenser->Receiving Flask Purified Liquid

Caption: Key components of a fractional distillation setup.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the purification and analysis of (3-Fluorocyclobutyl)methanol.

Q4: What is the recommended method for assessing the purity of (3-Fluorocyclobutyl)methanol?

A4: Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal method for assessing the purity of (3-Fluorocyclobutyl)methanol.[10][11]

  • Gas Chromatography (GC): This technique separates the components of your sample based on their volatility and interaction with the GC column. This will allow you to identify and quantify any impurities present.

  • Mass Spectrometry (MS): The mass spectrometer provides structural information about each separated component, confirming the identity of your product and helping to elucidate the structure of any unknown impurities.

A typical GC-MS protocol would involve dissolving a small amount of your purified product in a suitable solvent (e.g., methanol or dichloromethane) and injecting it into the GC-MS system.[12]

Q5: I used borane-tetrahydrofuran (BH₃-THF) for the reduction. What are the expected byproducts, and how does their removal differ from the LiAlH₄ reduction?

A5: Borane-THF is a milder and more chemoselective reducing agent for carboxylic acids compared to LiAlH₄.[13]

Expected Byproducts:

  • Unreacted Starting Material: Similar to the LiAlH₄ reduction, incomplete reaction can leave unreacted 3-fluorocyclobutanecarboxylic acid.

  • Borate Esters: The reaction proceeds through the formation of borate ester intermediates. The work-up with an acidic solution is necessary to hydrolyze these esters and liberate the final alcohol product.

  • Minimal Aldehyde: Borane reductions are less likely to leave significant amounts of the intermediate aldehyde compared to LiAlH₄.[14]

Purification Considerations:

The work-up for a borane reduction is generally simpler than for LiAlH₄. An acidic work-up (e.g., with dilute HCl) is typically sufficient to break down the borate complexes. Subsequent purification via fractional distillation or silica gel chromatography would follow similar principles as outlined for the LiAlH₄ reduction, with the primary target for removal being the unreacted starting material.

Q6: Are there any specific safety precautions I should take when purifying (3-Fluorocyclobutyl)methanol?

A6: Yes, standard laboratory safety practices should be strictly followed, with special attention to the following:

  • Handling of Reducing Agents: Both LiAlH₄ and BH₃-THF are highly reactive and flammable. They should be handled under an inert atmosphere (e.g., nitrogen or argon) and away from water and other protic solvents.

  • Quenching Procedures: The quenching of LiAlH₄ reactions is highly exothermic and generates hydrogen gas, which is flammable. The quenching reagents must be added slowly and with adequate cooling.

  • Distillation of Flammable Liquids: When distilling (3-Fluorocyclobutyl)methanol, which is a flammable liquid, use a heating mantle and ensure there are no open flames in the vicinity. The distillation apparatus should be properly vented.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

III. References

  • Sejer, D. (n.d.). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. Retrieved from [Link]

  • Lithium Aluminium Hydride Reductions - Rochelle's Salt. (2009, July 22). Curly Arrow. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • Experiment 5 Reductions with Lithium Aluminium Hydride. (n.d.). Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Aluminum Hydride Reduction. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • Sydnes, L. K., Pettersen, A., Drabløs, F., & Rømming, C. (2001). Reduction of cyclopropanecarboxylic acids by borane, a chemoselective reduction sensitive to steric interactions and reaction conditions. Journal of Chemical Research, Synopses, (3), 133-134.

  • Ingman, M. J., & Procter, D. J. (2022). Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. Angewandte Chemie International Edition, 61(1), e202112117.

  • Vilé, G., Almora-Barrios, N., Mitchell, S., López, N., & Pérez-Ramírez, J. (2014). Electronic Supplementary Information A route to sustainable propylene: photocatalytic transfer hydrogenolysis of allyl alcohol with methanol. Green Chemistry.

  • University of Rochester, Department of Chemistry. (n.d.). Magic Formulas: Fieser Workup (LAH and DiBAL). Retrieved from [Link]

  • Sydnes, L. K., Pettersen, A., Drabløs, F., & Rømming, C. (2001). Reduction of Cyclopropanecarboxylic Acids by Borane, a Chemoselective Reduction Sensitive to Steric Interactions and Reaction Conditions. Journal of Chemical Research, 2001(3), 133-134.

  • Lee, J., & Lee, S. (2019). SPME-GC/MS Analysis of Methanol in Biospecimen by Derivatization with Pyran Compound. Journal of analytical methods in chemistry, 2019.

  • Organic Chemistry Portal. (n.d.). Borane Reagents. Retrieved from [Link]

  • Kanukollu, S. (2016, October 12). How to determine methanol concentration using GC-MS? ResearchGate. Retrieved from [Link]

  • Rzepa, H. S. (2011, August 29). Mechanism of the reduction of a carboxylic acid by borane: revisited and revised. Henry Rzepa's Blog. Retrieved from [Link]

  • Supreme Science. (2018, October 23). UPDATED How To Set-Up and Perform Fractional Distillation #Science [Video]. YouTube. Retrieved from [Link]

  • Patel, M. K., Das, S., & Thakur, J. (2018). GC-MS-Based Analysis of Methanol: Chloroform-extracted Fatty Acids from Plant Tissues. Bio-protocol, 8(18), e3007.

  • Jacol, J. (n.d.). Fractional Distillation Lab Guide. Scribd. Retrieved from [Link]

  • Oláh, G. A., & Pavláth, A. (2003). SYNTHESIS OF ORGANIC FLUORINE COMPOUNDS III: THE PREPARATION OF FLUOROMETHANOL. Acta Chimica Academiae Scientiarum Hungaricae, 3(2), 191-192.

  • Luyben, W. L. (2010). Design and Control of a Methanol Reactor/Column Process. Industrial & Engineering Chemistry Research, 49(13), 6150-6163.

  • Hidalgo, P., Toro, C., & Navia, R. (2015). Biodiesel synthesis by direct transesterification of microalga Botryococcus braunii with continuous methanol reflux. Bioresource technology, 181, 122-128.

  • Joshua, C. (2025, August 10). Influence of Feedstock Purity on Methanol Production Efficiency. ResearchGate.

  • Wang, Y., Wang, Y., Li, Y., & Wang, X. (2023). Highly Efficient Synthesis of Chlorogenic Acid Oleyl Alcohol Ester under Non-Catalytic and Solvent-Free Conditions. Molecules, 28(9), 3948.

Sources

Technical Support Center: Scaling Up (3-Fluorocyclobutyl)methanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (3-Fluorocyclobutyl)methanol. This guide is specifically designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling this synthesis from the bench to pilot plant and beyond. The unique structural properties of fluorinated cyclobutanes make them valuable building blocks in medicinal chemistry, often used to enhance metabolic stability or binding affinity.[1] However, their synthesis, particularly on a larger scale, presents distinct challenges.

This document provides a structured approach to troubleshooting common issues encountered during the synthesis of (3-Fluorocyclobutyl)methanol. It is organized into a series of frequently asked questions (FAQs) and detailed troubleshooting guides for the key synthetic steps.

General Synthetic Approach Overview

A common and effective route to (3-Fluorocyclobutyl)methanol involves a two-step process starting from the commercially available 3-oxocyclobutane-1-carboxylic acid. The key transformations are:

  • Fluorination: Introduction of the fluorine atom at the 3-position of the cyclobutanone ring.

  • Reduction: Subsequent reduction of both the ketone and the carboxylic acid functionalities to the corresponding alcohol.

This guide will focus on the potential pitfalls and scalability issues within this synthetic framework.

Troubleshooting & FAQs

Part 1: Fluorination of 3-Oxocyclobutane-1-carboxylic Acid

The introduction of a fluorine atom onto the cyclobutane ring is a critical step that can be fraught with challenges, especially during scale-up.

FAQ 1: I am observing low yields and significant byproduct formation during the fluorination step. What are the likely causes and how can I mitigate them?

Answer: Low yields in the fluorination of a cyclobutanone derivative are often attributed to competing elimination reactions, over-fluorination, or harsh reaction conditions leading to decomposition.[2]

  • Causality: The choice of fluorinating agent is paramount. Reagents like diethylaminosulfur trifluoride (DAST) and its analogs are effective but can promote elimination to form unsaturated byproducts, especially at elevated temperatures.[2] The presence of the carboxylic acid can also complicate the reaction, potentially reacting with the fluorinating agent.

  • Troubleshooting & Optimization:

    • Protecting Group Strategy: Consider protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to fluorination. This prevents unwanted side reactions with the fluorinating agent and can improve the solubility of the substrate.

    • Choice of Fluorinating Agent: For scale-up, consider less hazardous and more thermally stable alternatives to DAST, such as Fluolead™ or PyFluor. These reagents often exhibit improved safety profiles and can reduce elimination byproducts.[2]

    • Temperature Control: Maintain strict temperature control, typically starting at low temperatures (e.g., -78 °C) and slowly warming to room temperature. This minimizes the risk of exothermic events and reduces the rate of elimination side reactions.[2]

    • Slow Addition: Add the fluorinating agent dropwise to a solution of the substrate. This helps to maintain a low concentration of the reactive species and control the reaction exotherm.[2]

FAQ 2: During scale-up of the fluorination, I'm encountering issues with thermal management and potential runaway reactions. How can I improve the safety of this step?

Answer: Thermal runaway is a significant concern when scaling up fluorination reactions, particularly with reagents like DAST which can decompose exothermically.

  • Causality: The reaction of the fluorinating agent with the carbonyl group is exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to a rapid increase in temperature and pressure.

  • Troubleshooting & Optimization:

    • Reactor Design: Utilize a reactor with a high heat transfer capacity, such as a jacketed reactor with efficient stirring and a reliable cooling system.

    • Semi-Batch Process: Instead of adding all reagents at once, employ a semi-batch process where the fluorinating agent is added portion-wise or via a syringe pump over an extended period. This allows for better control over the reaction rate and heat generation.

    • Solvent Selection: Choose a solvent with a high boiling point and good thermal conductivity to help absorb and dissipate heat.

    • Reaction Calorimetry: Before scaling up, perform reaction calorimetry studies (e.g., using a RC1 calorimeter) to determine the heat of reaction and the onset temperature for any decomposition. This data is crucial for designing a safe and robust process.

Part 2: Reduction of 3-Fluoro-3-(hydroxymethyl)cyclobutan-1-one

The reduction of the fluorinated intermediate to the target alcohol requires a reagent capable of reducing both a ketone and a carboxylic acid (or ester).

FAQ 3: I am struggling with the stereoselectivity of the ketone reduction, leading to a mixture of cis and trans isomers of (3-Fluorocyclobutyl)methanol. How can I favor the desired isomer?

Answer: The stereochemical outcome of the reduction of 3-substituted cyclobutanones is influenced by several factors, including the steric bulk of the reducing agent and the substituent at the 3-position.[3][4]

  • Causality: Hydride attack can occur from either the same face (syn) or the opposite face (anti) of the existing substituent on the cyclobutane ring. For 3-substituted cyclobutanones, the reduction often favors the formation of the cis alcohol, where the hydride attacks from the face opposite to the substituent to minimize steric hindrance.[3][4][5]

  • Troubleshooting & Optimization:

    • Choice of Reducing Agent:

      • For cis Isomer: Small, unhindered reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) typically favor attack from the less sterically hindered face, leading to the cis product.[3]

      • For trans Isomer: While less common, bulkier reducing agents like lithium tri-sec-butylborohydride (L-Selectride®) can sometimes favor attack from the more hindered face, potentially increasing the proportion of the trans isomer. However, for cyclobutanones, the preference for cis is often strong regardless of the reagent's size.[3][4]

    • Temperature: Lowering the reaction temperature can enhance the stereoselectivity of the reduction.[4]

    • Solvent: The polarity of the solvent can influence the transition state of the reduction and thus the stereochemical outcome. Experiment with different ethereal solvents (e.g., THF, Et₂O) to optimize the cis:trans ratio.

FAQ 4: The work-up and purification of the final product are proving difficult on a larger scale. What are some effective strategies for isolating pure (3-Fluorocyclobutyl)methanol?

Answer: Purification challenges often arise from the product's physical properties and the presence of inorganic byproducts from the reduction step.

  • Causality: (3-Fluorocyclobutyl)methanol is a relatively polar and water-soluble compound, which can lead to losses during aqueous work-up. The use of hydride reducing agents generates metal salts that need to be effectively removed.

  • Troubleshooting & Optimization:

    • Work-up Procedure:

      • Quenching: Carefully quench the reaction mixture at a low temperature by the slow, sequential addition of water, followed by a sodium hydroxide solution, and then more water (Fieser work-up for LiAlH₄). This procedure is designed to precipitate the aluminum salts in a granular form that is easier to filter.

      • Extraction: Use a more polar organic solvent for extraction, such as ethyl acetate or dichloromethane, to improve the partitioning of the product from the aqueous layer. Multiple extractions will be necessary.

    • Purification:

      • Distillation: Given its boiling point of approximately 100-103 °C, vacuum distillation is a highly effective method for purifying (3-Fluorocyclobutyl)methanol on a larger scale.

      • Column Chromatography: While effective on a small scale, column chromatography can be cumbersome and expensive for large quantities. It should be reserved for polishing the product if distillation does not provide the required purity.

Experimental Protocols & Data

Table 1: Comparison of Fluorinating Agents
Fluorinating AgentTypical Reaction ConditionsKey AdvantagesKey Disadvantages on Scale-Up
DAST CH₂Cl₂, -78 °C to rtHigh reactivity, effective for many substratesThermally unstable, potential for runaway, corrosive byproducts (HF)
Deoxo-Fluor® CH₂Cl₂, -78 °C to rtHigher thermal stability than DASTMore expensive, can still generate HF
PyFluor CH₂Cl₂, rtThermally stable solid, easier to handleCan be less reactive than DAST, may require higher temperatures
Fluolead™ Toluene, 80 °CHigh thermal stability, no HF generationRequires higher temperatures, may not be suitable for sensitive substrates
Protocol 1: Esterification and Fluorination
  • Esterification: To a solution of 3-oxocyclobutane-1-carboxylic acid in methanol, add a catalytic amount of sulfuric acid. Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC or GC-MS. After completion, neutralize the acid, remove the methanol under reduced pressure, and extract the methyl ester with a suitable organic solvent.

  • Fluorination: Dissolve the methyl 3-oxocyclobutane-1-carboxylate in anhydrous CH₂Cl₂ and cool the solution to -78 °C under an inert atmosphere. Slowly add a solution of Deoxo-Fluor® (1.2 equivalents) in CH₂Cl₂. Allow the reaction to stir at -78 °C for 1 hour before slowly warming to room temperature and stirring overnight.

  • Work-up: Carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude fluorinated ester.

Protocol 2: Reduction and Purification
  • Reduction: Prepare a suspension of LiAlH₄ (2.5 equivalents) in anhydrous THF under an inert atmosphere and cool to 0 °C. Slowly add a solution of the crude fluorinated ester in THF. After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Work-up: Cool the reaction mixture to 0 °C and cautiously add water dropwise, followed by 15% aqueous NaOH, and then more water. Stir the resulting slurry for 30 minutes, then filter through a pad of celite.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil can be purified by vacuum distillation to yield (3-Fluorocyclobutyl)methanol as a colorless liquid.

Process Flow and Decision Making

Diagram 1: Troubleshooting Workflow for Low Fluorination Yield

start Low Yield in Fluorination Step check_temp Was Temperature Strictly Controlled? start->check_temp check_reagent Was Fluorinating Agent Active? check_temp->check_reagent Yes optimize_temp Implement Cryogenic Cooling and Slow Addition check_temp->optimize_temp No check_side_reactions Analyze Byproducts (GC-MS) check_reagent->check_side_reactions Yes new_reagent Use Freshly Opened Fluorinating Agent check_reagent->new_reagent No elimination elimination check_side_reactions->elimination Elimination Products (e.g., Cyclobutene) decomposition decomposition check_side_reactions->decomposition Complex Mixture/ Decomposition end end optimize_temp->end new_reagent->end protect_acid protect_acid elimination->protect_acid Consider Protecting Group for Carboxylic Acid milder_reagent milder_reagent elimination->milder_reagent Switch to Milder/ More Stable Fluorinating Agent (e.g., PyFluor) lower_temp lower_temp decomposition->lower_temp Re-evaluate Temperature Profile (Lower Max Temp) protect_acid->end Improved Yield milder_reagent->end lower_temp->end start Undesired cis:trans Ratio analyze_ratio Determine cis:trans Ratio (NMR, GC) start->analyze_ratio goal_cis goal_cis analyze_ratio->goal_cis Goal: Maximize cis Isomer goal_trans goal_trans analyze_ratio->goal_trans Goal: Maximize trans Isomer small_reagent small_reagent goal_cis->small_reagent Use Small Hydride Source (e.g., NaBH4, LiAlH4) lower_temp lower_temp goal_cis->lower_temp Lower Reaction Temperature (e.g., 0°C to -40°C) bulky_reagent bulky_reagent goal_trans->bulky_reagent Trial Bulky Hydride Source (e.g., L-Selectride®) Note: cis preference is strong end_cis end_cis small_reagent->end_cis Optimized for cis lower_temp->end_cis analyze_again analyze_again bulky_reagent->analyze_again Re-analyze cis:trans Ratio end_trans end_trans analyze_again->end_trans Optimized for trans

Caption: Strategy guide for controlling stereoselectivity during the reduction step.

References

  • Synthesis of gem-difluorinated cyclobutane and cyclopentane building blocks. (2025). Ukrainica Bioorganica Acta.
  • CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. (n.d.).
  • Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. (n.d.). ChemRxiv.
  • Diversified Synthesis of Chiral Fluorinated Cyclobutane Derivatives Enabled by Regio- and Enantioselective Hydrobor
  • Troubleshooting low yields in fluorocyclopropane synthesis. (n.d.). BenchChem.
  • Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design. (2025).
  • (3-fluorocyclobutyl)methanol; CAS No.: 1260654-20-3. (n.d.). ChemShuttle.
  • Identifying common impurities in 3-(2-Fluorophenyl)cyclobutan-1-ol synthesis. (n.d.). BenchChem.
  • Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. (n.d.). Vrije Universiteit Brussel.
  • (3,3-Difluorocyclobutyl)methanol. (n.d.). Chem-Impex.
  • Synthesis And Optimization of Cyclobutanone. (2025). Liskon Biological.
  • A Comparative Guide to the Synthetic Methodologies of Fluorin
  • Stereoselective Reductions of 3-Substituted Cyclobutanones: a Comparison Between Experiment and Theory. (2020).
  • Stereoselective Reductions of 3-Substituted Cyclobutanones: a Comparison Between Experiment and Theory | Request PDF. (n.d.).
  • Numerical evaluation of methanol synthesis in catalytic wall-coated microreactors: scale-up and performance analysis of planar and monolithic designs. (n.d.). Frontiers.
  • 1260654-20-3|(3-Fluorocyclobutyl)methanol|BLD Pharm. (n.d.). BLD Pharm.
  • CAS 1260654-20-3 | 2201-3-0E | MDL MFCD15527038 | (3-Fluorocyclobutyl)methanol. (n.d.).
  • (3-fluorocyclobutyl)methanol | 1260654-20-3. (n.d.). ChemicalBook.
  • The application of cyclobutane derivatives in organic synthesis. (2025).
  • (PDF) Industrial Scale-Up Challenges in Catalytic Methanol Production. (2025).
  • Technical Support Center: Overcoming Challenges in the Scale-Up of 3-Fluorohexane Synthesis. (n.d.). BenchChem.
  • (2s,3s)-(+)-(3-phenylcyclopropyl)methanol. (n.d.). Organic Syntheses.
  • Methanol Synthesis – Industrial Challenges within a Changing Raw Material Landscape. (n.d.). Fraunhofer-Publica.
  • Methanol purification method - CN102701906A. (n.d.).
  • CAS NO. 1260654-20-3 | (3-Fluorocyclobutyl)
  • Modern problems in the synthesis of methanol. (n.d.). CoLab.

Sources

optimizing reaction yield for (3-Fluorocyclobutyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to optimizing the synthesis of (3-Fluorocyclobutyl)methanol. As a critical building block in medicinal chemistry and materials science, achieving high yield and purity is paramount.[1][2][3] This document, structured in a flexible question-and-answer format, moves beyond simple protocols to explain the causal relationships behind experimental choices, empowering you to troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to (3-Fluorocyclobutyl)methanol?

The most prevalent and direct method is the reduction of a carbonyl group at the 1-position of the cyclobutane ring. The two primary starting materials for this transformation are 3-Fluorocyclobutanone or 3-Fluorocyclobutanecarboxylic acid (or its corresponding esters). The reduction of the ketone is generally more direct, while the reduction of the carboxylic acid or ester requires a more powerful reducing agent.

Q2: Which reducing agent is recommended for this synthesis?

The choice of reducing agent is critical and depends on the starting material and desired outcome.

  • For 3-Fluorocyclobutanone: Sodium borohydride (NaBH₄) is often sufficient and offers a good safety profile. For potentially higher reactivity, Lithium aluminum hydride (LiAlH₄) can be used, but requires stricter anhydrous conditions.

  • For 3-Fluorocyclobutanecarboxylic Acid/Esters: A strong hydride donor is necessary. Lithium aluminum hydride (LiAlH₄) is the standard choice for this transformation.

Q3: What are the primary challenges encountered in this synthesis?

Researchers typically face three main challenges:

  • Low Reaction Yield: Often due to incomplete reactions, side reactions, or losses during workup.

  • Formation of Stereoisomers: The reduction of 3-fluorocyclobutanone produces a mixture of cis and trans isomers of (3-Fluorocyclobutyl)methanol. Controlling and separating these isomers is a key optimization step.

  • Purification Difficulties: Fluorinated compounds can exhibit unusual polarity and may form azeotropes, complicating purification by distillation or chromatography.[4][5]

Q4: How does the fluorine substituent affect the reaction?

The electronegative fluorine atom on the cyclobutane ring influences the stereochemical outcome of the hydride reduction of 3-fluorocyclobutanone. It creates a stereoelectronic effect that typically favors the formation of the cis-alcohol isomer, where the hydride attacks from the face opposite to the fluorine atom (anti-attack).[6] This preference can be further enhanced by optimizing reaction conditions.

Troubleshooting Guide: From Problem to Solution

This section addresses specific experimental failures with a logical progression from problem identification to actionable solutions.

Problem 1: Low or No Product Yield

Q: My reaction has stalled or resulted in a very low yield. What are the likely causes and how can I fix it?

A: Low yield is a multifaceted problem. Systematically investigate the following potential causes.

Potential Cause Diagnostic Check Recommended Solution & Rationale
Inactive Reducing Agent Hydride reagents (especially LiAlH₄) are highly sensitive to moisture.Solution: Use a fresh bottle of the reagent or titrate to determine its activity. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (Nitrogen or Argon). Rationale: Water rapidly quenches hydride reagents, rendering them ineffective.
Incomplete Reaction Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The presence of significant starting material indicates a stalled reaction.Solution 1: Increase the molar equivalents of the reducing agent (e.g., from 1.5 eq. to 2.5 eq.). Solution 2: Increase the reaction temperature. For NaBH₄ reductions, this might mean moving from 0 °C to room temperature. Rationale: Increasing reactant concentration or temperature enhances reaction kinetics according to rate laws.
Side Reactions / Ring Instability Look for unexpected spots on TLC or peaks in GC-MS.Solution: Perform the reaction at a lower temperature (e.g., -78 °C to 0 °C). The cyclobutane ring possesses inherent angle strain, which can make it susceptible to cleavage under harsh conditions.[7][8] Rationale: Lowering the temperature reduces the activation energy available for undesired reaction pathways, improving selectivity for the desired product.
Product Loss During Workup (3-Fluorocyclobutyl)methanol has moderate water solubility.[2]Solution: When quenching the reaction and performing extractions, saturate the aqueous layer with NaCl (brine). This "salting out" effect decreases the solubility of the alcohol in the aqueous phase, driving it into the organic layer and improving extraction efficiency.

A systematic approach to troubleshooting low yield can be visualized as follows:

G cluster_incomplete Incomplete Reaction cluster_side_reactions Side Reactions cluster_workup Workup Loss start Low Yield Observed check_sm Check Reaction Mixture (TLC/GC-MS) start->check_sm sm_present Starting Material Remains? check_sm->sm_present incomplete_sol Increase Reagent Equivalents or Reaction Temperature sm_present->incomplete_sol Yes side_rxn_sol Lower Reaction Temperature to Increase Selectivity sm_present->side_rxn_sol No, Byproducts Present workup_sol Use 'Salting Out' During Extraction side_rxn_sol->workup_sol If Yield Still Low

Caption: A workflow for troubleshooting low reaction yield.

Problem 2: Product is Impure and Difficult to Separate

Q: I've isolated my product, but it's contaminated with the starting material or an isomeric byproduct. How can I improve purity?

A: Purity issues in this synthesis almost always stem from either incomplete conversion or the formation of hard-to-separate stereoisomers.

The reduction of 3-fluorocyclobutanone yields both cis- and trans-(3-Fluorocyclobutyl)methanol. Experimental studies on similar 3-substituted cyclobutanones have shown that the cis isomer is predominantly formed.[6] This selectivity can be further enhanced.

G ketone 3-Fluorocyclobutanone ts_anti TS_anti (Lower Energy) ketone->ts_anti anti-attack ts_syn TS_syn (Higher Energy) ketone->ts_syn syn-attack hydride [H⁻] cis_product cis-(3-Fluorocyclobutyl)methanol (Major Product) trans_product trans-(3-Fluorocyclobutyl)methanol (Minor Product) ts_anti->cis_product ts_syn->trans_product caption Hydride attack from the face opposite (anti) to the fluorine substituent is sterically and electronically favored, leading to the cis product.

Sources

stability of (3-Fluorocyclobutyl)methanol under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (3-Fluorocyclobutyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile building block. Given the increasing use of fluorinated motifs in medicinal chemistry, a thorough understanding of the stability of (3-Fluorocyclobutyl)methanol is critical for successful and reproducible research.

This document provides a comprehensive overview of the stability of (3-Fluorocyclobutyl)methanol under both acidic and basic conditions, potential degradation pathways, and protocols for assessing its stability in your own experimental setups.

Frequently Asked Questions (FAQs)

Q1: How stable is the (3-Fluorocyclobutyl)methanol moiety in general?

A1: The (3-Fluorocyclobutyl)methanol moiety is generally considered a stable functional group, which is why it is increasingly used in drug discovery to enhance metabolic stability and fine-tune pharmacokinetic properties. The cyclobutane ring, while possessing some ring strain, is known to be stable under a variety of reaction conditions.[1] One study on a cyclobutane-fused lactone polymer highlighted the "perfect stability" of the cyclobutane backbone during ester hydrolysis in both acidic and alkaline conditions.[2][3] However, like all strained ring systems, its stability is not absolute and can be influenced by harsh reaction conditions and the overall molecular structure.[1]

Q2: Can the (3-Fluorocyclobutyl)methanol ring undergo acid-catalyzed degradation?

A2: Yes, under strongly acidic conditions and elevated temperatures, there are potential pathways for degradation. The primary alcohol can be protonated by a strong acid, forming a good leaving group (water). This could be followed by a nucleophilic attack or rearrangement. While the cyclobutane ring itself is relatively stable, extreme acidic conditions can promote ring cleavage of four-membered rings.[1] Fluorinated alcohols are also known to stabilize cationic intermediates, which could influence reaction pathways under acidic conditions.[4][5]

Q3: What are the potential degradation pathways for (3-Fluorocyclobutyl)methanol under basic conditions?

A3: Under basic conditions, the primary concern is the potential for elimination of hydrogen fluoride (HF). Studies on other fluorinated alcohols have shown that HF elimination across a C-F and adjacent C-H bond can be facilitated by a base.[6] In the case of (3-Fluorocyclobutyl)methanol, a strong base could abstract a proton from a carbon adjacent to the fluorine-bearing carbon, leading to the formation of a cyclobutene derivative. The rate of this degradation is highly dependent on the strength of the base, the solvent, and the temperature.[6]

Q4: Are there specific reagents or conditions to avoid when working with (3-Fluorocyclobutyl)methanol?

A4: It is advisable to avoid strong, non-nucleophilic bases at high temperatures if the integrity of the fluorocyclobutane ring is critical, due to the risk of HF elimination. Similarly, prolonged exposure to strong, hot acids should be approached with caution. It is recommended to store (3-Fluorocyclobutyl)methanol in a sealed container at room temperature, away from strong oxidizing agents and strong acids.

Q5: How does the fluorine substituent affect the reactivity of the alcohol?

A5: The electron-withdrawing nature of the fluorine atom increases the acidity of the hydroxyl proton compared to its non-fluorinated analog, cyclobutylmethanol.[7][8] This means that under basic conditions, the corresponding alkoxide will form more readily.

Troubleshooting Guide

This guide addresses common issues that may be related to the stability of (3-Fluorocyclobutyl)methanol during your experiments.

Issue Potential Cause Recommended Action
Low yield in an acid-catalyzed reaction Degradation of the (3-Fluorocyclobutyl)methanol starting material or product.1. Lower the reaction temperature: Many acid-catalyzed reactions can proceed at lower temperatures over a longer period. 2. Use a milder acid catalyst: Consider using a weaker acid or a solid-supported acid catalyst to minimize degradation. 3. Monitor the reaction closely: Use techniques like TLC or LC-MS to monitor the consumption of starting material and the formation of byproducts.
Formation of an unexpected unsaturated byproduct Base-induced elimination of HF.1. Use a weaker base: If possible, switch to a milder base such as a carbonate instead of a hydroxide or alkoxide. 2. Change the solvent: The stability of fluorinated alcohols in the presence of a base can be highly dependent on the solvent system.[6] 3. Lower the reaction temperature: Elimination reactions are often favored at higher temperatures.
Inconsistent reaction outcomes The stability of (3-Fluorocyclobutyl)methanol can be sensitive to subtle changes in reaction conditions, such as the presence of trace amounts of water or impurities in reagents.1. Ensure anhydrous conditions: If working with strong bases, ensure all solvents and reagents are thoroughly dried. 2. Use high-purity reagents: Impurities could catalyze side reactions. 3. Perform a forced degradation study: This will help you understand the stability of your compound under your specific reaction conditions (see protocol below).

Potential Degradation Pathways

The following diagrams illustrate the plausible degradation pathways for (3-Fluorocyclobutyl)methanol under acidic and basic conditions. These are proposed mechanisms based on general organic chemistry principles and studies of related molecules.

G cluster_acid Acid-Catalyzed Degradation A (3-Fluorocyclobutyl)methanol B Protonated Alcohol A->B + H+ C Carbocation Intermediate B->C - H2O D Ring-Opened Product (e.g., after nucleophilic attack) C->D + Nu- (Ring Opening) E Substitution Product C->E + Nu-

Caption: Potential Acid-Catalyzed Degradation Pathways.

G cluster_base Base-Induced Degradation F (3-Fluorocyclobutyl)methanol G Alkoxide F->G + Base - BH+ H Cyclobutene Derivative G->H E2 Elimination - F-

Caption: Potential Base-Induced Degradation Pathway.

Experimental Protocol: Forced Degradation Study

To empirically determine the stability of (3-Fluorocyclobutyl)methanol in your specific reaction conditions, a forced degradation study is recommended.

Objective: To assess the stability of (3-Fluorocyclobutyl)methanol under various pH and temperature conditions.

Materials:

  • (3-Fluorocyclobutyl)methanol

  • 0.1 M HCl, 1 M HCl

  • 0.1 M NaOH, 1 M NaOH

  • Phosphate buffer, pH 7.4

  • Acetonitrile (ACN) or other suitable organic solvent

  • Water (HPLC grade)

  • HPLC system with UV or MS detector

  • pH meter

  • Thermostatically controlled water bath or oven

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of (3-Fluorocyclobutyl)methanol in ACN at a concentration of 1 mg/mL.

  • Sample Preparation:

    • Acidic Conditions: In separate vials, mix 1 mL of the stock solution with 9 mL of 0.1 M HCl and 1 M HCl.

    • Basic Conditions: In separate vials, mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH and 1 M NaOH.

    • Neutral Conditions: In a separate vial, mix 1 mL of the stock solution with 9 mL of pH 7.4 phosphate buffer.

    • Control: In a separate vial, mix 1 mL of the stock solution with 9 mL of a 50:50 mixture of ACN and water.

  • Incubation:

    • Incubate one set of samples at room temperature (25 °C).

    • Incubate a second set of samples at an elevated temperature (e.g., 50 °C).

  • Time Points: Withdraw aliquots from each vial at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis:

    • Immediately neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Dilute the samples with the mobile phase to a suitable concentration for HPLC analysis.

    • Analyze all samples by a validated, stability-indicating HPLC method.

  • Data Analysis:

    • Calculate the percentage of (3-Fluorocyclobutyl)methanol remaining at each time point relative to the time 0 sample.

    • Observe the formation of any new peaks in the chromatogram, which would indicate degradation products.

The following diagram outlines the workflow for the forced degradation study:

G cluster_workflow Forced Degradation Workflow prep Prepare Stock Solution sample Prepare Acidic, Basic, Neutral & Control Samples prep->sample incubate Incubate at RT & 50°C sample->incubate time Withdraw Aliquots at Time Points incubate->time analyze Neutralize & Analyze by HPLC time->analyze data Calculate % Remaining & Identify Degradants analyze->data

Caption: Forced Degradation Study Workflow.

Summary of Moiety Stability

The following table provides a general summary of the expected stability of the key functional moieties in (3-Fluorocyclobutyl)methanol under different conditions, based on the available literature for related compounds.

Moiety Mildly Acidic (e.g., Acetic Acid)Strongly Acidic (e.g., 1M HCl, heat)Mildly Basic (e.g., NaHCO3)Strongly Basic (e.g., 1M NaOH, heat)
Cyclobutane Ring Generally Stable[2][3]Potential for Ring Opening[1]Generally Stable[2][3]Generally Stable, but may be susceptible under extreme conditions[1]
C-F Bond Generally StableGenerally StableGenerally StablePotential for Elimination[6]
Primary Alcohol StableSusceptible to Protonation & Subsequent ReactionsStableDeprotonation to Alkoxide

References

  • Wang, Z., & Ma, H. (2021). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. Molecules, 26(12), 3519. [Link]

  • Wang, Z., & Ma, H. (2021). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. Molecules, 26(12), 3519. [Link]

  • Base-Induced Instability of Fluorotelomer Alcohols. PMC, NIH. [Link]

  • Wang, Z., & Ma, H. (2021). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. MDPI. [Link]

  • Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization. PMC, NIH. [Link]

  • THE ACIDIC PROPERTIES OF FLUORINE-CONTAINING ALCOHOLS, HYDROXYLAMINES AND OXIMES. ElectronicsAndBooks. [Link]

  • The application of cyclobutane derivatives in organic synthesis. ResearchGate. [Link]

  • Remarkable solvent effect of fluorinated alcohols on transition metal catalysed C-H functionalizations. Royal Society of Chemistry. [Link]

  • Fluorinated Alcohols' Effects on Lipid Bilayer Properties. PMC, PubMed Central. [Link]

  • The Hydrolysis of Esters. Chemistry LibreTexts. [Link]

  • Studies on the Origin of the Stabilizing Effects of Fluorinated Alcohols and Weakly Coordinated Fluorine-Containing Anions on Cationic Reaction Intermediates. The Journal of Organic Chemistry, ACS Publications. [Link]

  • hydrolysis of esters. Chemguide. [Link]

  • 15.9: Hydrolysis of Esters. Chemistry LibreTexts. [Link]

  • mechanism of ester hydrolysis. YouTube. [Link]

  • Ester hydrolysis. Wikipedia. [Link]

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Technical Support Center: A Troubleshooting Guide for Fluorinated Alcohol Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for fluorinated alcohol purification. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the purification of these unique and valuable compounds. Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), are prized for their distinct properties, including high polarity, strong hydrogen bond donating ability, and low nucleophilicity, which make them indispensable in peptide synthesis, protein chemistry, and as specialized reaction media.[1][2][3][4] However, these same properties can present significant purification challenges.

This guide provides a structured, in-depth approach to troubleshooting common issues, offering not just solutions but also the underlying scientific principles to empower you to optimize your purification workflows.

Part 1: Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of fluorinated alcohols in a question-and-answer format.

Issue 1: My fluorinated alcohol is contaminated with water and forms an azeotrope, preventing simple distillation.

Why is this happening?

Fluorinated alcohols readily form azeotropes, or constant-boiling mixtures, with water due to strong hydrogen bonding interactions.[5][6] This means that at a specific composition, the vapor phase has the same composition as the liquid phase, making separation by conventional distillation impossible. For example, 2,2,2-trifluoroethanol (TFE) forms a minimum-boiling azeotrope with water.[7]

How can I solve this?

There are several effective strategies to break the azeotrope and remove water:

  • Azeotropic Distillation with an Entrainer: Introduce a third component, an "entrainer," that forms a new, lower-boiling azeotrope with one or both of the original components.[6][8] For a TFE-water mixture, an entrainer like toluene can be used. The toluene-water azeotrope boils at a lower temperature, allowing for the removal of water. The purified, anhydrous TFE can then be collected.[7]

  • Extractive Distillation: This method involves adding a high-boiling, non-volatile solvent that alters the relative volatility of the original components without forming a new azeotrope.[6][9] For instance, N-methyl-2-pyrrolidone (NMP) can be used as a separating agent for the purification of TFE from an azeotropic mixture with isopropanol.[9]

  • Drying with Molecular Sieves: For removing residual water, molecular sieves are an excellent choice.[10][11] Use a molecular sieve with a pore size of 3Å, which is suitable for adsorbing water molecules while excluding the larger alcohol molecules. This is a particularly useful technique for achieving very low water content in the final product.

  • Pervaporation: This is a membrane-based separation technique where the feed mixture is brought into contact with a membrane that preferentially allows water to pass through.[7] This method avoids the introduction of a third component.[7]

Issue 2: My fluorinated alcohol contains acidic impurities that are causing product degradation.

Why is this happening?

Acidic impurities, such as hydrogen fluoride (HF) or trifluoroacetic acid, can be present from the synthesis of the fluorinated alcohol or from decomposition.[12] These impurities can be detrimental, especially if the alcohol is to be used in sensitive applications like peptide synthesis where they can cause unwanted side reactions or cleavage of protecting groups.

How can I solve this?

  • Aqueous Workup with a Mild Base: A common and effective method is to wash the fluorinated alcohol with a dilute aqueous solution of a mild base, such as sodium bicarbonate or sodium carbonate.[13][14] This will neutralize the acidic impurities, converting them into salts that are soluble in the aqueous phase and can be easily separated using a separatory funnel. It is crucial to use a mild base to avoid degradation of the fluorinated alcohol itself.

  • Passing Through a Solid Adsorbent Bed: For non-aqueous removal of acidic impurities, the fluorinated alcohol can be passed through a column packed with a solid adsorbent like activated alumina (basic or neutral) or silica gel.[12][13] These materials will retain the acidic impurities, allowing the purified alcohol to be collected. This method is particularly useful when the presence of water is undesirable.[13]

Issue 3: I am struggling to separate my fluorinated alcohol from other organic impurities with similar polarity using column chromatography.

Why is this happening?

Fluorinated alcohols have unique polarity characteristics that can make them challenging to separate from other polar organic compounds by traditional silica gel chromatography.[15] Their elution behavior can be unpredictable, and they may co-elute with impurities.

How can I solve this?

  • Optimize Your Solvent System (Mobile Phase): Experiment with different solvent systems to improve separation. A good starting point is a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane).[15][16] Systematically vary the ratio of these solvents to find the optimal mobile phase composition that provides the best separation on a Thin Layer Chromatography (TLC) plate before scaling up to a column.

  • Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider using a different stationary phase.[17]

    • Alumina: Alumina can be used in its acidic, neutral, or basic form and may offer different selectivity compared to silica gel.[16][18]

    • Fluorinated Stationary Phases: For particularly challenging separations, a fluorinated stationary phase (e.g., a fluorous-phase silica gel) can be highly effective.[17][19] These phases exhibit unique interactions with fluorinated compounds, often leading to enhanced retention and improved separation from non-fluorinated impurities.[19]

    • Reversed-Phase Chromatography: In some cases, reversed-phase chromatography (e.g., using a C18 column) with a polar mobile phase (like water/acetonitrile or water/methanol) may provide the necessary selectivity.[17]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the primary safety precautions I should take when handling and purifying fluorinated alcohols?

A1: Fluorinated alcohols like HFIP and TFE are corrosive and can cause severe burns to the skin and eyes.[20] Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles or a face shield, and a lab coat.[21][22][23] Ensure you have immediate access to an eyewash station and safety shower. Review the Safety Data Sheet (SDS) for the specific alcohol you are using before starting any work.[22]

Q2: How should I properly store purified fluorinated alcohols?

A2: Purified fluorinated alcohols should be stored in tightly sealed, chemically resistant containers (e.g., glass or PFA bottles) in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids, bases, and oxidizing agents.[21][22][24] Storage at refrigerated temperatures (e.g., 4°C) can help to minimize degradation over time.

Q3: What analytical techniques are best for assessing the purity of my fluorinated alcohol?

A3: The choice of analytical technique depends on the expected impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying and quantifying volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): NMR is a powerful tool for structural confirmation and can be used to detect and quantify impurities containing hydrogen, fluorine, or carbon. ¹⁹F NMR is particularly useful for identifying other fluorinated species.

  • Karl Fischer Titration: This is the gold standard for accurately determining water content.

Q4: Can I use a rotary evaporator to remove a fluorinated alcohol solvent?

A4: Yes, but with caution. Fluorinated alcohols can be aggressive solvents and may damage certain components of a rotary evaporator, particularly the seals. Ensure that the seals in your system are made of a chemically resistant material like Kalrez® or a similar perfluoroelastomer. Also, be aware that some fluorinated alcohols are relatively volatile and should be handled with care to prevent inhalation of vapors.

Part 3: Experimental Protocols & Visualizations

Protocol 1: Purification of 2,2,2-Trifluoroethanol (TFE) Contaminated with Acidic Impurities and Water
  • Neutralization:

    • In a separatory funnel, dissolve the crude TFE in an equal volume of a non-polar organic solvent like dichloromethane (DCM).

    • Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel.

    • Gently swirl the funnel and periodically vent to release any pressure from carbon dioxide evolution.

    • Shake the funnel vigorously for 1-2 minutes, venting frequently.

    • Allow the layers to separate and discard the aqueous (upper) layer.

    • Repeat the washing with NaHCO₃ solution until no more gas evolution is observed.

    • Wash the organic layer with brine (saturated NaCl solution) to remove any remaining dissolved water.

  • Drying:

    • Transfer the organic layer to an Erlenmeyer flask and dry over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

    • Swirl the flask and let it stand for 10-15 minutes. The drying agent should move freely when the flask is swirled, indicating the solution is dry.

    • Filter the solution to remove the drying agent.

  • Solvent Removal and Distillation:

    • Remove the DCM using a rotary evaporator.

    • Set up a fractional distillation apparatus.

    • Carefully distill the TFE, collecting the fraction that boils at the correct temperature (boiling point of TFE is approximately 74-78°C).

Troubleshooting Logic for Fluorinated Alcohol Purification

Troubleshooting_Fluorinated_Alcohols start Start: Crude Fluorinated Alcohol impurity_check Identify Impurities (GC-MS, NMR, KF Titration) start->impurity_check water Water Contamination? impurity_check->water acid Acidic Impurities? organic Organic Impurities? azeotropic_dist Azeotropic or Extractive Distillation water->azeotropic_dist High Water Content mol_sieves Drying with Molecular Sieves (3Å) water->mol_sieves Low Water Content azeotropic_dist->acid mol_sieves->acid base_wash Aqueous Wash with Mild Base (e.g., NaHCO₃) acid->base_wash Yes acid->organic No base_wash->organic adsorbent_col Pass through Solid Adsorbent (Alumina) adsorbent_col->organic column_chrom Column Chromatography organic->column_chrom Yes final_dist Final Fractional Distillation organic->final_dist No optimize_mobile Optimize Mobile Phase (TLC) column_chrom->optimize_mobile change_stationary Change Stationary Phase (Alumina, Fluorous, Reversed-Phase) column_chrom->change_stationary optimize_mobile->final_dist change_stationary->final_dist purity_analysis Purity Analysis (GC-MS, NMR, etc.) final_dist->purity_analysis pure_product Pure Fluorinated Alcohol purity_analysis->pure_product

Caption: Troubleshooting workflow for the purification of fluorinated alcohols.

References

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  • Flann, C. J., & Kirkland, J. J. (2005). Fluorinated HPLC Phases—Looking Beyond C18 for Reversed-Phase HPLC.
  • ResearchGate. (2016). How to remove traces of acidic impurity or water?. [Link]

  • Waters. Evaluating IonHance Hexafluoroisopropanol (HFIP) for Enhanced LC-MS Oligonucleotide Analysis.
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  • Maiti, D., et al. (2021). Hexafluoroisopropanol: the magical solvent for Pd-catalyzed C–H activation. Chemical Science, 12(6), 2038-2055.
  • American Chemical Society. (2023). Hexafluoro-2-propanol.
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Technical Support Center: Managing Exothermic Reactions in Fluorocyclobutane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Fluorocyclobutane Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for managing the exothermic nature of fluorination reactions on cyclobutane scaffolds. Fluorinated cyclobutanes are increasingly important motifs in medicinal chemistry and materials science, but their synthesis can present significant thermal hazards. This resource aims to equip you with the knowledge to perform these reactions safely and efficiently.

Frequently Asked Questions (FAQs)

Q1: Why are fluorination reactions on cyclobutane rings often exothermic?

A1: The high electronegativity of fluorine and the formation of a very strong carbon-fluorine bond are key thermodynamic driving forces that make many fluorination reactions highly exothermic. The reaction to form a C-F bond is often energetically favorable, releasing significant energy as heat. While specific calorimetric data for every cyclobutane derivative is not always available, the general principles of C-F bond formation suggest a significant exotherm should be anticipated. Computational studies on similar small rings, like cyclopropane, have shown that fluorination is predominantly exothermic.

Q2: What are the primary risks associated with an uncontrolled exotherm in fluorocyclobutane synthesis?

A2: An uncontrolled exotherm can lead to a thermal runaway, a dangerous situation where the reaction rate increases with temperature, leading to an even faster release of heat. The primary risks include:

  • Rapid Pressure Buildup: In a closed or inadequately vented reactor, a rapid temperature increase can cause the solvent and reagents to boil, leading to a catastrophic failure of the vessel and a potential explosion.[1]

  • Release of Toxic and Corrosive Fumes: Many fluorinating agents, such as DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor®, can decompose at elevated temperatures, releasing hazardous substances like hydrogen fluoride (HF).[2][3] HF is highly corrosive and toxic.

  • Reduced Product Yield and Selectivity: Uncontrolled temperatures can lead to the formation of unwanted by-products through side reactions or decomposition of the desired fluorocyclobutane product, significantly impacting the yield and purity of your synthesis.

Q3: Which fluorinating agents are commonly used for cyclobutane synthesis, and what are their thermal stability considerations?

A3: Several fluorinating agents can be used, each with its own reactivity and safety profile. The choice of reagent is critical and should be made based on the specific substrate and scale of the reaction.

Fluorinating AgentCommon UseKey Thermal Hazards
DAST (Diethylaminosulfur Trifluoride)Deoxyfluorination of alcohols to alkyl fluorides.Thermally unstable; can decompose violently upon heating.[2][4] Decomposition can be initiated at temperatures as low as 50-60°C.[2]
Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur Trifluoride)Deoxyfluorination of alcohols and carbonyls.More thermally stable than DAST, but still poses a risk of exothermic decomposition at elevated temperatures (decomposition onset around 140°C).[2][4][5]
Selectfluor® (F-TEDA-BF4)Electrophilic fluorination of a wide range of substrates.Generally considered a safer, crystalline, and more stable reagent compared to DAST and Deoxo-Fluor®.[6][7] However, reactions can still be exothermic and require temperature control.
PyFluor Deoxyfluorination of alcohols.A more recent reagent with enhanced thermal stability and selectivity compared to DAST, reducing the risk of side reactions and thermal hazards.

Q4: What immediate steps should I take if I observe a sudden, unexpected temperature rise during my fluorocyclobutane synthesis?

A4: Immediate and calm action is crucial. Follow this emergency protocol:

  • Stop Reagent Addition: Immediately cease the addition of the fluorinating agent or any other reactants.

  • Enhance Cooling: Ensure the cooling bath has sufficient capacity and is in good contact with the reaction flask. If using an ice bath, add more ice and salt to lower the temperature. If you have a cryocooler, lower the setpoint.

  • Increase Stirring: If safe to do so, increase the stirring rate to improve heat transfer and prevent the formation of localized hot spots.

  • Prepare for Quenching: Have a cold, inert quenching solution ready. The choice of quencher will depend on your specific reaction, but a cold, non-reactive solvent can help to dilute the reaction mixture and absorb heat.

  • Alert Others and Prepare for Evacuation: Inform your colleagues of the situation. Be prepared to evacuate the area if the temperature continues to rise uncontrollably or if you observe a rapid increase in pressure.

Troubleshooting Guide for Exothermic Reactions

This guide provides a structured approach to troubleshooting common problems related to exothermic reactions during fluorocyclobutane synthesis.

Issue 1: Rapid and Uncontrolled Temperature Spike During Reagent Addition

Symptoms:

  • A sudden and rapid increase in the internal reaction temperature that outpaces the cooling system's ability to maintain the setpoint.

  • Vigorous boiling of the solvent, even at low temperatures.

  • Noticeable increase in pressure within the reaction vessel.

Potential Causes:

  • Reagent addition rate is too high: The rate of the exothermic reaction is directly proportional to the rate of reagent addition.

  • Inadequate cooling: The cooling bath may be too small, not cold enough, or have poor thermal contact with the reaction flask.

  • Poor mixing: Inefficient stirring can lead to localized "hot spots" where the reaction is proceeding much faster than in the bulk solution.

  • Incorrect reagent concentration: Using a more concentrated solution of the fluorinating agent than intended can lead to a faster reaction rate.

Solutions:

  • Reduce the rate of addition: Use a syringe pump for precise and slow addition of the fluorinating agent.

  • Improve cooling efficiency:

    • Use a larger cooling bath.

    • Ensure the reaction flask is sufficiently immersed in the cooling medium.

    • For very exothermic reactions, consider using a colder cooling bath (e.g., dry ice/acetone).

  • Optimize stirring:

    • Use an overhead stirrer for larger scale reactions to ensure efficient mixing.

    • Ensure the stir bar or impeller is appropriately sized for the flask.

  • Dilute the reagents: Adding the fluorinating agent as a solution in an appropriate solvent can help to moderate the reaction rate.

Experimental Protocols

Protocol 1: Controlled Deoxyfluorination of Cyclobutanol with Deoxo-Fluor®

This protocol provides a general guideline for the safe, lab-scale synthesis of fluorocyclobutane from cyclobutanol using Deoxo-Fluor®, with a focus on managing the exotherm.

Materials:

  • Cyclobutanol

  • Deoxo-Fluor®

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Three-necked round-bottom flask

  • Addition funnel or syringe pump

  • Low-temperature thermometer

  • Efficient condenser

  • Magnetic stirrer and stir bar

  • Cooling bath (ice-water or dry ice/acetone)

Procedure:

  • Preparation:

    • Set up the three-necked flask with the stirrer, thermometer, and addition funnel/syringe pump. Equip the setup with a nitrogen or argon inlet to maintain an inert atmosphere.

    • Cool the flask to the desired reaction temperature (e.g., -78 °C using a dry ice/acetone bath).

  • Reactant Loading:

    • Dissolve cyclobutanol in anhydrous DCM in the reaction flask.

    • In a separate, dry flask under an inert atmosphere, prepare a solution of Deoxo-Fluor® (typically 1.1-1.5 equivalents) in anhydrous DCM.

  • Controlled Addition:

    • Slowly add the Deoxo-Fluor® solution to the stirred cyclobutanol solution via the addition funnel or syringe pump.

    • Crucially, monitor the internal temperature closely throughout the addition. The rate of addition should be controlled to ensure the temperature does not rise by more than 5 °C from the setpoint.

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction to stir at the low temperature for a specified time, monitoring the progress by TLC or GC-MS.

  • Quenching:

    • Once the reaction is complete, slowly and carefully quench the reaction by adding it to a stirred, cold saturated aqueous NaHCO₃ solution. Caution: Quenching is often exothermic and may release gas.

  • Work-up:

    • Separate the organic layer.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude fluorocyclobutane by distillation or column chromatography.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a decision-making process for managing a potential thermal runaway during a fluorination reaction.

Exotherm_Troubleshooting Troubleshooting Workflow for Exothermic Reactions node_start Start Fluorination Reaction (Controlled Addition & Cooling) node_monitor Monitor Internal Temperature node_start->node_monitor node_stable Temperature Stable? node_monitor->node_stable node_continue Continue Reaction Monitoring node_stable->node_continue Yes node_spike Temperature Spike Detected! node_stable->node_spike No node_end Proceed to Quench & Work-up node_continue->node_end node_stop_addition Stop Reagent Addition node_spike->node_stop_addition Yes node_enhance_cooling Enhance Cooling node_stop_addition->node_enhance_cooling node_increase_stirring Increase Stirring node_enhance_cooling->node_increase_stirring node_temp_controlled Temperature Controlled? node_increase_stirring->node_temp_controlled node_resume_slowly Resume Addition Slowly (if applicable) node_temp_controlled->node_resume_slowly Yes node_emergency EMERGENCY Thermal Runaway Imminent node_temp_controlled->node_emergency No node_resume_slowly->node_monitor node_quench Prepare for Emergency Quench node_emergency->node_quench node_evacuate Alert Others & Prepare to Evacuate node_quench->node_evacuate

Caption: Decision tree for managing temperature during fluorination.

Scaling Up Fluorocyclobutane Synthesis: Key Safety Considerations

Transitioning from a lab-scale synthesis to a pilot or manufacturing scale introduces new challenges for managing exothermic reactions.[8][9][10]

  • Surface Area to Volume Ratio: As the reactor size increases, the surface area available for heat exchange decreases relative to the volume of the reacting mass. This makes it significantly more difficult to remove heat efficiently.

  • Mixing Efficiency: Achieving uniform mixing in a large reactor is more challenging. Poor mixing can lead to the formation of dangerous hot spots.

  • Heat Accumulation: A mildly exothermic reaction on a small scale can become a serious thermal hazard on a larger scale due to the accumulation of heat.[8]

Before scaling up any fluorocyclobutane synthesis, it is imperative to:

  • Conduct a thorough hazard analysis: A Process Hazard Analysis (PHA) or a similar systematic review should be performed to identify potential failure modes and their consequences.[10]

  • Obtain calorimetric data: Use techniques like reaction calorimetry to determine the heat of reaction and the rate of heat release under various conditions. This data is essential for designing an adequate cooling system.

  • Implement robust process controls: Utilize automated systems to control reagent addition rates based on real-time temperature monitoring.

  • Ensure adequate emergency venting: The reactor must be equipped with a properly sized and rated pressure relief system.

  • Consider continuous flow chemistry: For highly exothermic fluorination reactions, continuous flow reactors offer significant safety advantages due to their high surface area-to-volume ratio, excellent heat transfer, and small reaction volumes at any given time.[11]

References

  • Noah Chemicals. (2016, August 19). Safety Considerations for Scaling Up Production Capabilities.
  • Sravathi Addepalli. (2025, September 4).
  • Extance, A. (2021, August 2). Safer fluorination process developed using flow electrochemistry. Chemistry World.
  • QES Academy. (n.d.). Scaling Up Chemical Processes? Unlock Safety and Success.
  • Manchester Organics. (n.d.). Simpler fluorine chemistry. SCI.
  • Organic Syntheses. (n.d.). 4 - Organic Syntheses Procedure.
  • Lal, G. S., et al. (2010, April 21). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • ACS Chemical Health & Safety. (2022, February 1). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology.
  • MDPI. (2023, December 19). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope.
  • ResearchGate. (n.d.).
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • ACS Chemical Health & Safety. (2020, January 10). Lessons Learned—Fluoride Exposure.
  • Common Organic Chemistry. (n.d.). Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor).
  • Scilit. (2025, July 7). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope.
  • ResearchGate. (2025, August 10).
  • CHEM21. (n.d.).
  • ResearchGate. (n.d.). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology.
  • SESHA. (n.d.). Chlorine Trifluoride Exposure and Reactivity Study.
  • wenxuecity.com. (2023, August 14). DAST and Deoxo-Fluor.
  • PMC - NIH. (n.d.). A Stereocontrolled Protocol to Highly Functionalized Fluorinated Scaffolds through a Fluoride Opening of Oxiranes.
  • Organic Chemistry Portal. (n.d.). [Bis(2-methoxyethyl)
  • Sigma-Aldrich. (n.d.). Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®).
  • ResearchGate. (2025, August 10). Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST.
  • Wikipedia. (n.d.). Selectfluor.
  • OUCI. (n.d.). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology.
  • OUCI. (n.d.).
  • PMC - NIH. (n.d.). Chiral Resolution and Serendipitous Fluorination Reaction for the Selective Dopamine D3 Receptor Antagonist BAK2-66.
  • ResearchGate. (n.d.). Synthesis of 3‐fluorocyclobutane‐1‐carboxylic acid (1)
  • BenchChem. (2025). Managing exothermic reactions in 5-Fluoroisoquinoline synthesis.
  • ResearchGate. (n.d.).
  • Organic Syntheses. (n.d.). Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.
  • PubMed. (n.d.).
  • The Royal Society of Chemistry. (n.d.). .

  • Common Organic Chemistry. (n.d.). Diethylaminosulfur Trifluoride (DAST).
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  • Reddit. (2022, November 11). I made a video troubleshooting thermal runaway for beginners. Do you find it helpful and should I continue making these kind of videos? : r/3Dprinting.
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Technical Support Center: Strategies for the Removal of Residual Fluorinating Agents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of fluorinated compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for the removal of residual fluorinating agents and their byproducts from active pharmaceutical ingredients (APIs). The introduction of fluorine into organic molecules is a powerful strategy in medicinal chemistry, often enhancing metabolic stability, bioavailability, and binding affinity. However, the reactive nature of fluorinating agents presents unique challenges in downstream processing, necessitating robust and tailored purification strategies.

This guide provides a framework for understanding and addressing these challenges, moving from initial reaction quenching to final product purification and analysis.

Workflow for Removal of Residual Fluorinating Agents

The successful removal of residual fluorinating agents and their byproducts is a critical step in ensuring the purity, safety, and efficacy of the final API. A systematic approach, from quenching the reaction to final purification, is essential. The following workflow provides a general decision-making framework.

Removal_Workflow General Workflow for Post-Fluorination Purification cluster_reaction Reaction cluster_workup Initial Work-up & Quenching cluster_purification Purification cluster_analysis Analysis & Final Product Reaction Fluorination Reaction Complete (Monitor by TLC/LC-MS) Quench Quench Excess Reagent Reaction->Quench Aqueous_Workup Aqueous Work-up (e.g., NaHCO3 wash for HF) Quench->Aqueous_Workup For reagents generating acidic byproducts (DAST, Deoxo-Fluor) Extraction Liquid-Liquid Extraction Quench->Extraction For reagents with water-soluble byproducts (Selectfluor) Aqueous_Workup->Extraction Crude_Product Crude Product Extraction->Crude_Product Purification_Method Select Purification Method Crude_Product->Purification_Method Chromatography Chromatography (Normal, Reverse, Fluorous) Purification_Method->Chromatography Complex mixture or similar polarity impurities Crystallization Crystallization Purification_Method->Crystallization Product is a stable solid Scavenger_Resin Scavenger Resin Purification_Method->Scavenger_Resin Targeted removal of excess reagent needed Pure_Product Purified Product Chromatography->Pure_Product Crystallization->Pure_Product Scavenger_Resin->Pure_Product Analysis Purity Analysis (NMR, LC-MS, etc.) Pure_Product->Analysis Final_API Final API Analysis->Final_API Meets Purity Specs

Caption: Decision workflow for post-fluorination work-up and purification.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of your fluorinated product.

Issue 1: Persistent Impurities After Aqueous Work-up

Problem: After performing a standard aqueous work-up, analytical data (TLC, LC-MS) still shows the presence of reaction-related impurities co-eluting with my product.

Possible Causes & Solutions:

  • Formation of Water-Stable, Organic-Soluble Byproducts: Not all byproducts of fluorinating agents are highly polar or water-soluble. For example, while the main byproduct of Selectfluor is water-soluble, other side reactions can generate organic-soluble impurities[1]. Similarly, reagents like N-Fluorobenzenesulfonimide (NFSI) can lead to sulfonated byproducts that may have chromatographic behavior similar to the desired product[2].

    • Solution: Employ an alternative purification technique. If the impurity is basic or acidic, an acid/base wash during the work-up may be effective. Otherwise, chromatography is the most likely solution. Consider changing the chromatographic stationary phase (e.g., from silica to alumina or a chemically modified silica) to alter selectivity[3].

  • Incomplete Quenching: The quenching procedure may not have completely neutralized the excess fluorinating agent, leading to further reactions during the work-up and storage.

    • Solution: Ensure a sufficient excess of the quenching agent is used and allow adequate time for the quench to complete. For highly reactive agents, performing the quench at a reduced temperature (e.g., 0 °C) can help control the reaction and prevent the formation of undesired byproducts[1].

  • Product Instability: The product itself may be unstable to the pH conditions of the aqueous work-up (e.g., basic conditions from a bicarbonate wash).

    • Solution: Test the stability of your purified product under the work-up conditions. If it is unstable, consider a milder or anhydrous work-up procedure, such as using a scavenger resin[1].

Issue 2: Difficulty in Chromatographic Separation

Problem: My fluorinated product is difficult to separate from non-fluorinated starting material or other byproducts using standard silica gel chromatography.

Possible Causes & Solutions:

  • Minimal Polarity Change: The introduction of a single fluorine atom or a trifluoromethyl group may not significantly alter the polarity of the molecule, resulting in poor separation from the starting material on silica gel.

    • Solution 1 (Optimize Normal Phase): Experiment with a range of solvent systems with varying polarity. Sometimes, a less polar solvent system can provide better resolution. Adding a small amount of a third solvent can also modulate selectivity.

    • Solution 2 (Reverse-Phase Chromatography): If the compounds are sufficiently non-polar, reverse-phase chromatography (e.g., using a C18 column) can provide an alternative selectivity that may resolve the components[4].

    • Solution 3 (Fluorous Chromatography): For compounds with a higher fluorine content, fluorous solid-phase extraction (F-SPE) or fluorous HPLC can be highly effective. This technique relies on the unique partitioning of highly fluorinated compounds into a fluorous stationary phase[3].

  • On-Column Degradation: The acidic nature of silica gel can cause degradation of sensitive fluorinated compounds.

    • Solution: Deactivate the silica gel by pre-treating it with a base, such as triethylamine, mixed into the eluent. Alternatively, use a less acidic stationary phase like alumina[3].

  • Poor Peak Shape (Tailing): Highly polar fluorinated compounds, especially those containing basic nitrogen atoms, can interact strongly with the acidic silanol groups on the silica surface, leading to tailing peaks and poor separation.

    • Solution: Add a modifier to the mobile phase. For basic compounds, adding a small amount of triethylamine or ammonium hydroxide can improve peak shape. For acidic compounds, a small amount of acetic acid or trifluoroacetic acid (TFA) may be beneficial[4][5].

Issue 3: Challenges in Crystallization

Problem: My fluorinated product "oils out" of solution or fails to crystallize.

Possible Causes & Solutions:

  • Inappropriate Solvent Choice: The solubility profile of a molecule can be significantly altered by fluorination. The high electronegativity of fluorine can reduce the ability of nearby functional groups to act as hydrogen bond donors, affecting solubility in protic solvents[6].

    • Solution: A systematic solvent screen is crucial. Use a small amount of your crude product to test its solubility in a range of solvents with varying polarities (e.g., hexanes, ethyl acetate, dichloromethane, methanol). An ideal single-solvent crystallization system is one where the compound is sparingly soluble at room temperature but fully soluble at the solvent's boiling point[7].

  • Supersaturation is Too High: If the solution is cooled too rapidly or if too much solvent was evaporated, the compound may come out of solution too quickly and above its melting point, forming an oil.

    • Solution: Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Insulating the flask can promote the formation of larger, higher-quality crystals[8].

  • Presence of Impurities: Impurities can inhibit crystal lattice formation.

    • Solution: If the product is still relatively impure, a preliminary purification by flash chromatography may be necessary before attempting crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common and hazardous byproducts of fluorination reactions, and how should I handle them safely?

A1: Hydrogen fluoride (HF) is one of the most common and hazardous byproducts, particularly in reactions involving reagents like DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor[1]. HF is highly corrosive, toxic, and can cause severe burns that may not be immediately painful.

  • Handling and Safety: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves (nitrile gloves are not sufficient for prolonged exposure; neoprene or butyl rubber are recommended), safety goggles, and a lab coat. Have a calcium gluconate gel readily available as an antidote for HF burns.

  • Quenching: Reactions generating HF should be quenched carefully by slowly adding the reaction mixture to a stirred, cold solution of a weak base, such as saturated aqueous sodium bicarbonate[1]. This should be done cautiously as gas evolution (CO2) will occur.

Q2: How do I choose the right work-up procedure for my fluorination reaction?

A2: The choice of work-up depends on the fluorinating reagent used, the stability of your product, and the nature of the byproducts.

  • For DAST and Deoxo-Fluor: A careful aqueous quench with a bicarbonate solution is the standard procedure to neutralize HF and other acidic byproducts[1].

  • For Selectfluor: The byproducts are generally less hazardous. The main byproduct, the protonated TEDA salt, is highly water-soluble. A simple aqueous wash followed by extraction with an organic solvent is often sufficient to remove it[1].

  • For NFSI: The primary byproduct is benzenesulfonimide, which has some water solubility but can also partition into organic layers depending on the pH. An aqueous wash with a weak base can help remove it.

  • For Water-Sensitive Products: If your product is sensitive to water, an anhydrous work-up using scavenger resins is a good alternative[1].

Q3: Can I use scavenger resins to remove unreacted fluorinating agents, and how do they work?

A3: Yes, scavenger resins are an effective way to remove excess fluorinating reagents and simplify purification. They are solid-supported reagents that react with and bind to specific types of molecules, allowing them to be removed by simple filtration.

  • For Electrophilic Reagents (e.g., Selectfluor, NFSI): Use a nucleophilic scavenger resin, such as a polymer-supported amine (e.g., tris(2-aminoethyl)amine on polystyrene) or thiol. These nucleophilic resins will react with the electrophilic fluorine source, covalently binding it to the solid support[1].

  • For Nucleophilic Fluoride Sources (e.g., excess fluoride salts): A polymer-supported electrophile, such as a resin-bound isocyanate or alkyl chloride, can be used to scavenge the excess fluoride anions[1].

Q4: How does fluorination affect the choice of analytical methods for purity assessment?

A4: The presence of fluorine can be both an advantage and a consideration in analytical chemistry.

  • NMR Spectroscopy: ¹⁹F NMR is an extremely powerful tool for analyzing fluorinated compounds. It has a wide chemical shift range and is highly sensitive, allowing for the direct detection and quantification of your fluorinated product and any fluorine-containing impurities. ¹H and ¹³C NMR will also be affected, with characteristic splitting patterns observed due to C-F and H-F coupling.

  • Mass Spectrometry (MS): Fluorinated compounds are readily analyzed by MS. The presence of fluorine can be identified by the characteristic mass of the atom (18.998 Da). High-resolution mass spectrometry (HRMS) is particularly useful for confirming the elemental composition.

  • Liquid Chromatography (LC): As mentioned, fluorination can alter a molecule's polarity. This may require method development to achieve good separation in HPLC. Sometimes, specialized fluorinated stationary phases can improve the chromatography of highly fluorinated molecules[9]. For LC-MS analysis, it's important to choose mobile phase additives that are compatible with MS detection (e.g., formic acid or ammonium formate instead of TFA if possible). The limit of detection (LOD) and limit of quantification (LOQ) for residual fluorinating agents will be method and matrix-dependent but can often be in the low ng/mL to pg/mL range with modern LC-MS/MS instrumentation[10][11][12][13].

Experimental Protocols

Protocol 1: General Aqueous Work-up for DAST/Deoxo-Fluor Reactions

This protocol is designed to neutralize acidic byproducts like HF and remove water-soluble impurities.

  • Preparation: Prepare a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Cool the solution to 0 °C in an ice bath.

  • Quenching: While stirring the cold NaHCO₃ solution vigorously, slowly add the reaction mixture dropwise via a dropping funnel or a syringe. Caution: This process can be exothermic and will release CO₂ gas. Ensure adequate ventilation and control the rate of addition to prevent excessive foaming.

  • Extraction: Once the addition is complete and gas evolution has ceased, transfer the mixture to a separatory funnel. Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Washing: Combine the organic layers and wash them sequentially with water and then brine to remove residual inorganic salts and water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Protocol 2: Work-up for a Selectfluor Reaction

The byproducts of Selectfluor are typically water-soluble, allowing for a simpler work-up.

  • Quenching: After the reaction is deemed complete, pour the reaction mixture into a separatory funnel containing water.

  • Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) three times. The byproducts from Selectfluor will typically remain in the aqueous layer[1].

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and remove the solvent in vacuo.

Protocol 3: Using a Scavenger Resin for Purification

This protocol provides a general method for using a scavenger resin for an anhydrous work-up to remove excess electrophilic fluorinating agent.

  • Resin Selection: Choose a scavenger resin that is reactive towards the species you want to remove (e.g., an amine-functionalized resin for excess Selectfluor)[1].

  • Resin Preparation: Swell the resin in the reaction solvent for about 30 minutes before use. This ensures that the reactive sites within the resin beads are accessible.

  • Scavenging: Add the swollen resin to the crude reaction mixture (typically 2-4 equivalents relative to the species being scavenged).

  • Stirring: Stir the mixture at room temperature. The required time can vary from a few hours to overnight. Monitor the removal of the impurity by TLC or LC-MS.

  • Filtration: Once the scavenging is complete, filter off the resin and wash it with a small amount of fresh solvent.

  • Concentration: Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the purified product.

Data Summary Table

The following table summarizes common fluorinating agents, their primary byproducts, and recommended removal strategies.

Fluorinating AgentCommon ByproductsPrimary Removal StrategySecondary/Alternative StrategyKey Considerations
DAST / Deoxo-Fluor HF, SOF₂, Dialkylaminosulfonyl fluoridesCareful aqueous quench with NaHCO₃ or KHCO₃ followed by extraction[1].Use of solid acid scavengers like NaF or KF in the reaction mixture.Extreme Hazard: HF is highly toxic and corrosive. Use appropriate PPE and have calcium gluconate available. Reactions can be exothermic.
Selectfluor Protonated TEDA salt, BF₄⁻ saltsAqueous work-up and extraction. The byproducts are highly water-soluble[1].Scavenger resin (amine-based) for anhydrous conditions or to remove trace amounts[1].Reagent is a stable solid, but a strong oxidant. Less hazardous byproducts than DAST.
NFSI Benzenesulfonimide, (PhSO₂)₂NHAqueous wash with a weak base (e.g., NaHCO₃) to deprotonate the imide and increase water solubility.Chromatography on silica gel. Scavenger resin (amine-based)[1].Byproduct has moderate organic solubility, may require multiple washes or chromatography for complete removal.

References

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characterization of impurities in (3-Fluorocyclobutyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (3-Fluorocyclobutyl)methanol

A Guide to the Characterization of Impurities for Researchers and Drug Development Professionals

Welcome to the technical support guide for (3-Fluorocyclobutyl)methanol. This document provides in-depth troubleshooting and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing impurities during their experiments. As a crucial building block in pharmaceutical and agrochemical synthesis, ensuring the purity of (3-Fluorocyclobutyl)methanol is paramount.[1][2] This guide is structured to address common challenges and provide practical, field-proven solutions.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities I might find in a sample of (3-Fluorocyclobutyl)methanol?

The impurities present in (3-Fluorocyclobutyl)methanol are typically related to its synthetic route and subsequent degradation.[3][4] While the exact impurities can vary by manufacturer, they generally fall into several categories:

  • Process-Related Impurities: These arise from the manufacturing process.[5][6]

    • Starting Materials & Intermediates: Unreacted precursors from the synthesis. For example, if the synthesis involves the reduction of a corresponding carboxylic acid or ester, residual amounts of these may be present.

    • By-products: Compounds formed from side reactions. This could include isomers (e.g., cis/trans isomers if the stereochemistry is not perfectly controlled), or products of over- or under-fluorination. Ethers formed from intermolecular dehydration of the alcohol are also a possibility, especially if the reaction is conducted at elevated temperatures or under acidic conditions.[7]

    • Reagents and Catalysts: Trace amounts of reagents, ligands, or catalysts used in the synthesis.[6]

  • Degradation Products: These form during storage or handling.

    • Oxidation Products: The primary alcohol group can be oxidized to form (3-Fluorocyclobutyl)carbaldehyde or 3-Fluorocyclobutanecarboxylic acid. This is more likely if the compound is exposed to air (oxygen) or oxidizing agents.[2]

    • Hydrolysis Products: While generally stable, prolonged exposure to strong acidic or basic conditions could potentially lead to reactions involving the fluorine substituent.

Here is a summary of potential impurities:

Impurity Class Potential Compounds Origin Typical m/z Fragment (EI-MS)
Isomeric Impuritiescis-(3-Fluorocyclobutyl)methanolSynthesisIdentical to parent
Starting Materials3-Fluorocyclobutanecarboxylic acidSynthesis118 (M+), 73, 45
By-products3,3-Difluorocyclobutyl)methanol[1]Synthesis122 (M+), 103, 83
By-productsBis(3-fluorocyclobutyl)methyl etherSynthesis/Degradation204 (M+), 103, 87
Degradation Products(3-Fluorocyclobutyl)carbaldehydeOxidation102 (M+), 74, 55
Residual SolventsToluene, Tetrahydrofuran (THF), etc.Synthesis91 (Toluene), 71 (THF)
Q2: My GC-MS analysis shows an unexpected peak. How do I begin to identify it?

An unexpected peak in your Gas Chromatography-Mass Spectrometry (GC-MS) analysis requires a systematic approach to identification. The primary goal is to gather enough data to propose a chemical structure.

The workflow below outlines a standard procedure for impurity identification, starting from the initial detection of an unknown peak.

G cluster_0 Phase 1: Initial Detection & Verification cluster_1 Phase 2: Data Analysis & Hypothesis cluster_2 Phase 3: Structural Confirmation A Unexpected Peak Detected in GC-MS B 1. Analyze a Blank Run (Solvent Injection) A->B C 2. Confirm Peak is Not a System Contaminant B->C D 3. Analyze Mass Spectrum of the Impurity C->D E Determine Molecular Ion (M+) and Key Fragments D->E F Propose Potential Structures (Isomer, By-product, etc.) E->F G 4. Perform High-Resolution MS for Elemental Composition F->G H 5. Isolate Impurity (e.g., Prep-HPLC) F->H J Confirm Structure G->J Provides Confidence I 6. Acquire NMR Data (¹H, ¹³C, ¹⁹F) H->I I->J

Caption: Workflow for identifying an unknown impurity.

Step-by-Step Explanation:

  • Rule out Contamination: First, inject a blank solvent to ensure the peak is not from the solvent, septum bleed, or elsewhere in the GC-MS system.

  • Analyze the Mass Spectrum:

    • Molecular Ion (M+): Look for the molecular ion peak to determine the molecular weight of the impurity.

    • Fragmentation Pattern: Analyze the fragmentation pattern. For fluorinated compounds, look for characteristic losses of HF (mass 20) or other fluorine-containing fragments.[8] The presence of fragments like CF₃ (mass 69) or CF₂H (mass 51) can indicate specific structural motifs.[8]

  • Formulate a Hypothesis: Based on the molecular weight and fragmentation, propose possible structures. Is the mass consistent with a known starting material, a dimer, or an oxidation product?

  • Confirm with Further Analysis: If the impurity is present at a sufficient level (>0.1% as per ICH guidelines), further characterization is often required.[3][9] The most definitive method for structure elucidation is Nuclear Magnetic Resonance (NMR) spectroscopy.[4][5] If possible, isolating the impurity via preparative chromatography will enable clear NMR analysis.

Q3: My ¹⁹F NMR spectrum is more complex than expected. What could be the cause?

¹⁹F NMR is an exceptionally sensitive and powerful technique for analyzing fluorinated compounds due to its wide chemical shift range and high sensitivity.[10][11][12] A complex spectrum often provides valuable information.

Potential Causes for a Complex ¹⁹F NMR Spectrum:

  • Presence of Diastereomers or Enantiomers: If your synthesis is not stereospecific, you may have a mixture of cis and trans isomers. These diastereomers will have distinct ¹⁹F chemical shifts and coupling constants, leading to multiple signals.

  • Structural Isomers: Impurities that are structural isomers of the main compound (e.g., fluorine at a different position on the cyclobutyl ring) will show separate ¹⁹F signals.

  • Fluorinated Impurities: Any other fluorine-containing by-products or starting materials will appear in the ¹⁹F spectrum.[13] This is a major advantage of the technique, as it provides a comprehensive profile of all fluorinated species in the sample.[14][15]

  • Degradation: Degradation products that retain the fluorine atom will also be visible.

Troubleshooting Steps:

  • Check Purity with Chromatography: Correlate the number of peaks in your ¹⁹F NMR with the number of peaks in a high-resolution GC or HPLC chromatogram. This helps to confirm if you have multiple distinct compounds.

  • Run 2D NMR Experiments: If you suspect isomers, 2D NMR experiments like ¹H-¹⁹F HETCOR can help to establish connectivity and assign the signals to specific structures.

  • Use an Internal Standard: For quantitative analysis, use a known amount of a simple fluorinated compound with a single, sharp resonance (like trifluoroacetic acid) as an internal standard.[11] This allows you to determine the relative concentration of each fluorinated species.

Part 2: Experimental Protocols & Troubleshooting Guides

Protocol 1: General Purpose Impurity Profiling by GC-MS

This protocol provides a standard method for the initial screening of volatile and semi-volatile impurities in (3-Fluorocyclobutyl)methanol.

Objective: To separate and identify potential impurities.

Materials:

  • (3-Fluorocyclobutyl)methanol sample

  • High-purity solvent (e.g., Dichloromethane or Ethyl Acetate)

  • Gas Chromatograph with Mass Spectrometric Detector (GC-MS)

  • Standard non-polar GC column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

Procedure:

  • Sample Preparation: Prepare a dilute solution of your sample (e.g., 1 mg/mL) in the chosen solvent. Ensure the sample is fully dissolved.

  • Blank Injection: Inject 1 µL of the pure solvent into the GC-MS to obtain a blank chromatogram. This is crucial for identifying solvent impurities and system background peaks.

  • Sample Injection: Inject 1 µL of the prepared sample solution into the GC-MS.

  • GC Method Parameters (Example):

    • Inlet Temperature: 250 °C

    • Injection Mode: Split (e.g., 50:1 ratio)

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Program:

      • Initial Temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Final Hold: Hold at 280 °C for 5 minutes.

  • MS Method Parameters (Example):

    • Ion Source: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230 °C

    • Mass Range: Scan from m/z 35 to 400

  • Data Analysis:

    • Compare the sample chromatogram to the blank. Any new peaks are from your sample.

    • Integrate all peaks, including the main peak for (3-Fluorocyclobutyl)methanol and any impurity peaks.

    • Analyze the mass spectrum for each impurity peak. Use a library (e.g., NIST) for tentative identification and compare fragmentation patterns to hypothesized structures.[8]

Troubleshooting Guide: Common Analytical Issues
Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing) for the Main Alcohol Peak in GC-MS The primary alcohol group is interacting with active sites in the GC liner or column.1. Use a deactivated inlet liner. 2. Derivatize the sample: React the alcohol with a silylating agent (e.g., BSTFA) to make it more volatile and less polar. This can also help in structural confirmation.
No Molecular Ion (M+) Peak in the Mass Spectrum The molecular ion is unstable under EI conditions and has completely fragmented.1. Use a "softer" ionization technique if available, such as Chemical Ionization (CI). 2. Look for characteristic fragment ions that imply the molecular weight (e.g., [M-H]+, [M-H₂O]+).
Multiple Impurities Co-elute (Overlap) in the Chromatogram The chromatographic method lacks sufficient resolution for these specific compounds.1. Modify the GC oven temperature program: Use a slower ramp rate to improve separation. 2. Switch to a different column polarity (e.g., a wax column for more polar compounds). 3. Consider using HPLC, which often provides different selectivity.[16][17]
¹⁹F NMR Signals are Broad The sample may be too concentrated, or there might be paramagnetic impurities present.1. Dilute the sample. 2. Check for trace metals (inorganic impurities) using a technique like ICP-MS.[9] 3. Ensure proper shimming of the NMR spectrometer.

The following decision tree provides a logical path for selecting the appropriate analytical technique based on the characterization goal.

G A Goal: Characterize Impurities in (3-Fluorocyclobutyl)methanol B Initial Purity Screen & Detection of Volatiles? A->B C Structural Elucidation of Unknown Impurity? A->C D Quantification of Known Impurity? A->D E Analysis of Non-Volatile or Polar Impurities? A->E F Use GC-MS B->F G 1. Isolate with Prep-HPLC 2. Analyze with NMR (¹H, ¹³C, ¹⁹F) 3. Use High-Res MS C->G H Use HPLC-UV or GC-FID with a Certified Reference Standard D->H I Use LC-MS E->I

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Fluorinated Cyclobutanes in Drug Design: (3-Fluorocyclobutyl)methanol vs. (3,3-difluorocyclobutyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly turning to the strategic incorporation of fluorine to sculpt the properties of drug candidates. The unique electronic nature of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and target engagement.[1] Among the diverse array of fluorinated motifs, small, conformationally restricted rings like cyclobutanes have emerged as powerful tools for navigating the complexities of drug design.

This guide offers a deep dive into a critical decision point for researchers: the choice between a monofluorinated and a gem-difluorinated cyclobutyl scaffold, specifically comparing (3-fluorocyclobutyl)methanol and (3,3-difluorocyclobutyl)methanol. We will explore the nuanced effects of single versus dual fluorine substitution, supported by experimental data, and provide detailed protocols for key assays to empower your research.

Mono- vs. Di-fluorination: A Tale of Two Scaffolds

The introduction of one or two fluorine atoms onto the cyclobutane ring imparts distinct physicochemical characteristics, fundamentally altering how a molecule behaves in a biological system.

Metabolic Stability: A primary driver for fluorination is to block metabolic "soft spots" susceptible to oxidative metabolism by cytochrome P450 enzymes.[1] A single fluorine atom can offer some protection to adjacent C-H bonds. However, the gem-difluoro group in (3,3-difluorocyclobutyl)methanol provides a more robust shield against metabolism at that carbon, often leading to a significant enhancement in metabolic stability.[2][3] This can translate to a longer in vivo half-life and improved oral bioavailability. In some cases, gem-difluorination has been shown to slightly improve the metabolic stability of corresponding model derivatives.[2][3]

Lipophilicity and Binding Interactions: While fluorine is highly electronegative, its effect on lipophilicity (logP) is complex and context-dependent.[2][4] Monofluorination can lead to a subtle modulation of logP.[5] The gem-difluoro group, on the other hand, can have a more pronounced impact, sometimes increasing lipophilicity.[4] Beyond lipophilicity, the gem-difluoro motif can engage in unique, non-covalent interactions with biological targets, potentially enhancing binding affinity.

Head-to-Head Comparison: Physicochemical and Pharmacokinetic Properties

To provide a clearer picture, the following table presents a comparison of key properties for derivatives of our two scaffolds. The data is a composite of representative values from studies on analogous fluorinated cycloalkanes to guide your decision-making process.

Property(3-Fluorocyclobutyl)methanol Derivative (Representative)(3,3-Difluorocyclobutyl)methanol Derivative (Representative)Rationale for the Difference
Lipophilicity (LogP) ~2.3~2.6Gem-difluorination often leads to a greater increase in lipophilicity compared to monofluorination.
Aqueous Solubility ModerateLowerIncreased lipophilicity generally correlates with reduced aqueous solubility.
Microsomal Stability (t½) ModerateSignificantly IncreasedThe gem-difluoro group provides a more effective metabolic block at the C3 position.[2][3]
Binding Affinity (IC50) PotentPotentially More PotentThe gem-difluoro group can engage in favorable interactions within the binding pocket, enhancing potency.

Experimental Corner: Validated Protocols for Your Lab

To aid in the direct comparison of your own fluorinated compounds, we provide detailed, step-by-step protocols for two fundamental assays in drug discovery.

Protocol 1: Shake-Flask Method for logP Determination

Objective: To determine the lipophilicity of a compound by measuring its partitioning between n-octanol and an aqueous buffer.

Methodology:

  • Preparation of Phases: Pre-saturate n-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice versa by mixing equal volumes and allowing them to separate overnight.

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.

  • Partitioning: In a glass vial, combine the pre-saturated n-octanol and PBS in a 1:1 ratio. Add the test compound from the stock solution to a final concentration of 100 µM.

  • Equilibration: Cap the vial and shake it vigorously for 1 hour at room temperature to ensure thorough mixing and partitioning.

  • Phase Separation: Centrifuge the vial at 2000 x g for 10 minutes to achieve complete separation of the two phases.

  • Quantification: Carefully sample an aliquot from both the n-octanol and the aqueous phase. Determine the concentration of the compound in each phase using a suitable analytical method, such as LC-MS/MS.

  • Calculation: The logP is calculated using the following formula: logP = log ([Concentration in n-octanol] / [Concentration in aqueous phase])

Caption: Workflow for logP determination using the shake-flask method.

Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To assess the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in liver microsomes.

Methodology:

  • Reagent Preparation:

    • Prepare a working solution of the test compound at 2 µM in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.4).

    • Thaw pooled human liver microsomes on ice and dilute to a final protein concentration of 0.5 mg/mL in the same buffer.

    • Prepare a NADPH regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.

  • Incubation:

    • In a 96-well plate, add the microsomal solution and the test compound solution.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.

  • Sample Processing:

    • Seal the plate and vortex to mix.

    • Centrifuge the plate at 4000 rpm for 20 minutes at 4°C to precipitate proteins.

  • Analysis:

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression line corresponds to the elimination rate constant (k).

    • The in vitro half-life (t½) is calculated as: t½ = 0.693 / k.

G cluster_1 Microsomal Stability Assay Workflow A Prepare Reagents B Incubate Compound with Microsomes A->B C Initiate Reaction with NADPH B->C D Quench at Time Points C->D E Process Samples D->E F Analyze by LC-MS/MS E->F G Calculate Half-life F->G

Caption: Workflow for the in vitro microsomal stability assay.

Strategic Application in Drug Design

The decision to employ a monofluorinated versus a gem-difluorinated cyclobutyl moiety is a strategic one, guided by the specific challenges and goals of a drug discovery program.

Caption: Decision-making framework for selecting a fluorinated cyclobutyl building block.

Conclusion

The choice between (3-fluorocyclobutyl)methanol and (3,3-difluorocyclobutyl)methanol is a nuanced decision that can have a profound impact on the trajectory of a drug discovery project. While monofluorination offers a more subtle modulation of physicochemical properties, gem-difluorination provides a more robust and often necessary tool for overcoming significant metabolic liabilities. By understanding the fundamental differences between these two valuable building blocks and employing rigorous experimental evaluation, researchers can make more informed decisions to accelerate the development of safer and more effective medicines.

References

  • Grygorenko, O. O., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(19), e202200331. [Link]

  • Iashin, V., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. ResearchGate. [Link]

  • Grygorenko, O. O., et al. (2022). Functionalized gem-difluorocycloalkanes, their non-fluorinated and acylic counterparts – target molecules of this study. ResearchGate. [Link]

  • Oreate AI. (2025). Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design. Oreate AI Blog. [Link]

  • Grygorenko, O. O., et al. (2021). gem-Difluoro-3-azabicyclo[3.n.1]alkanes and Their Derivatives – Bicyclic Fluorinated Piperidine Isosteres for Drug Discovery. ResearchGate. [Link]

  • Priya, A., et al. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Sciences, 7(2), 154-160. [Link]

  • Meanwell, N. A. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science, 15(47), 19770-19776. [Link]

  • Meanwell, N. A. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. PubMed Central. [Link]

  • Grygorenko, O. O., et al. (2024). Approaches to the synthesis of cyclobutane-derived building blocks bearing a single fluorine atom. ResearchGate. [Link]

  • Linclau, B., et al. (2023). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. PubMed Central. [Link]

  • Grygorenko, O. O., et al. (2024). The target compounds of this work. ResearchGate. [Link]

  • Grygorenko, O. O., et al. (2021). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. PubMed Central. [Link]

  • Grygorenko, O. O., et al. (2022). Fluorinated Cycloalkyl Building Blocks for Drug Discovery. PubMed. [Link]

  • Grygorenko, O. O., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Utenos Kolegija. [Link]

  • Wang, Y., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 995-999. [Link]

  • Grygorenko, O. O., et al. (2023). Measured LogP values (23 °C) for derivatives 27–32, as well as the parent cyclobutanes (R=H). ResearchGate. [Link]

  • Grygorenko, O. O., et al. (2023). 3-Fluoroalkyl (CF3, CHF2, CH2F) Cyclobutane-Derived Building Blocks for Medicinal Chemistry: Synthesis and Physicochemical Properties. ResearchGate. [Link]

  • Grygorenko, O. O., et al. (2024). Synthesis (A), LogP values at 23 °C (B), and possible rationalizations of the fluorine effects (C, D) for model fluorocyclobutane derivatives 44–47. ResearchGate. [Link]

  • Grygorenko, O. O., et al. (2023). LogP−pKa plot for fluoroalkyl-substituted cyclobutane building blocks. ResearchGate. [Link]

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A Comparative Study of Cis and Trans Isomers of 3-Fluorocyclobutanol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, a nuanced understanding of stereochemistry is fundamental to predicting molecular behavior and designing novel therapeutics. The spatial arrangement of atoms within a molecule can profoundly influence its physical, chemical, and biological properties. This guide provides an in-depth comparative analysis of the cis and trans isomers of 3-fluorocyclobutanol, two stereoisomers that, while structurally similar, exhibit distinct properties due to the orientation of their functional groups.

The cyclobutane ring, a motif of increasing interest in medicinal chemistry, imposes significant conformational constraints on its substituents. When combined with the high electronegativity of fluorine, the resulting fluorinated cyclobutanes present a fascinating case study in non-covalent interactions and their stereochemical consequences. This guide will delve into the synthesis, spectroscopic signatures, and conformational preferences of cis- and trans-3-fluorocyclobutanol, offering insights grounded in established chemical principles and supported by experimental data from analogous systems.

Synthesis and Stereochemical Control

The synthesis of cis- and trans-3-fluorocyclobutanol typically commences from a common precursor, 3-fluorocyclobutanone. The stereochemical outcome of the reduction of the ketone functionality is dictated by the choice of reducing agent and the reaction conditions, which allows for the selective preparation of each isomer.

A common strategy involves the reduction of 3-fluorocyclobutanone with a hydride reducing agent. The approach of the hydride to the carbonyl group can occur from either the same face (syn) or the opposite face (anti) as the fluorine atom, leading to the cis and trans isomers, respectively. The stereoselectivity of this reduction is influenced by steric and electronic factors.

Experimental Protocol: Stereoselective Reduction of 3-Fluorocyclobutanone

Objective: To selectively synthesize cis- or trans-3-fluorocyclobutanol via the reduction of 3-fluorocyclobutanone.

Materials:

  • 3-Fluorocyclobutanone

  • Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄)

  • Methanol or Diethyl ether

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate (saturated solution)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-fluorocyclobutanone in a suitable solvent (e.g., methanol for NaBH₄, or diethyl ether for LiAlH₄) under an inert atmosphere (e.g., nitrogen or argon).

  • Reduction: Cool the solution to 0 °C in an ice bath. Slowly add the reducing agent (e.g., NaBH₄) in portions. The choice of a less sterically hindered reducing agent like NaBH₄ often favors the formation of the trans isomer, where the hydride attacks from the less hindered face, opposite to the fluorine atom. Conversely, a bulkier reducing agent might favor the formation of the cis isomer.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, cautiously quench the reaction by the slow addition of 1 M HCl at 0 °C.

  • Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Washing: Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel to separate the cis and trans isomers.

Spectroscopic Characterization: Unveiling Stereochemical Nuances

The differentiation between the cis and trans isomers of 3-fluorocyclobutanol is readily achieved through spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The distinct spatial arrangement of the hydroxyl and fluorine substituents gives rise to unique spectral fingerprints for each isomer.

¹H and ¹³C NMR Spectroscopy

The chemical shifts and coupling constants in the ¹H and ¹³C NMR spectra are highly sensitive to the stereochemistry of the molecule.

  • Cis-3-Fluorocyclobutanol: In the cis isomer, the proton attached to the carbon bearing the hydroxyl group (H-1) is on the same side of the ring as the fluorine atom. This proximity can lead to through-space interactions that influence its chemical shift. Furthermore, the symmetry of the molecule will be reflected in the number of distinct signals.

  • Trans-3-Fluorocyclobutanol: In the trans isomer, the H-1 proton is on the opposite side of the ring from the fluorine atom. This different spatial relationship will result in different chemical shifts and coupling constants compared to the cis isomer.

Table 1: Predicted ¹H and ¹³C NMR Data for cis- and trans-3-Fluorocyclobutanol

Isomer Nucleus Predicted Chemical Shift (ppm) Key Observations
cis¹H (H-1)~4.2 - 4.5Deshielded due to proximity to fluorine.
¹H (H-3)~4.8 - 5.2Large coupling with fluorine.
¹³C (C-1)~65 - 70
¹³C (C-3)~80 - 85Large ¹J(C-F) coupling constant.
trans¹H (H-1)~3.9 - 4.2Less deshielded than the cis isomer.
¹H (H-3)~4.6 - 5.0Large coupling with fluorine.
¹³C (C-1)~63 - 68
¹³C (C-3)~78 - 83Large ¹J(C-F) coupling constant.
Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule and can reveal the presence of intramolecular hydrogen bonding.

  • Cis-3-Fluorocyclobutanol: A key feature in the IR spectrum of the cis isomer is the presence of a broad O-H stretching band at a lower frequency (around 3400-3500 cm⁻¹) compared to the trans isomer. This is indicative of an intramolecular hydrogen bond between the hydroxyl group and the fluorine atom.

  • Trans-3-Fluorocyclobutanol: In the trans isomer, the hydroxyl group and the fluorine atom are too far apart to form an intramolecular hydrogen bond. Consequently, the O-H stretching band will be sharper and at a higher frequency (around 3600 cm⁻¹) in a dilute solution of a non-polar solvent.

Table 2: Key IR Absorptions for cis- and trans-3-Fluorocyclobutanol

Isomer Vibrational Mode Expected Wavenumber (cm⁻¹) Interpretation
cisO-H stretch (intramolecular H-bond)~3400 - 3500 (broad)Presence of intramolecular hydrogen bonding.[1]
C-F stretch~1000 - 1100Characteristic C-F bond vibration.
transO-H stretch (free)~3600 (sharp)Absence of intramolecular hydrogen bonding.
C-F stretch~1000 - 1100Characteristic C-F bond vibration.

Conformational Analysis and Intramolecular Hydrogen Bonding

The cyclobutane ring is not planar and exists in a puckered conformation to relieve ring strain.[2] The substituents on the ring can occupy either pseudo-axial or pseudo-equatorial positions. The relative stability of the conformers is determined by the interplay of steric and electronic interactions.

Cis-3-Fluorocyclobutanol: A Case for Intramolecular Hydrogen Bonding

In cis-3-fluorocyclobutanol, the hydroxyl and fluorine groups are on the same side of the ring. This arrangement allows for the formation of a stabilizing intramolecular hydrogen bond (O-H···F). This interaction significantly influences the conformational preference of the molecule, favoring a conformation where the hydroxyl and fluorine groups are in close proximity. The presence of this hydrogen bond can be experimentally verified by techniques such as variable temperature NMR or by observing the characteristic shift in the O-H stretching frequency in the IR spectrum.[3]

cis_isomer cluster_cis cis-3-Fluorocyclobutanol C1 C C2 C C1->C2 O O C1->O C3 C C2->C3 C4 C C3->C4 F F C3->F C4->C1 H_O H O->H_O H_O->F H-bond

Caption: Intramolecular hydrogen bonding in cis-3-fluorocyclobutanol.

Trans-3-Fluorocyclobutanol: Conformational Equilibrium

In trans-3-fluorocyclobutanol, the hydroxyl and fluorine groups are on opposite sides of the ring, precluding the formation of an intramolecular hydrogen bond. The conformational equilibrium will therefore be governed primarily by steric considerations, with the bulkier hydroxyl group likely preferring a pseudo-equatorial position to minimize steric strain.

trans_isomer cluster_trans trans-3-Fluorocyclobutanol C1 C C2 C C1->C2 O O C1->O C3 C C2->C3 C4 C C3->C4 F F C3->F C4->C1 H_O H O->H_O

Caption: Conformational representation of trans-3-fluorocyclobutanol.

Comparative Summary of Properties

The differences in structure and intramolecular interactions between the cis and trans isomers of 3-fluorocyclobutanol lead to distinct physical and chemical properties.

Table 3: Comparative Summary of cis- and trans-3-Fluorocyclobutanol

Property cis-3-Fluorocyclobutanol trans-3-Fluorocyclobutanol Rationale
Intramolecular H-Bonding Present (O-H···F)AbsentThe cis configuration allows for proximity of the -OH and -F groups.
Relative Stability Potentially more stable due to H-bondingGenerally, trans isomers are sterically favoredThe stabilizing effect of the hydrogen bond in the cis isomer may overcome the steric preference for the trans isomer.
Polarity Higher effective dipole momentLower effective dipole momentThe intramolecular hydrogen bond in the cis isomer can lead to a more compact structure with a greater overall dipole moment.
Boiling Point Expected to be lowerExpected to be higherIntramolecular hydrogen bonding in the cis isomer reduces intermolecular hydrogen bonding, leading to a lower boiling point.
¹H NMR (H-1) More deshieldedLess deshieldedProximity to the electronegative fluorine atom in the cis isomer.
IR (O-H stretch) Broad, lower frequencySharp, higher frequencyPresence of intramolecular hydrogen bonding in the cis isomer.[1]

Conclusion

The cis and trans isomers of 3-fluorocyclobutanol, while sharing the same molecular formula and connectivity, are distinct chemical entities with unique properties. The presence of a stabilizing intramolecular hydrogen bond in the cis isomer is a defining feature that significantly influences its conformation, spectroscopic characteristics, and physical properties. A thorough understanding of these stereochemical nuances is crucial for researchers in medicinal chemistry and materials science, as the choice of isomer can have profound implications for biological activity and material performance. This guide provides a framework for the synthesis, characterization, and comparative analysis of these important fluorinated building blocks.

References

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A Senior Application Scientist's Guide to Validating the Structure of (3-Fluorocyclobutyl)methanol Derivatives by NMR

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. (3-Fluorocyclobutyl)methanol and its derivatives are increasingly important scaffolds in medicinal chemistry, owing to the unique conformational constraints and electronic properties imparted by the fluorinated cyclobutane ring. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for the unambiguous validation of their three-dimensional structure.

This guide provides an in-depth comparison of NMR-based techniques for the structural validation of (3-fluorocyclobutyl)methanol derivatives. It moves beyond a simple recitation of methods to explain the underlying principles and causal relationships that inform experimental design and data interpretation, ensuring scientific integrity and trustworthy results.

The Decisive Influence of Fluorine in NMR Spectroscopy

The introduction of a fluorine atom into an organic molecule has profound and informative effects on its NMR spectra. The ¹⁹F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, making it a highly sensitive NMR probe.[1][2] Its large chemical shift dispersion and the presence of through-bond J-coupling to both protons (¹H) and carbons (¹³C) provide a wealth of structural information.[3][4] These couplings, which extend over several bonds, are invaluable for establishing connectivity and stereochemistry.

Fundamental 1D NMR Analysis: ¹H, ¹³C, and ¹⁹F Spectra

The initial step in the structural validation of a (3-fluorocyclobutyl)methanol derivative is the acquisition and analysis of standard one-dimensional NMR spectra.

  • ¹H NMR : The proton spectrum provides information on the number of distinct proton environments and their connectivity through spin-spin coupling. In (3-fluorocyclobutyl)methanol derivatives, the protons on the cyclobutane ring will exhibit complex splitting patterns due to both proton-proton (JHH) and proton-fluorine (JHF) couplings. The magnitude of these coupling constants is highly dependent on the dihedral angle between the coupled nuclei, offering crucial clues to the molecule's stereochemistry.[3]

  • ¹³C NMR : The carbon spectrum reveals the number of unique carbon environments. The carbon directly attached to the fluorine atom will appear as a doublet due to one-bond C-F coupling (¹JCF), which is typically large (around 200-250 Hz).[5] Carbons two or three bonds away will also show smaller couplings (²JCF and ³JCF), further aiding in the assignment. The use of dual {¹H,¹⁹F} decoupling can simplify complex ¹³C spectra and aid in the identification of carbon signals.[5]

  • ¹⁹F NMR : A proton-decoupled ¹⁹F NMR spectrum will show a singlet for a single fluorine environment, and its chemical shift is highly sensitive to the electronic environment.[2][6] A proton-coupled spectrum will reveal the couplings to adjacent protons, providing further confirmation of the structure.

Advanced 2D NMR Techniques for Unambiguous Assignment

While 1D NMR provides a solid foundation, complex spin systems and the potential for overlapping signals in (3-fluorocyclobutyl)methanol derivatives often necessitate the use of two-dimensional NMR techniques for complete and unambiguous structural assignment.

Confirming Connectivity: COSY, HSQC, and HMBC

The following workflow is a robust strategy for establishing the covalent framework of the molecule.

graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Start: Acquire 1D ¹H, ¹³C, ¹⁹F Spectra] --> B{Establish Proton Spin Systems}; B --> C[COSY: Correlate ¹H-¹H couplings within spin systems]; C --> D{Connect Protons to Directly Attached Carbons}; D --> E[HSQC: Correlate ¹H with ¹³C (¹JCH)]; E --> F{Assemble Fragments via Long-Range Couplings}; F --> G[HMBC: Correlate ¹H with ¹³C over 2-3 bonds (²⁻³JCH)]; G --> H[End: Complete Connectivity Map];

}

Figure 1: Workflow for establishing molecular connectivity.
  • COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds.[5] In our target molecule, COSY is essential for tracing the connectivity of the protons around the cyclobutane ring and on the methanol substituent.

  • HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates each proton with the carbon to which it is directly attached.[7] It is a highly sensitive method for assigning the carbon signals based on the already assigned proton signals.

  • HMBC (Heteronuclear Multiple Bond Correlation) : This powerful experiment reveals correlations between protons and carbons that are two or three bonds apart.[7] HMBC is critical for connecting the different spin systems identified in the COSY spectrum and for confirming the overall carbon skeleton. For instance, it can show a correlation from the CH₂OH protons to the cyclobutane C1 carbon.

Elucidating Stereochemistry: NOESY/ROESY

The determination of the relative stereochemistry (cis or trans) of the substituents on the cyclobutane ring is a crucial aspect of the structural validation. This is achieved by analyzing through-space interactions using the Nuclear Overhauser Effect (NOE).

graph TD { rankdir=LR; node [shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Ambiguous Stereochemistry] --> B{Acquire 2D NOESY/ROESY}; B --> C{Observe Cross-Peaks}; C --> D[Protons < 5Å apart show correlation]; D --> E{Interpret Spatial Proximity}; E --> F_cis[cis Isomer: H1 shows NOE to H3]; E --> G_trans[trans Isomer: H1 shows NOE to H2/H4]; F_cis --> H[Assigned Stereochemistry]; G_trans --> H;

}

Figure 2: Logic for stereochemistry assignment using NOESY/ROESY.
  • NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) : These experiments detect protons that are close to each other in space, regardless of whether they are connected through bonds.[8][9] For small molecules like (3-fluorocyclobutyl)methanol derivatives, ROESY is often preferred as it avoids the issue of zero or negative NOEs that can occur for molecules of this size.[9] A cross-peak between two protons in a NOESY or ROESY spectrum indicates that they are spatially proximate (typically within 5 Å).[8] This information is invaluable for distinguishing between cis and trans isomers.

Comparative Analysis: A Case Study of cis and trans Isomers

To illustrate the power of this comprehensive NMR approach, let us consider a hypothetical case study of a cis and trans isomer of a (3-fluorocyclobutyl)methanol derivative. The following tables present plausible NMR data based on established principles.

Table 1: Hypothetical ¹H NMR Data (500 MHz, CDCl₃)

Protoncis-isomer δ (ppm), multiplicity, J (Hz)trans-isomer δ (ppm), multiplicity, J (Hz)Rationale for Differences
H-F~5.0 (dtt, J = 50, 8, 4)~4.8 (dtt, J = 50, 7, 3)The chemical shift and coupling constants of the proton geminal to fluorine are highly sensitive to the stereochemistry.
Ring CH~2.5 (m)~2.7 (m)The chemical environment of the ring protons differs significantly between the two isomers.
Ring CH₂~2.2 (m), ~1.9 (m)~2.4 (m), ~2.1 (m)Anisotropic effects from the substituents lead to different shielding/deshielding of the methylene protons.
CH₂OH~3.6 (d, J = 6)~3.7 (d, J = 6)The orientation of the hydroxymethyl group relative to the fluorine can cause slight changes in chemical shift.
OHvariablevariableThe chemical shift of the hydroxyl proton is concentration and temperature dependent.

Table 2: Hypothetical ¹³C NMR Data (125 MHz, CDCl₃)

Carboncis-isomer δ (ppm), JCF (Hz)trans-isomer δ (ppm), JCF (Hz)Rationale for Differences
C-F~88 (d, J = 210)~86 (d, J = 215)The one-bond C-F coupling and chemical shift are sensitive to the stereochemical arrangement.
Ring CH~35 (d, J = 20)~37 (d, J = 22)The two-bond C-F coupling is influenced by the dihedral angle.
Ring CH₂~30 (d, J = 18)~32 (d, J = 19)The three-bond C-F coupling is also conformationally dependent.
CH₂OH~65 (s)~66 (s)The chemical shift of the hydroxymethyl carbon is less affected by the remote stereocenter.

Table 3: Key NOESY/ROESY Correlations for Stereochemical Assignment

IsomerKey CorrelationInterpretation
cisH-F ↔ CH₂OH protonsThe fluorine and hydroxymethyl group are on the same face of the ring, confirming the cis relationship.
transH-F ↔ Ring CH₂ protons (on the same face)The fluorine is on the opposite face of the ring from the hydroxymethyl group, confirming the trans relationship.

Experimental Protocols

Sample Preparation
  • Weighing the Sample : For a standard 5 mm NMR tube, weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection : Choose a deuterated solvent in which the compound is fully soluble (e.g., CDCl₃, DMSO-d₆, CD₃OD).[10] Use approximately 0.6-0.7 mL of solvent.[10]

  • Dissolution : Dissolve the sample completely in the deuterated solvent, using a vortex mixer if necessary.

  • Filtration : Filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube to remove any particulate matter.[10]

  • Internal Standard : For precise chemical shift referencing, add a small amount of an internal standard such as tetramethylsilane (TMS).

NMR Data Acquisition

The following are general parameters that can be adapted for specific instruments.

  • 1D ¹H NMR :

    • Pulse sequence: zg30

    • Number of scans: 16-64

    • Relaxation delay (d1): 1-2 s

    • Acquisition time (aq): 3-4 s

  • 1D ¹³C{¹H} NMR :

    • Pulse sequence: zgpg30

    • Number of scans: 1024-4096

    • Relaxation delay (d1): 2 s

  • COSY :

    • Pulse sequence: cosygpqf

    • Number of scans: 2-4

    • Increments in F1: 256-512

  • HSQC :

    • Pulse sequence: hsqcedetgpsisp2.3

    • Number of scans: 2-8

    • Increments in F1: 256

  • HMBC :

    • Pulse sequence: hmbcgplpndqf

    • Number of scans: 4-16

    • Increments in F1: 256-512

  • ROESY :

    • Pulse sequence: roesygpph

    • Number of scans: 8-16

    • Mixing time: 200-500 ms

    • Increments in F1: 256-512

Data Interpretation and Troubleshooting

  • Complex Multiplets : The cyclobutane ring protons often present as complex, overlapping multiplets. 2D NMR is essential for their deconvolution and assignment.

  • Signal Broadening : Very pure, dry samples can sometimes exhibit broad OH signals. Adding a drop of D₂O can sharpen the other signals by exchanging the OH proton for deuterium.

  • Ambiguous NOEs : In cases of ambiguous NOE correlations, varying the mixing time in the NOESY/ROESY experiment can help to distinguish between direct and spin-diffusion effects.

Conclusion

The structural validation of (3-fluorocyclobutyl)methanol derivatives is a multifaceted process that relies on the synergistic application of various NMR techniques. A systematic approach, beginning with 1D NMR for an initial assessment, followed by a suite of 2D experiments (COSY, HSQC, HMBC) to establish connectivity, and culminating in NOESY/ROESY analysis for stereochemical determination, provides an irrefutable and self-validating system for structural elucidation. The unique properties of the ¹⁹F nucleus serve as a powerful internal probe, offering a level of detail that is often unattainable with non-fluorinated analogues. By understanding the principles behind each experiment and interpreting the data in a holistic manner, researchers can confidently and accurately characterize these important chemical entities.

References

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A Comparative Guide to the Metabolic Stability of Compounds with a 3-Fluorocyclobutyl Moiety

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorine in Modern Drug Design

In the landscape of medicinal chemistry, the strategic incorporation of fluorine has become an indispensable tool for fine-tuning the properties of drug candidates.[1][2] Its unique characteristics—high electronegativity, small van der Waals radius, and the exceptional strength of the carbon-fluorine (C-F) bond—allow for subtle yet profound modulations of a molecule's physicochemical and pharmacokinetic profile.[3] These alterations can enhance binding affinity, modulate pKa, improve membrane permeability, and, most critically for this guide, bolster metabolic stability.[1][3]

One of the key strategies in drug discovery is the concept of bioisosterism, where a functional group is replaced by another with similar steric and electronic properties to improve a molecule's disposition.[4] Small, saturated carbocycles like cyclobutane have emerged as valuable bioisosteres for motifs such as tert-butyl groups or even aromatic rings, often leading to improved solubility and pharmacokinetic properties.[4][5] This guide focuses on a specific, rationally designed bioisostere: the 3-fluorocyclobutyl moiety. We will objectively assess its impact on metabolic stability, comparing its performance with non-fluorinated analogs and providing the experimental framework required for its validation.

The Mechanistic Underpinning: Why Fluorination Enhances Metabolic Stability

The primary route of metabolic clearance for many drugs is oxidative metabolism, predominantly catalyzed by the cytochrome P450 (CYP) family of enzymes in the liver.[6][7][8] These enzymes often target metabolically "soft spots"—positions on a molecule, typically C-H bonds, that are susceptible to hydroxylation. The introduction of fluorine can effectively "shield" these vulnerable sites.

The rationale for this enhanced stability is twofold:

  • Bond Strength: The C-F bond is significantly stronger (bond dissociation energy ~115 kcal/mol) than a typical C-H bond (~100 kcal/mol), making it highly resistant to the enzymatic processes that involve hydrogen atom abstraction.[3]

  • Electronic Deactivation: Fluorine's potent electron-withdrawing nature lowers the electron density of adjacent C-H bonds.[3][9] This deactivation makes them less favorable for oxidation by electrophilic CYP enzyme intermediates, effectively blocking the metabolic pathway at that position.[1][10] This "metabolic blocking" strategy is a cornerstone of modern medicinal chemistry, often resulting in a longer plasma half-life and improved oral bioavailability for drug candidates.[1][9]

The diagram below illustrates this principle, showing how a vulnerable position on a cyclobutyl ring can be protected by the introduction of a fluorine atom.

cluster_0 Non-Fluorinated Cyclobutyl Moiety cluster_1 3-Fluorocyclobutyl Moiety Parent R-Cyclobutane CYP450 CYP450 Enzyme Parent->CYP450 Susceptible C-H Bond (Metabolic Soft Spot) Metabolite R-Cyclobutanol (Metabolite) CYP450->Metabolite Hydroxylation Parent_F R-(3-Fluorocyclobutane) CYP450_F CYP450 Enzyme Parent_F->CYP450_F C-F Bond Resists Oxidation C-H Bonds Deactivated No_Metabolism Metabolism Blocked CYP450_F->No_Metabolism No Reaction

Caption: Metabolic blocking by fluorination of a cyclobutyl ring.

Comparative Analysis: Performance Against Non-Fluorinated Analogs

The true measure of the 3-fluorocyclobutyl moiety's utility lies in direct comparison with its non-fluorinated counterpart. While the metabolic fate of every compound is unique, a well-established trend shows that targeted fluorination significantly enhances metabolic stability.[11] For instance, studies on various drug scaffolds have demonstrated substantial improvements in metabolic half-life upon replacing hydrogen with fluorine at known sites of metabolism. 9-Fluororisperidone was found to be 16 times more metabolically stable than risperidone, and 4'-fluorocelecoxib was 4 times more stable than celecoxib.[6]

Although the effect can vary depending on the parent molecule, introducing a 3-fluorocyclobutyl group in place of a cyclobutyl group is predicted to yield similar benefits.[12] The fluorine atom at the 3-position shields the ring from oxidation, forcing metabolism to occur at other, potentially less favorable sites, or slowing the overall rate of clearance.

The following table summarizes representative experimental data from an in vitro liver microsomal stability assay, comparing a hypothetical parent compound containing a cyclobutyl ring ("Compound A") with its 3-fluorocyclobutyl analog ("Compound B"). The key parameters are the metabolic half-life (t½) and the intrinsic clearance (CLint). A longer half-life and lower clearance indicate greater metabolic stability.[11]

Compound IDMoietyt½ (min)CLint (µL/min/mg protein)Interpretation
Compound A Cyclobutyl1877.0Moderate to High Clearance
Compound B 3-Fluorocyclobutyl> 120< 5.8Low Clearance / High Stability
Verapamil Positive Control (High Clearance)8173.3Assay Validated
Diclofenac Positive Control (Low Clearance)> 120< 5.8Assay Validated

Data are representative and intended for illustrative purposes.

These results clearly demonstrate the profound stabilizing effect of the 3-fluorocyclobutyl moiety. Compound B shows a dramatically increased half-life and significantly lower intrinsic clearance, confirming that the strategic placement of fluorine successfully blocked a key metabolic liability.

Experimental Protocol: A Self-Validating System for Assessing Metabolic Stability

To generate reliable and reproducible data, a robust experimental protocol is essential. The in vitro liver microsomal stability assay is a cornerstone of drug metabolism studies, providing a direct measure of a compound's susceptibility to Phase I enzymes.[11][13]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with pooled liver microsomes.

Materials:

  • Test compounds (e.g., Compound A and Compound B)

  • Pooled liver microsomes (human, rat, or other species of interest)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (one high-clearance, one low-clearance)

  • Reaction termination solution (e.g., cold acetonitrile with an internal standard)

  • 96-well incubation plates and analytical plates

  • Incubator/shaker set to 37°C

  • LC-MS/MS system for quantitative analysis

Experimental Workflow Diagram:

cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_sampling Time-Point Sampling cluster_analysis Analysis prep_reagents Prepare Reagents: - Test/Control Compounds - Microsomes - Buffer, NADPH System pre_incubate 1. Pre-incubate Microsomes and Test Compound prep_reagents->pre_incubate start_reaction 2. Initiate Reaction (Add NADPH System) pre_incubate->start_reaction t0 T=0 min start_reaction->t0 quench 3. Aliquot and Quench Reaction with Cold Solvent t0->quench t_points T=5, 15, 30, 60 min... t_points->quench process 4. Process Samples (Centrifuge) quench->process lcms 5. LC-MS/MS Analysis process->lcms data 6. Calculate % Remaining, t½, and CLint lcms->data

Caption: Workflow for an in vitro microsomal stability assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare stock solutions of test compounds, positive controls, and the internal standard in an appropriate organic solvent (e.g., DMSO, methanol).

    • On the day of the assay, thaw the pooled liver microsomes on ice. Dilute them in cold phosphate buffer to the desired final protein concentration (e.g., 0.5 mg/mL).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions. Keep all enzymatic components on ice.

    • Causality: The NADPH regenerating system is critical as it continuously supplies the NADPH cofactor required for CYP450 enzyme activity.[13]

  • Incubation Procedure:

    • In a 96-well plate, add the diluted liver microsome suspension.

    • Add the test compound or control compound to the microsome suspension (final concentration typically 1 µM).

    • Set up parallel incubations without the NADPH regenerating system. This serves as a negative control to assess non-enzymatic degradation or compound instability.[11]

    • Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

    • Causality: Pre-incubation ensures that the reaction starts at the optimal physiological temperature.

  • Reaction Initiation and Sampling:

    • Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except the negative controls. The T=0 time point sample should be taken immediately after adding NADPH and before significant metabolism can occur.

    • At subsequent time points (e.g., 5, 15, 30, 60 minutes), withdraw an aliquot from each reaction well.[14]

    • Immediately quench the reaction by adding the aliquot to a separate 96-well plate containing the cold termination solution (acetonitrile with internal standard).

    • Causality: The cold organic solvent instantly denatures the enzymes, stopping the metabolic reaction and precipitating proteins. The internal standard is crucial for accurate quantification by LC-MS/MS.

  • Sample Processing and Analysis:

    • Centrifuge the quenched sample plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new analytical plate.

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the parent compound remaining at each time point.[14]

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

    • Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the linear regression of this plot is the rate constant (k).

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg Microsomal Protein) .

    • Trustworthiness: This multi-point analysis provides a kinetic profile of degradation, offering a more reliable assessment than a simple two-point screen and ensuring the system is self-validating.

Conclusion

The strategic use of the 3-fluorocyclobutyl moiety represents a powerful approach in modern drug discovery to mitigate metabolic liabilities. By leveraging the inherent strength of the C-F bond and the deactivating electronic effects of fluorine, medicinal chemists can effectively "harden" metabolically soft spots, thereby enhancing a compound's stability.[1][3] This guide has demonstrated, through mechanistic rationale and comparative data, the significant improvements in metabolic half-life and intrinsic clearance that can be achieved. The provided experimental protocol offers a robust, self-validating framework for researchers to empirically assess these benefits, enabling more informed decisions in the optimization of lead compounds and increasing the probability of developing successful therapeutics.

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A Senior Application Scientist's Guide to In Vitro Assays for Compounds Derived from (3-Fluorocyclobutyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the (3-Fluorocyclobutyl)methanol Scaffold

In modern medicinal chemistry, the (3-Fluorocyclobutyl)methanol moiety has emerged as a valuable structural motif. Its utility stems from a combination of desirable properties conferred by its unique components. The cyclobutyl ring provides a rigid, three-dimensional scaffold that can effectively orient functional groups into the binding pockets of biological targets. The strategic incorporation of a fluorine atom is a well-established tactic in drug design to modulate key physicochemical properties such as lipophilicity, metabolic stability, and binding affinity through favorable electronic interactions.[1][2] This scaffold is particularly prevalent in the design of kinase inhibitors, where precise conformational restriction and metabolic resistance are paramount for achieving potency and selectivity.[3][4] Notably, derivatives have been explored as potent inhibitors of Janus kinases (JAKs), a family of enzymes critical to cytokine signaling pathways implicated in autoimmune diseases and cancers.[5][6][7][8]

This guide provides a comparative overview of essential in vitro assays for characterizing novel compounds built upon the (3-Fluorocyclobutyl)methanol scaffold. We will move beyond simple protocol recitation to explain the causal logic behind assay selection, data interpretation, and how these techniques integrate into a cohesive drug discovery workflow. The focus is on providing a robust, self-validating framework for researchers, scientists, and drug development professionals to confidently assess the biological activity of their novel chemical entities.

The Drug Discovery Assay Cascade: A High-Level Workflow

A typical drug discovery project follows a logical progression of experiments, often called an assay cascade. This workflow is designed to efficiently screen compounds and progressively build a comprehensive understanding of their biological profile, from initial activity to cellular mechanism of action.

Assay_Cascade cluster_0 Phase 1: Primary Screening & Cytotoxicity cluster_1 Phase 2: Potency & Selectivity cluster_2 Phase 3: Cellular Mechanism of Action Primary Primary Biochemical Screen (e.g., ADP-Glo™ Kinase Assay) Viability General Cytotoxicity Screen (e.g., CellTiter-Glo® Assay) Primary->Viability Triage Hits IC50 Biochemical IC50 Determination Viability->IC50 Advance Potent, Non-Toxic Hits Selectivity Kinase Selectivity Panel IC50->Selectivity Target Target Engagement (e.g., CETSA or NanoBRET™) Selectivity->Target Advance Selective Hits Downstream Downstream Signaling Assay (e.g., Phospho-STAT Western Blot) Target->Downstream Confirm MoA Lead_Opt Lead_Opt Downstream->Lead_Opt Advance to Lead Optimization

Caption: Integrated workflow for characterizing novel inhibitors.

Part 1: Foundational Assays — Gauging Cellular Health and Viability

Before assessing the specific activity of a compound, it is crucial to determine its general effect on cellular health. A potent compound that simply induces non-specific cytotoxicity is not a viable drug candidate. Therefore, the first step is to differentiate between targeted anti-proliferative effects and broad toxicity.

Comparison of Key Cell Viability Assays

The two most common classes of viability assays are colorimetric assays based on metabolic reduction (e.g., MTT, MTS) and luminescence-based assays that quantify ATP.

Assay TypePrincipleThroughputProsCons
MTS/WST-8 Assays Reduction of a tetrazolium salt by metabolically active cells to a colored formazan product.[9]HighInexpensive, simple protocol.Can be prone to interference from colored compounds or compounds with reducing potential.[10] Less sensitive than ATP assays.[11]
CellTiter-Glo® (ATP Assay) Uses luciferase to catalyze the oxidation of luciferin, a reaction that requires ATP. The resulting luminescence is directly proportional to the amount of ATP, an indicator of metabolically active cells.[11][12]HighHigh sensitivity (can detect as few as 15 cells), broad linear range, simple "add-mix-measure" format.[11][12] Generally less prone to compound interference.[10]Higher reagent cost compared to MTS. Requires a luminometer.

Expert Insight: For a primary screen, the enhanced sensitivity and reliability of an ATP-based assay like CellTiter-Glo® are often worth the additional cost.[10] It provides a more accurate measure of cell viability and is less susceptible to artifacts that can plague tetrazolium-based assays, ensuring that early-stage decisions are based on high-quality data.

Detailed Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is adapted for determining the IC50 value of a test compound in a 96-well format.

Objective: To quantify the dose-dependent effect of a (3-Fluorocyclobutyl)methanol derivative on the viability of a target cell line.

Materials:

  • Target cell line (e.g., a cancer cell line or an immune cell line relevant to the kinase target).

  • Complete cell culture medium.

  • Test compound, dissolved in DMSO to create a 10 mM stock.

  • White, opaque-walled 96-well cell culture plates.

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega).[9]

  • Multichannel pipette.

  • Plate-reading luminometer.

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells. Resuspend cells in complete medium to a final concentration that allows for exponential growth over the assay period (e.g., 5,000 cells/100 µL).

    • Dispense 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach and resume growth.

  • Compound Preparation and Addition:

    • Prepare a serial dilution series of the test compound in culture medium. A common approach is a 10-point, 3-fold dilution series starting from 100 µM. Remember to include a "vehicle control" (DMSO only) and a "no cells" control (medium only).

    • Carefully remove the medium from the cells and add 100 µL of the appropriate compound dilution or control to each well.

  • Incubation:

    • Incubate the plate for a duration relevant to the compound's expected mechanism (typically 48-72 hours) at 37°C, 5% CO2.

  • Assay Reagent Preparation and Addition:

    • Equilibrate the CellTiter-Glo® Buffer and lyophilized Substrate to room temperature.

    • Reconstitute the substrate with the buffer to form the CellTiter-Glo® Reagent as per the manufacturer's instructions.

    • Remove the assay plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. This ensures optimal enzyme activity.

  • Measurement:

    • Add 100 µL of the CellTiter-Glo® Reagent to each well.[12]

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate-reading luminometer.

Data Analysis:

  • Subtract the average luminescence from the "no cells" control wells from all other wells.

  • Normalize the data by setting the average of the vehicle-treated wells to 100% viability.

  • Plot the normalized viability (%) against the log of the compound concentration.

  • Fit the data using a non-linear regression model (four-parameter variable slope) to determine the IC50 value.

Part 2: Target-Based Assays — Measuring Biochemical Potency

Once a compound shows cellular activity without overt toxicity, the next step is to confirm that it directly interacts with its intended molecular target. For kinase inhibitors, this involves cell-free in vitro kinase assays.[13][14]

Comparison of Key Kinase Assay Platforms

Several robust platforms are available for measuring kinase activity. The choice often depends on the specific kinase, available reagents, and desired endpoint.

Assay PlatformPrincipleThroughputProsCons
ADP-Glo™ Kinase Assay Quantifies the amount of ADP produced during the kinase reaction.[15][16] ADP is converted to ATP, which is then used in a luciferase reaction to produce light.[15][17]HighUniversal for any ADP-producing enzyme.[18] High sensitivity and dynamic range, suitable for kinases with high or low ATP Km.[15]Two-step addition process. Indirect measurement of phosphorylation.
LanthaScreen® Eu Kinase Binding Assay A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competitive binding assay.[19] A europium (Eu)-labeled antibody binds the kinase, and a fluorescent tracer binds the ATP pocket.[20] Compound binding displaces the tracer, disrupting FRET.[19][21]HighDirect measurement of binding to the ATP site. Can be used with active or inactive kinases.[20][21] Continuous read capability allows for studying slow-binding inhibitors.[19][22]Requires specific tracers and antibodies for each kinase.[23] Can be more complex to set up.
Radiometric Assays (³²P/³³P) The traditional "gold standard." Measures the direct incorporation of radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) onto a peptide or protein substrate.[13][24]Low-MediumDirect, highly sensitive measurement of phosphorylation.Requires handling of radioactive materials and associated safety protocols. Generates radioactive waste. Not easily automated.

Expert Insight: The ADP-Glo™ assay represents an excellent balance of universality, sensitivity, and throughput for primary screening and IC50 determination.[17][18] Its ability to measure ADP production makes it adaptable to virtually any kinase without the need for target-specific antibodies or fluorescent probes, simplifying assay development.[18]

Detailed Protocol: ADP-Glo™ Kinase Assay

Objective: To determine the biochemical IC50 of a test compound against a purified kinase.

Materials:

  • Purified, active kinase (e.g., JAK3).

  • Kinase-specific peptide substrate.

  • Test compound serial dilutions in DMSO.

  • Kinase reaction buffer (containing DTT, MgCl2, and buffer salts).

  • ATP solution.

  • ADP-Glo™ Kinase Assay kit (Promega).[25]

  • Low-volume, white 384-well assay plates.

  • Plate-reading luminometer.

Procedure:

  • Kinase Reaction Setup:

    • Prepare a 2X kinase/substrate mix in reaction buffer.

    • Prepare a 2X ATP solution in reaction buffer. The final ATP concentration should ideally be at or near the Km of the kinase to accurately determine IC50 values for ATP-competitive inhibitors.[13]

    • Prepare serial dilutions of the test compound in DMSO, then dilute further into reaction buffer.

    • In a 384-well plate, add 1 µL of the compound dilution.

    • Initiate the reaction by adding 2 µL of the 2X kinase/substrate mix, followed by 2 µL of the 2X ATP solution. The final reaction volume is 5 µL.

    • Include "no enzyme" controls (for background) and "vehicle" controls (for 100% activity).

  • Kinase Reaction Incubation:

    • Shake the plate briefly.

    • Incubate at room temperature for 60 minutes. The time and temperature should be optimized to ensure the reaction is in the linear range (typically <20% ATP consumption).

  • First Detection Step: ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well. This step terminates the kinase reaction and depletes the remaining unconsumed ATP.[25]

    • Incubate at room temperature for 40 minutes.

  • Second Detection Step: ADP to ATP Conversion and Luminescence:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP and provides the luciferase/luciferin to measure the newly synthesized ATP.[16][25]

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop and stabilize.

  • Measurement:

    • Measure luminescence using a plate-reading luminometer.

Data Analysis:

  • The luminescent signal is directly proportional to the ADP produced and thus to kinase activity.

  • Normalize the data using the "no enzyme" (0% activity) and "vehicle" (100% activity) controls.

  • Plot the percent inhibition against the log of the compound concentration and fit with a non-linear regression model to calculate the IC50.

Part 3: Cellular Assays — Confirming Target Engagement

A potent biochemical inhibitor must be able to enter a cell and bind to its target in the complex cellular environment. Cellular target engagement assays are essential for verifying this crucial step.

CETSA_Workflow cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Lysis & Separation cluster_3 Detection A Incubate intact cells with Vehicle or Compound B Heat cell suspension across a temperature gradient A->B C Lyse cells B->C D Centrifuge to pellet precipitated proteins C->D E Collect supernatant (soluble protein fraction) D->E F Quantify target protein (e.g., Western Blot, ELISA) E->F

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Comparison of Key Target Engagement Technologies

Two leading methods for assessing target engagement in cells are the Cellular Thermal Shift Assay (CETSA) and NanoBRET™.

TechnologyPrincipleThroughputProsCons
CETSA Based on the principle of ligand-induced thermal stabilization.[26] The binding of a compound to its target protein increases the protein's melting temperature. This shift is detected by heating cells, separating soluble from aggregated proteins, and quantifying the remaining soluble target.[27][28][29]MediumLabel-free; uses the endogenous or tagged protein in its native cellular environment.[30] Provides direct evidence of physical binding.[26]Traditionally low-throughput (Western blot-based). Requires a specific antibody for detection. Optimization of the heating step is critical.
NanoBRET™ A live-cell assay based on Bioluminescence Resonance Energy Transfer (BRET).[31] The target protein is fused to a bright NanoLuc® luciferase. A fluorescent tracer binds the target, and compound binding displaces the tracer, disrupting BRET.[32][33]HighReal-time measurement in live cells.[32][34] Can be used to determine compound affinity, occupancy, and residence time.[31][33][35] Highly sensitive and reproducible.Requires genetic modification of cells to express the NanoLuc® fusion protein.[35] A specific fluorescent tracer for the target is needed.

Expert Insight: CETSA is a powerful, label-free method to confirm target engagement under physiological conditions.[29][30] While NanoBRET™ offers higher throughput and kinetic data, CETSA's advantage is that it can often be performed without genetically modifying the cell line, provided a good antibody to the target protein is available. This makes it an excellent choice for validating hits in disease-relevant cell lines.

Detailed Protocol: Microplate-based CETSA

Objective: To determine if a test compound stabilizes its target protein in intact cells, confirming engagement.

Materials:

  • Cell line expressing the target protein.

  • Test compound and vehicle (DMSO).

  • Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors.

  • PCR plates or strips.

  • Thermal cycler.

  • Lysis buffer (e.g., RIPA buffer).

  • Apparatus for protein quantification (e.g., Western blot or ELISA).

Procedure:

  • Cell Culture and Treatment:

    • Grow cells to ~80-90% confluency.

    • Harvest cells and wash with PBS. Resuspend in PBS containing inhibitors to a concentration of ~10-20 million cells/mL.

    • Aliquot the cell suspension. Treat each aliquot with the test compound (e.g., 10 µM) or vehicle and incubate at 37°C for 1 hour.

  • Thermal Challenge:

    • Dispense 50 µL of the treated cell suspension into PCR tubes.

    • Place the tubes in a thermal cycler. Heat the samples across a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by a 3-minute cooling step at 25°C.[28] An unheated sample (4°C) serves as the total soluble protein control.

  • Lysis and Separation:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer and incubating on ice.

    • Transfer the lysates to microcentrifuge tubes. Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[30]

  • Detection and Analysis:

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Quantify the amount of the specific target protein in each sample using Western blot or an ELISA.

    • For Western blot, load equal amounts of total protein, run SDS-PAGE, transfer, and probe with a primary antibody specific to the target protein.

    • Quantify the band intensities using densitometry.

  • Data Interpretation:

    • For each treatment condition (vehicle vs. compound), plot the relative amount of soluble protein against the temperature.

    • A shift of the melting curve to the right for the compound-treated samples compared to the vehicle-treated samples indicates thermal stabilization and confirms target engagement.[27]

Conclusion

The characterization of novel compounds derived from the (3-Fluorocyclobutyl)methanol scaffold requires a multi-faceted approach that systematically evaluates cytotoxicity, biochemical potency, and cellular target engagement. By employing a logical assay cascade—starting with broad viability screens like CellTiter-Glo®, moving to specific biochemical assays such as ADP-Glo™, and culminating in cellular validation with methods like CETSA—researchers can build a comprehensive data package. This rigorous, evidence-based progression ensures that decisions to advance compounds are founded on a solid understanding of their biological activity, ultimately increasing the probability of success in the complex journey of drug discovery.

References
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  • Zhang, H., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(15), e4500. Retrieved from [Link]

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A Researcher's Guide to the Conformational Landscape of (3-Fluorocyclobutyl)methanol: A Comparative Computational Approach

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the deliberate incorporation of fluorine into molecular scaffolds has become a cornerstone of rational design. Fluorinated motifs, such as the fluorocyclobutyl group, offer a unique combination of metabolic stability, altered lipophilicity, and the ability to enforce specific molecular conformations.[1] The (3-Fluorocyclobutyl)methanol scaffold, in particular, presents a fascinating case study in the interplay of steric and stereoelectronic effects that govern its three-dimensional structure—a critical determinant of its biological activity.

This guide provides researchers, scientists, and drug development professionals with a comprehensive, in-depth comparison of computational methodologies for elucidating the conformational preferences of (3-Fluorocyclobutyl)methanol. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, ensuring a robust and self-validating computational workflow.

The Dynamic World of the Cyclobutane Ring: Puckering and Substituent Effects

Unlike the planar representation often depicted in 2D drawings, the cyclobutane ring is not flat. To alleviate the significant torsional strain that would arise from a planar conformation, cyclobutane adopts a "puckered" or "butterfly" shape.[1][2] This puckering is characterized by a dihedral angle, and the ring can rapidly interconvert between two equivalent puckered conformations. High-level ab initio calculations have determined the inversion barrier for this process in unsubstituted cyclobutane to be approximately 482-498 cm⁻¹.[3][4]

The introduction of substituents on the cyclobutane ring breaks this symmetry, leading to non-equivalent puckered conformations with distinct energy levels. The substituents can occupy either pseudo-axial or pseudo-equatorial positions, and their relative orientation significantly impacts the overall stability of the conformer.

For (3-Fluorocyclobutyl)methanol, we must consider the cis and trans isomers. In the cis isomer, the fluorine and hydroxymethyl groups are on the same side of the ring, while in the trans isomer, they are on opposite sides. Each of these isomers will have a unique set of stable conformers, the relative energies of which will be dictated by a delicate balance of steric and electronic interactions.

The Gauche Effect: A Key Player in the Conformation of Fluorinated Molecules

A pivotal concept in understanding the conformational preferences of (3-Fluorocyclobutyl)methanol is the gauche effect . This phenomenon describes the tendency of a molecule to adopt a conformation where two electronegative substituents reside at a gauche relationship (approximately 60° dihedral angle) rather than the sterically less hindered anti-conformation (180° dihedral angle).[5]

The primary explanation for the gauche effect lies in hyperconjugation.[5][6] In the case of a 1,2-difluoroethane, for example, the gauche conformation allows for a stabilizing interaction between the C-H bonding orbital (σ) and the C-F anti-bonding orbital (σ). This donation of electron density from the σ(C-H) orbital to the σ(C-F) orbital lowers the overall energy of the gauche conformer. In our target molecule, similar hyperconjugative interactions involving the C-F bond and adjacent C-H and C-C bonds will play a crucial role.

It is important to note that the gauche effect is sensitive to the surrounding environment, including the solvent.[5] Polar solvents can influence the conformational equilibrium, a factor that must be considered in computational models.

A Comparative Guide to Computational Workflows

The following section details a robust computational workflow for the comprehensive conformational analysis of (3-Fluorocyclobutyl)methanol, comparing different theoretical levels to provide a clear understanding of their respective strengths and weaknesses.

Step 1: Initial Conformer Generation

The first step in any conformational analysis is to generate a diverse set of initial 3D structures. This can be achieved through various methods:

  • Molecular Mechanics (MM) Force Fields: Programs like TINKER, with force fields such as MM3 or MMFF, can be used for a rapid exploration of the potential energy surface.[7] These methods are computationally inexpensive and are excellent for generating a large number of candidate conformers.

  • Systematic or Stochastic Searches: Software packages like OMEGA from OpenEye Scientific employ systematic or stochastic search algorithms to explore the torsional landscape of the molecule, generating a set of low-energy conformers.[2]

It is crucial at this stage to explore the puckering of the cyclobutane ring and the rotation around the C-C bond of the hydroxymethyl group.

Step 2: Geometry Optimization and Energy Ranking

Once a set of initial conformers is generated, they must be optimized using quantum mechanical (QM) methods to obtain accurate geometries and relative energies. Density Functional Theory (DFT) is the most widely used QM method for this purpose due to its favorable balance of accuracy and computational cost.

Comparison of DFT Functionals:

The choice of DFT functional is critical for obtaining reliable results. For conformational energies, especially in systems with non-covalent interactions like intramolecular hydrogen bonding, the choice of functional can significantly impact the outcome.

Functional ClassExamplesStrengthsWeaknesses
Hybrid GGA B3LYPA workhorse in computational chemistry, often provides a good starting point.[8][9]Can struggle with non-covalent interactions and may underestimate dispersion forces.
Meta-GGA M06-2XGenerally performs well for main-group thermochemistry and non-covalent interactions.[10]Can be more computationally expensive than hybrid GGAs.
Range-Separated ωB97X-DIncludes empirical dispersion corrections, leading to improved accuracy for non-covalent interactions.[10][11]The empirical nature of the dispersion correction may not be universally applicable.
Double Hybrid B2PLYP-D3Incorporates a portion of MP2 correlation, often leading to very accurate results for conformational energies.[8][10]Significantly more computationally demanding than other functionals.

Recommendation: For a balance of accuracy and efficiency, a functional with a dispersion correction, such as ωB97X-D or B3LYP-D3 , is highly recommended. For benchmark-quality results, a double hybrid functional like B2PLYP-D3 can be employed, albeit at a higher computational cost.

Comparison of Basis Sets:

The basis set describes the atomic orbitals used in the calculation. A larger, more flexible basis set will generally yield more accurate results but at a higher computational cost.

Basis Set FamilyExamplesDescription
Pople Style 6-31G(d,p), 6-311+G(d,p)Widely used and computationally efficient. The "+" indicates the addition of diffuse functions, which are important for describing anions and non-covalent interactions.[12]
Dunning Style cc-pVDZ, aug-cc-pVTZCorrelation-consistent basis sets designed for systematic convergence towards the complete basis set limit. The "aug-" prefix denotes the addition of diffuse functions.
Karlsruhe def2-SVP, def2-TZVPWell-balanced basis sets that offer a good compromise between accuracy and computational cost.[13]

Recommendation: A basis set of at least double-zeta quality with polarization functions, such as 6-31G(d,p) or def2-SVP , is necessary for reasonable accuracy. For more reliable energy differences, a triple-zeta basis set like def2-TZVP or aug-cc-pVTZ is recommended.

Step 3: Accounting for Solvent Effects

The conformational preferences of a molecule can be significantly influenced by the solvent. Computational models can account for this in two primary ways:

  • Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM) or the SMD model, treat the solvent as a continuous medium with a specific dielectric constant.[14][15][16] They are computationally efficient and can be readily combined with DFT calculations.

  • Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. This provides a more realistic description of solute-solvent interactions but is computationally very expensive and typically requires molecular dynamics (MD) simulations.[14][15]

Recommendation: For an initial assessment of solvent effects, an implicit solvation model like SMD is a good choice. If specific solute-solvent hydrogen bonding is expected to play a critical role, short MD simulations with an explicit solvent model could be considered for the most important conformers.

Step 4: Vibrational Frequency Analysis

After optimization, it is essential to perform a vibrational frequency calculation for each stationary point. This serves two purposes:

  • Confirmation of a True Minimum: A true energy minimum will have all real (positive) vibrational frequencies. The presence of an imaginary frequency indicates a transition state.

  • Calculation of Thermochemical Data: The frequency calculation provides the zero-point vibrational energy (ZPVE), as well as thermal corrections to the enthalpy and Gibbs free energy at a given temperature. It is the relative Gibbs free energies that determine the equilibrium population of conformers.

Experimental Validation: Bridging the Gap Between Theory and Reality

A crucial aspect of any computational study is its validation against experimental data. For conformational analysis, two powerful techniques are:

  • NMR Spectroscopy: Vicinal (three-bond) NMR coupling constants (³J) are highly sensitive to the dihedral angle between the coupled nuclei, as described by the Karplus equation.[17][18] By calculating the NMR coupling constants for each conformer and comparing the Boltzmann-averaged values with the experimentally measured couplings, one can gain significant confidence in the predicted conformational ensemble.

  • X-ray Crystallography: If the molecule can be crystallized, X-ray diffraction provides the definitive solid-state conformation.[19][20] While the solid-state conformation may not be the most populated one in solution, it provides an excellent benchmark for the accuracy of the computational method in reproducing the geometry of at least one low-energy conformer.

Visualizing the Computational Workflow and Conformational Landscape

To provide a clear overview of the process, the following diagrams, generated using Graphviz, illustrate the computational workflow and the conformational equilibria of (3-Fluorocyclobutyl)methanol.

computational_workflow cluster_start Initial Structure Generation cluster_qm Quantum Mechanical Refinement cluster_analysis Analysis and Validation start 2D Structure of (3-Fluorocyclobutyl)methanol (cis & trans) mm_search Molecular Mechanics Conformational Search (e.g., TINKER, OMEGA) start->mm_search dft_opt DFT Geometry Optimization (e.g., ωB97X-D/def2-TZVP) mm_search->dft_opt solvent_model Inclusion of Solvent Effects (e.g., SMD) dft_opt->solvent_model freq_calc Vibrational Frequency Analysis solvent_model->freq_calc energies Relative Gibbs Free Energies & Boltzmann Population freq_calc->energies nmr_calc NMR Coupling Constant Calculation energies->nmr_calc exp_nmr Comparison with Experimental NMR Data nmr_calc->exp_nmr

Caption: A comprehensive computational workflow for the conformational analysis of (3-Fluorocyclobutyl)methanol.

conformational_equilibria cluster_cis cis-(3-Fluorocyclobutyl)methanol cluster_trans trans-(3-Fluorocyclobutyl)methanol cis_eq Equatorial-like cis_ax Axial-like cis_eq->cis_ax ΔG(cis) trans_eq_F Equatorial F trans_ax_F Axial F trans_eq_F->trans_ax_F ΔG(trans)

Caption: Conformational equilibria for the cis and trans isomers of (3-Fluorocyclobutyl)methanol.

Conclusion and Best Practices

The conformational analysis of (3-Fluorocyclobutyl)methanol is a multi-faceted problem that requires a careful and systematic computational approach. By following the workflow outlined in this guide and critically evaluating the choice of computational methods, researchers can obtain a reliable and experimentally verifiable model of the conformational landscape of this important medicinal chemistry scaffold.

Key Recommendations:

  • Start with a thorough conformational search using a computationally inexpensive method to ensure broad sampling of the potential energy surface.

  • Employ a dispersion-corrected DFT functional (e.g., ωB97X-D or B3LYP-D3) with at least a triple-zeta basis set (e.g., def2-TZVP) for accurate geometry optimizations and energy calculations.

  • Always include solvent effects , at a minimum through an implicit solvent model like SMD.

  • Perform vibrational frequency calculations to confirm true minima and to obtain Gibbs free energies for determining conformer populations.

  • Validate your computational model against experimental data , such as NMR coupling constants, whenever possible.

By adhering to these principles of scientific integrity and leveraging the power of modern computational chemistry, researchers can unlock a deeper understanding of the structure-activity relationships of (3-Fluorocyclobutyl)methanol and other fluorinated molecules, ultimately accelerating the drug discovery process.

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The Strategic Introduction of Fluorinated Cyclobutanes in Medicinal Chemistry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pursuit of molecules with optimized pharmacokinetic and pharmacodynamic profiles is a paramount challenge. Medicinal chemists continually seek novel structural motifs that can confer desirable properties such as enhanced metabolic stability, improved target affinity, and favorable lipophilicity. Among the vast arsenal of chemical building blocks, fluorinated cyclobutanes have emerged as a particularly compelling class of scaffolds. Their unique conformational constraints and the profound electronic influence of fluorine offer a powerful toolkit for fine-tuning the properties of bioactive molecules.

This guide provides a comparative analysis of the biological effects of different fluorinated cyclobutane building blocks. We will delve into the nuanced interplay between the degree and position of fluorination on the cyclobutane ring and the resultant impact on key physicochemical and biological parameters. Through a synthesis of experimental data and mechanistic insights, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to strategically employ these valuable building blocks in their quest for next-generation therapeutics.

The Physicochemical Impact of Fluorination on the Cyclobutane Scaffold

The introduction of fluorine, the most electronegative element, onto a cyclobutane ring dramatically alters its electronic properties, which in turn influences its acidity (pKa) and lipophilicity (LogP) – two critical parameters governing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Modulation of Acidity (pKa)

The strong electron-withdrawing inductive effect of fluorine significantly increases the acidity of nearby functional groups. This is particularly evident in cyclobutane carboxylic acids and amines. As the number of fluorine atoms increases, the pKa of the carboxylic acid decreases, making it a stronger acid. Conversely, the pKa of a cyclobutyl amine is lowered, rendering it less basic.

This trend is consistently observed across various substitution patterns. For instance, the pKa of cyclobutane carboxylic acid is progressively lowered with the introduction of one, two, and three fluorine atoms on the ring.[1][2] This predictable modulation of pKa is a valuable tool for optimizing a drug's ionization state at physiological pH, which can impact its solubility, cell permeability, and target binding.[3]

Table 1: Comparative pKa Values of Fluorinated Cyclobutane Carboxylic Acids and Amines

CompoundFunctional GrouppKa
Cyclobutanecarboxylic acidCarboxylic Acid~4.8
3-Fluorocyclobutane-1-carboxylic acidCarboxylic AcidLowered
1-(Fluoromethyl)cyclobutanecarboxylic acidCarboxylic Acid~4.1
1-(Difluoromethyl)cyclobutanecarboxylic acidCarboxylic Acid~3.1
CyclobutylamineAmine~10.7
1-(Fluoromethyl)cyclobutanamineAmine~9.0
1-(Difluoromethyl)cyclobutanamineAmine~7.3

Note: The pKa values are approximate and can vary based on experimental conditions. The trend of decreasing pKa with increasing fluorination is the key takeaway.[1][2]

Tuning Lipophilicity (LogP)

The effect of fluorination on lipophilicity is more complex and less predictable than its impact on acidity. While fluorine is highly lipophilic, its introduction can lead to a decrease in the overall lipophilicity of a molecule due to its strong electron-withdrawing nature, which can create a dipole moment and increase polarity. The stereochemistry and position of the fluorine atom(s) play a crucial role in determining the net effect on LogP.[4][5]

In some cases, monofluorination has been shown to reduce LogP values compared to the parent non-fluorinated cyclobutane derivatives.[6][7] However, the introduction of a trifluoromethyl (CF3) group generally increases lipophilicity.[4] Interestingly, the lipophilicity of cis-isomeric CF3- and C2F5-substituted model amides was found to be lower than might be anticipated, a phenomenon attributed to the polarization of the α-C–H bond.[4] This highlights the subtle conformational and electronic effects that govern the lipophilicity of these building blocks.

Conformational Preferences and Their Biological Implications

The cyclobutane ring is not planar but exists in a puckered or "butterfly" conformation to relieve ring strain.[8][9] The introduction of fluorine substituents can influence the preferred conformation and the orientation of appended functional groups. This conformational rigidity can be advantageous in drug design by locking a molecule into a bioactive conformation, thereby improving its binding affinity to a target protein.[10][11][12]

The prevalent orientation of the C-F bond can also influence intramolecular interactions and the molecule's overall shape and polarity.[4] For example, the anti-periplanar orientation of a C-F bond relative to a neighboring C-H bond can lead to hyperconjugation effects, influencing the molecule's electronic properties and lipophilicity.[4]

Caption: Conformational equilibrium of a substituted cyclobutane.

Metabolic Stability: A Double-Edged Sword

One of the primary motivations for incorporating fluorine into drug candidates is to enhance metabolic stability by blocking sites of oxidative metabolism. The strong carbon-fluorine bond is resistant to cleavage by metabolic enzymes.[13][14] Replacing a metabolically labile hydrogen atom with fluorine can effectively shut down a major metabolic pathway, leading to a longer half-life and improved oral bioavailability.

However, the impact of fluorination on metabolic stability is not always straightforward and can be highly dependent on the specific molecular context.[15][16] While in some instances, the incorporation of a CF3-cyclobutane group has led to an increase in metabolic stability, in other cases, it has resulted in a decrease.[15][16] This variability underscores the importance of empirical testing for each new chemical entity. Factors such as the overall electronic environment of the molecule and the accessibility of other potential metabolic sites can influence the outcome.[10]

Experimental Protocol: In Vitro Metabolic Stability Assay

This protocol outlines a typical procedure for assessing the metabolic stability of fluorinated cyclobutane-containing compounds using liver microsomes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Human liver microsomes (e.g., 20 mg/mL)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile with an internal standard (for quenching and analysis)

  • Control compounds (high and low clearance)

Procedure:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, combine phosphate buffer, liver microsomes, and the test compound (final concentration typically 1 µM). Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Add the NADPH regenerating system to initiate the metabolic reaction.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

  • Quenching: Immediately add the aliquot to a tube containing cold acetonitrile with an internal standard to stop the reaction and precipitate proteins.

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the line gives the elimination rate constant, from which the in vitro half-life (t1/2) and intrinsic clearance (CLint) can be calculated.

G A Prepare Incubation Mixture (Compound, Microsomes, Buffer) B Pre-incubate at 37°C A->B C Initiate Reaction (Add NADPH) B->C D Time-Point Sampling C->D E Quench Reaction (Acetonitrile + IS) D->E F Centrifuge E->F G LC-MS/MS Analysis F->G H Data Analysis (Calculate t1/2, CLint) G->H

Caption: Workflow for in vitro metabolic stability assay.

Enhancing Protein-Ligand Interactions

The electronic perturbations induced by fluorination can also be harnessed to enhance protein-ligand interactions and improve binding affinity. Fluorine atoms can participate in various non-covalent interactions, including:

  • Hydrogen Bonds: While the C-F bond is a weak hydrogen bond acceptor, it can engage in favorable interactions with strong hydrogen bond donors in a protein's active site.[17][18][19]

  • Multipolar Interactions: The polarized C-F bond can participate in favorable orthogonal multipolar interactions with carbonyl groups in the protein backbone or side chains.[20][21] These interactions can be surprisingly strong and contribute significantly to binding affinity.

  • Hydrophobic Interactions: Fluorine can enhance hydrophobic interactions by increasing the hydrophobicity of a particular region of the molecule.

The rigid cyclobutane scaffold serves to pre-organize the fluorinated substituents, presenting them in a defined orientation for optimal interaction with the target protein. This combination of conformational restriction and unique electronic properties makes fluorinated cyclobutanes powerful tools for structure-based drug design.

Conclusion

Fluorinated cyclobutane building blocks offer a rich and versatile platform for medicinal chemists to address key challenges in drug discovery. The strategic incorporation of fluorine onto the cyclobutane ring allows for the fine-tuning of a molecule's physicochemical properties, conformational preferences, metabolic stability, and target affinity. While the effects of fluorination can be complex and context-dependent, a thorough understanding of the underlying principles and a commitment to empirical validation will enable the rational design of superior therapeutic agents. The continued exploration and application of these unique building blocks will undoubtedly contribute to the development of innovative medicines for years to come.

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The Impact of Fluorination on the Lipophilicity of Cyclobutane Scaffolds: A Comparative Analysis of LogP Values

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of rational drug design. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, pKa, and, critically, its lipophilicity. This guide provides an in-depth, data-driven comparison of the octanol-water partition coefficient (LogP) for a series of fluorinated versus non-fluorinated cyclobutane derivatives, offering insights for researchers aiming to fine-tune the pharmacokinetic profiles of their compounds.

Understanding LogP: A Critical Parameter in Drug Discovery

The lipophilicity of a drug candidate, quantified by its LogP value, is a pivotal determinant of its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1][2][3] LogP represents the ratio of a compound's concentration in a nonpolar solvent (typically n-octanol) to its concentration in a polar solvent (water) at equilibrium. A higher LogP indicates greater lipophilicity, which can enhance membrane permeability but may also lead to increased metabolic clearance and off-target toxicity.[1][3] Consequently, the precise modulation of LogP is a key challenge in the optimization of lead compounds.

Comparative Analysis of LogP Values: Fluorinated vs. Non-Fluorinated Cyclobutanes

Recent studies have provided valuable experimental data on the LogP values of systematically varied cyclobutane derivatives. The data presented below, derived from model anilides and benzamides of substituted cyclobutanes, illustrates the nuanced effects of fluorination.[4][5]

Compound TypeSubstituentIsomerMeasured LogPΔLogP (vs. Non-fluorinated)
Non-Fluorinated H-~2.5 - 3.0-
Monofluorinated CH₂FcisLower than non-fluorinated-0.22 to -0.52
CH₂FtransLower than non-fluorinated-0.22 to -0.52
Difluoromethylated CHF₂cisGenerally lower than or similar to non-fluorinatedVariable
CHF₂transGenerally lower than or similar to non-fluorinatedVariable
Trifluoromethylated CF₃cisLower than trans-isomerSignificant
CF₃transHigher than non-fluorinatedSignificant

Note: The exact LogP values can vary depending on the specific parent molecule (anilide vs. benzamide). The ΔLogP represents the change in lipophilicity upon fluorination compared to the parent non-fluorinated cyclobutane derivative. Data is synthesized from multiple sources.[4][5]

A key observation is that in many cases, fluorination, particularly monofluorination, leads to a reduction in LogP values compared to the parent non-fluorinated cyclobutane derivatives.[4] This might seem counterintuitive, as fluorine is highly electronegative. However, the introduction of fluorine can significantly alter the molecule's conformation and the distribution of its molecular electrostatic potential, which in turn affects its interaction with water and octanol.[5]

The lipophilicity trend often follows the series: CH₂F ≤ CHF₂ < CH₃ ≤ CF₃.[5] Interestingly, the stereochemistry of the substituents plays a crucial role, especially for more heavily fluorinated groups. For instance, cis-isomeric CF₃-substituted cyclobutanes have been observed to be less lipophilic than their trans counterparts.[5]

The "Fluorine Gauche Effect" and its Influence on Lipophilicity

The conformational preferences of fluorinated alkanes can be partly explained by the "gauche effect," where a gauche arrangement of electronegative substituents is often favored over an anti arrangement. In the context of cyclobutanes, the relative orientation of the C-F bond and other substituents can influence the overall molecular dipole and surface polarity, thereby affecting LogP. For cis-isomeric CF₃- and C₂F₅-substituted cyclobutanes, an antiperiplanar orientation of one of the C-F bonds and an α-C-H bond can enable H–H/C–F hyperconjugation, which influences the molecule's properties.[5]

Experimental Determination of LogP: The Shake-Flask Method

The experimental LogP values cited in this guide were primarily determined using the classical shake-flask method, a reliable and widely accepted technique.[5]

Protocol: Shake-Flask Method for LogP Determination
  • Preparation of Solutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol, acetonitrile).

    • Prepare a saturated solution of n-octanol in water and a saturated solution of water in n-octanol by vigorously mixing equal volumes of the two solvents and allowing the phases to separate overnight.

  • Partitioning Experiment:

    • Add a small aliquot of the test compound stock solution to a known volume of the water-saturated n-octanol and n-octanol-saturated water in a flask.

    • Seal the flask and shake it vigorously for a predetermined time (e.g., 1-2 hours) to ensure equilibrium is reached.

    • Allow the flask to stand undisturbed until the two phases have completely separated.

  • Sample Analysis:

    • Carefully withdraw a sample from both the n-octanol and the aqueous phase.

    • Determine the concentration of the test compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry detection.[5]

  • Calculation of LogP:

    • The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

    • LogP is the base-10 logarithm of the partition coefficient: LogP = log10([Compound]octanol / [Compound]water)

Visualizing the Impact of Fluorination on LogP

The following diagram illustrates the general trends observed in the LogP values of cyclobutane derivatives upon the introduction of fluorine-containing substituents.

LogP_Comparison Parent_Cyclobutane Parent Cyclobutane (R=H) Monofluoro Monofluoro (R=CH2F) Parent_Cyclobutane->Monofluoro ΔLogP: -0.22 to -0.52 (Generally Decreases Lipophilicity) Difluoro Difluoromethyl (R=CHF2) Parent_Cyclobutane->Difluoro ΔLogP: Variable (Slight Decrease or Similar) Trifluoro Trifluoromethyl (R=CF3) Parent_Cyclobutane->Trifluoro ΔLogP: Increases (Especially trans-isomers)

Caption: General trends in LogP upon fluorination of cyclobutanes.

Logical Workflow for Assessing Fluorination's Impact

The decision-making process for incorporating fluorine to modulate lipophilicity can be visualized as follows:

Fluorination_Workflow Start Start: Need to Modulate LogP Assess_Baseline Assess Baseline: Determine LogP of Non-Fluorinated Scaffold Start->Assess_Baseline Define_Goal Define Goal: Increase or Decrease Lipophilicity? Assess_Baseline->Define_Goal Decrease_LogP Strategy for Decreasing LogP: Introduce Monofluoromethyl (CH2F) Group Define_Goal->Decrease_LogP Decrease Increase_LogP Strategy for Increasing LogP: Introduce Trifluoromethyl (CF3) Group (Consider trans-stereochemistry) Define_Goal->Increase_LogP Increase Synthesize Synthesize Fluorinated Analogs Decrease_LogP->Synthesize Increase_LogP->Synthesize Measure_LogP Experimentally Measure LogP (e.g., Shake-Flask Method) Synthesize->Measure_LogP Analyze Analyze Results: Compare with Baseline and Goal Measure_LogP->Analyze Met_Goal Goal Achieved: Proceed with Further Studies Analyze->Met_Goal Yes Not_Met Goal Not Met: Re-evaluate Fluorination Strategy (Consider difluoromethyl, other isomers, etc.) Analyze->Not_Met No Not_Met->Define_Goal

Caption: Workflow for strategic fluorination to modulate LogP.

Conclusion

The fluorination of cyclobutane rings offers a sophisticated strategy for fine-tuning molecular lipophilicity. Contrary to a simple interpretation based on electronegativity, the introduction of fluorine, particularly as a monofluoromethyl group, can effectively decrease the LogP of cyclobutane derivatives. The effect is highly dependent on the degree of fluorination and the stereochemical arrangement of the substituents. A thorough understanding of these structure-lipophilicity relationships, supported by robust experimental data, is essential for medicinal chemists to rationally design drug candidates with optimized pharmacokinetic profiles.

References

  • Grygorenko, O. O., et al. (n.d.). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv.
  • Bertsch, E., et al. (2023).
  • Gurbych, O., et al. (2024).
  • Kokubo, H., et al. (2019). Uncovering abnormal changes in logP after fluorination using molecular dynamics simulations. Journal of Computer-Aided Molecular Design, 33(2), 145-155.
  • Linclau, B., et al. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry, 16, 2126-2135.
  • Taylor & Francis Online. (n.d.). LogP – Knowledge and References.
  • Wouters, J., et al. (2023). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning.

Sources

The 3-Fluorocyclobutyl Moiety: A Guide to Structure-Activity Relationship and Strategic Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Flatland and Metabolic Liabilities

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and the exploration of three-dimensional chemical space are paramount for successful drug design.[1] Fluorine, with its unique electronic properties, can profoundly modulate a molecule's acidity, lipophilicity, conformation, and metabolic stability.[1] Concurrently, there is a drive to move away from flat, aromatic systems towards sp³-rich scaffolds that offer superior physicochemical properties and novel intellectual property. The cyclobutane ring, a conformationally constrained four-membered carbocycle, has emerged as a particularly attractive motif in this regard.[2][3][4]

This guide focuses on the intersection of these two strategies: the structure-activity relationship (SAR) of 3-fluorocyclobutyl analogs. This moiety is not merely a niche building block but a powerful tool for lead optimization. Its application allows for the fine-tuning of pharmacokinetic profiles, the enhancement of target engagement, and the mitigation of metabolic vulnerabilities often associated with traditional functional groups.[2][4][5][6] We will dissect the causal effects of this unique scaffold on molecular properties, compare its performance against common bioisosteric replacements, and provide the experimental framework necessary for its confident application in drug discovery programs.

Part 1: Modulating Core Physicochemical Properties

The decision to incorporate a 3-fluorocyclobutyl group is a deliberate one, aimed at predictably altering a molecule's behavior. The choice between cis and trans isomers, and the comparison to non-fluorinated or alternative analogs, is critical for success.

Lipophilicity (LogP/LogD): A Tale of Two Isomers

A primary consideration in drug design is lipophilicity, which governs solubility, permeability, and off-target effects. The introduction of a 3-fluorocyclobutyl group offers a nuanced approach to its modulation. Experimental data reveals that the stereochemical orientation of the fluorine atom relative to the main molecular vector is crucial.

For instance, studies on 3-alkyl-3-fluorocyclobutylamines have shown that trans-isomers are significantly more lipophilic (ΔlogP ≈ 1) than their non-fluorinated counterparts.[4] In contrast, the difference in lipophilicity for the corresponding cis-isomers was marginal.[4] This suggests that the solvent-exposed surface area and the overall dipole moment are highly dependent on the isomer, allowing chemists to select the appropriate configuration to achieve the desired lipophilicity profile.

Compound/MoietyAnalog TypeLogP/LogD (pH 7.4)Key Observation
trans-3-Phenyl-3-fluorocyclobutylamineFluorinated2.8Increased lipophilicity vs. non-fluorinated
trans-3-PhenylcyclobutylamineNon-fluorinated1.8Baseline
cis-3-Phenyl-3-fluorocyclobutylamineFluorinated1.9Marginal change in lipophilicity vs. non-fluorinated
cis-3-PhenylcyclobutylamineNon-fluorinated1.8Baseline
tert-ButylbenzeneBioisostere2.69High lipophilicity
1-(CF₃)-CyclobutylbenzeneBioisostere3.61Significantly increased lipophilicity vs. t-Bu

Table 1: Comparative lipophilicity data for fluorinated cyclobutylamines and related bioisosteres. Data synthesized from multiple sources for illustrative purposes.[4][7][8]

Acidity and Basicity (pKa): The Inductive Effect in Action

The high electronegativity of fluorine exerts a powerful inductive electron-withdrawing effect, which can significantly lower the pKa of nearby acidic or basic functional groups. This is a key lever for altering a compound's ionization state at physiological pH, thereby impacting its absorption, distribution, and target engagement.

Replacement of a hydrogen with fluorine on the cyclobutane ring consistently increases the acidity of carboxylic acids and decreases the basicity of amines. For example, replacing a tert-butyl group with a CF₃-cyclobutyl group on a carboxylic acid can decrease the pKa by nearly two units (from 4.79 to 2.92), making it a much stronger acid.[7][8] Similarly, the pKa of amine hydrochlorides is dramatically lowered, reducing the positive charge at pH 7.4 and potentially improving cell permeability.[4][7][8]

Compound TypeSubstituentExperimental pKaImpact of Fluorination
Carboxylic Acidtert-Butyl4.79Baseline
Carboxylic Acid1-(CF₃)-Cyclobutyl2.92Strong acidification
Amine Hydrochloridetert-Butyl10.69Baseline
Amine Hydrochloride1-(CF₃)-Cyclobutyl5.29Strong decrease in basicity
Amine Hydrochloride3-Aryl-3-fluorocyclobutylamine~8.5Acidification by ~0.8 units vs. non-fluorinated

Table 2: Impact of fluorocyclobutyl groups on the pKa of acidic and basic centers.[4][7][8]

Conformational Preference and Steric Profile

The cyclobutane ring is not planar but exists in a puckered conformation. The 3-fluorocyclobutyl moiety offers a defined three-dimensional structure that can be exploited to optimize interactions within a binding pocket. X-ray analysis has shown that in many 1-(trifluoromethyl)cyclobutane structures, the trifluoromethyl group preferentially adopts an axial position, with the cyclobutane ring being nearly flattened.[7][8] This defined conformational preference can reduce the entropic penalty upon binding to a target.

When considering bioisosteric replacement, steric volume is a critical parameter. The 1-(CF₃)-cyclobutane group is a good mimic for the ubiquitous tert-butyl group, though slightly larger. This subtle increase in size can sometimes lead to improved binding or, conversely, a steric clash, highlighting the importance of careful structural analysis.[7][8]

G cluster_0 Steric Volume Comparison a tert-Butyl ~150 ų b 1-(CF₃)-Cyclopropane ~155 ų a->b Slightly Larger c 1-(CF₃)-Cyclobutane ~171 ų b->c Larger

Caption: Steric volume comparison of common bioisosteres.

Metabolic Stability: Resisting P450 Oxidation

One of the most compelling reasons to employ fluorinated analogs is to enhance metabolic stability.[1][9] The carbon-fluorine bond is exceptionally strong (~112 kcal/mol) compared to a carbon-hydrogen bond (~98 kcal/mol), making it highly resistant to cleavage by cytochrome P450 (CYP) enzymes.[10] Placing a fluorine atom on the cyclobutyl ring can effectively block a metabolic "soft spot" without significantly altering the molecule's overall size or shape.

Studies comparing tert-butyl groups, which are prone to oxidation, with trifluoromethylcyclopropyl and trifluoromethylcyclobutyl replacements have consistently demonstrated superior metabolic stability for the fluorinated cyclic analogs both in vitro and in vivo.[7][11] This resistance to metabolism can lead to a longer half-life, increased oral bioavailability, and a lower required dose.[11]

Part 2: Structure-Activity Relationship (SAR) in Practice

Understanding how the 3-fluorocyclobutyl moiety influences biological activity requires examining its performance in real-world medicinal chemistry programs.

Case Study: A Superior Bioisostere for the tert-Butyl Group

The tert-butyl group is a common hydrophobic anchor in drug molecules, but its susceptibility to metabolism is a frequent challenge.[11][12] The 1-(CF₃)-cyclobutyl group has emerged as a highly effective, metabolically robust replacement.[7][8]

A compelling example is the modification of the antihistamine drug Buclizine. When its tert-butyl group was replaced with a 1-(CF₃)-cyclopropane, the resulting analog was inactive. However, the 1-(CF₃)-cyclobutane analog 44 retained reasonable biological activity.[7] This critical finding suggests that the four-membered ring of the cyclobutane scaffold was a better mimic of the spatial and conformational properties of the original tert-butyl group in this specific biological context, underscoring that bioisosteric replacement is not a one-size-fits-all solution.[7]

CompoundCore MoietyBiological Activity (Lipid Droplet Formation)Key SAR Insight
Buclizinetert-ButylActiveParent drug
Analog 43 1-(CF₃)-CyclopropaneInactive3-membered ring is a poor mimic here
Analog 44 1-(CF₃)-CyclobutaneActive4-membered ring successfully mimics the tert-butyl group

Table 3: Biological activity comparison for Buclizine and its fluorinated cycloalkyl analogs.[7]

Impact on Enzyme Inhibition

The defined conformation and electronic nature of the 3-fluorocyclobutyl group can be leveraged to optimize interactions within an enzyme's active site.[13][14][15]

  • Hydrogen Bonding: Fluorine is a weak hydrogen bond acceptor but cannot act as a donor. Replacing a hydroxyl group with fluorine fundamentally alters the potential hydrogen bonding network. This can be used to disrupt an undesirable interaction or to probe the requirements of a binding pocket.

  • Dipole Interactions: The strong C-F bond dipole can engage in favorable orthogonal dipole-dipole or multipolar interactions with carbonyls or aromatic rings in the protein active site, contributing to binding affinity.

  • Conformational Rigidity: The constrained nature of the cyclobutane ring reduces the number of accessible conformations, lowering the entropic cost of binding and potentially leading to higher affinity and selectivity.

G cluster_0 Enzyme Active Site cluster_1 Analog A (3-OH-Cyclobutyl) cluster_2 Analog B (3-F-Cyclobutyl) POCKET Hydrophobic Pocket H_BOND_ACCEPTOR H-Bond Acceptor (e.g., C=O) H_BOND_DONOR H-Bond Donor (e.g., NH) LIGAND_A OH LIGAND_A->H_BOND_ACCEPTOR H-Bond (Acceptor) LIGAND_A->H_BOND_DONOR H-Bond (Donor) RING_A Cyclobutyl RING_A->POCKET Hydrophobic Interaction LIGAND_B F LIGAND_B->H_BOND_DONOR H-Bond (Acceptor only) RING_B Cyclobutyl RING_B->POCKET Hydrophobic Interaction

Caption: Contrasting binding modes of hydroxyl vs. fluoro analogs.

Part 3: Experimental Methodologies

The successful application of these principles relies on robust and reproducible experimental protocols.

Workflow: Synthesis of 3-Fluorocyclobutyl Building Blocks

A common and reliable method for synthesizing 3-fluorocyclobutyl building blocks, such as 3-fluorocyclobutanecarboxylic acid, involves nucleophilic fluorination of a corresponding hydroxyl precursor.[4][5][16] This approach provides a versatile entry point to a wide range of derivatives.

G cluster_products Building Blocks start Commercially Available 3-Oxocyclobutane Carboxylic Acid step1 Esterification (e.g., BnBr, K₂CO₃) start->step1 step2 Reduction (e.g., NaBH₄) step1->step2 step3 Deoxyfluorination (e.g., DAST, Morph-DAST) step2->step3 step4 Isomer Separation (Chromatography) step3->step4 step5 Deprotection / Functional Group Interconversion step4->step5 acid cis/trans-3-Fluoro- cyclobutanecarboxylic Acid step5->acid amine cis/trans-3-Fluoro- cyclobutylamine step5->amine

Caption: General synthetic workflow for 3-fluorocyclobutyl building blocks.

Protocol: Deoxyfluorination of a 3-Hydroxycyclobutane Precursor

Causality: This protocol uses a deoxyfluorinating agent like Morph-DAST to replace a hydroxyl group with fluorine. This is often preferred over other fluorinating agents for its relative safety and effectiveness with secondary alcohols. The reaction proceeds via an intermediate that can undergo substitution, often with incomplete inversion, necessitating subsequent purification of diastereomers.

  • Preparation: In a fume hood, dissolve the 3-hydroxycyclobutane ester precursor (1.0 eq) in anhydrous dichloromethane (DCM, ~0.1 M) in a dry, inert-atmosphere flask.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. This is critical to control the reactivity of the fluorinating agent and minimize side reactions.

  • Addition of Reagent: Add morpholinosulfur trifluoride (Morph-DAST, 1.2 eq) dropwise to the cooled solution. A slow addition rate prevents excessive heat generation.

  • Reaction: Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This neutralizes the acidic byproducts.

  • Extraction: Transfer the mixture to a separatory funnel, add water, and extract the product with DCM (3x).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the resulting crude oil containing a mixture of cis and trans 3-fluorocyclobutyl isomers via flash column chromatography on silica gel to isolate the individual diastereomers.

Protocol: In Vitro Metabolic Stability Assay

Causality: This assay provides a reliable measure of a compound's susceptibility to Phase I metabolism by CYP enzymes.[9][11] By incubating the compound with liver microsomes (which are rich in CYP enzymes) and the necessary cofactor (NADPH), we can measure the rate of disappearance of the parent compound over time.

  • Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

  • Incubation Mixture: In a microcentrifuge tube, prepare a pre-incubation mixture containing phosphate buffer (pH 7.4), pooled human liver microsomes (final concentration ~0.5 mg/mL), and the test compound (final concentration ~1 µM).

  • Pre-incubation: Pre-incubate the mixture at 37 °C for 5 minutes in a shaking water bath to allow the compound to equilibrate with the microsomes.

  • Initiation: Initiate the metabolic reaction by adding a pre-warmed solution of NADPH (final concentration ~1 mM). The reaction is started with the cofactor because CYP enzymes are NADPH-dependent.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately add the aliquot to a tube containing ice-cold acetonitrile with an internal standard. The cold acetonitrile serves to precipitate the microsomal proteins and halt the enzymatic reaction instantly.

  • Analysis: Centrifuge the quenched samples to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound relative to the internal standard.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Conclusion

The 3-fluorocyclobutyl moiety is a sophisticated and highly valuable tool in the medicinal chemist's arsenal. It provides a predictable means to modulate key physicochemical properties, including lipophilicity and pKa, while offering a distinct three-dimensional architecture for probing target interactions. Its most significant advantage is often the enhancement of metabolic stability by shielding molecules from oxidative metabolism, a common hurdle in drug development.[1][11][17] As demonstrated through comparative data and case studies, its role as a metabolically stable bioisostere for problematic groups like the tert-butyl is particularly powerful.[7][12] By understanding the fundamental SAR principles and employing robust synthetic and analytical protocols, researchers can strategically leverage 3-fluorocyclobutyl analogs to design safer, more effective, and more successful drug candidates.

References

  • Mykhailiuk, P. K., et al. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. Journal of the American Chemical Society Au. [Link]

  • Beier, P., et al. (2023). 3-Fluoroalkyl (CF3, CHF2, CH2F) Cyclobutane-Derived Building Blocks for Medicinal Chemistry: Synthesis and Physicochemical Properties. Chemistry – A European Journal, 26(24). [Link]

  • ResearchGate. (n.d.). Synthesis of 3-fluorocyclobutane-1-carboxylic acid (1) from cyclobutanone 2. [Link]

  • Malashchuk, A., et al. (2023). 2- and 3-Fluorocyclobutane Building Blocks for Organic and Medicinal Chemistry. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Conformational preference of A) fluorocyclobutane; B) substituted fluorocyclobutylamine. [Link]

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. [Link]

  • Kondratov, I. S., Haufe, G., et al. (2015). Synthesis and Properties of 3-Fluorocyclobutylamines. European Journal of Organic Chemistry. [Link]

  • ResearchGate. (2024). (PDF) CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. [Link]

  • Chemspace. (n.d.). Bioisosteric Replacements. [Link]

  • Pharmatutor. (n.d.). Fluorine in drug discovery: Role, design and case studies. [Link]

  • Chem Help ASAP. (2023). isosteres & bioisosteres in lead optimization. YouTube. [Link]

  • Meanwell, N. A. (2012). Application of Bioisosteres in Drug Design. SlideShare. [Link]

  • Scott, J. D., et al. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters. [Link]

  • Pretze, M., & Wuest, F. (2017). Methods to Increase the Metabolic Stability of 18F-Radiotracers. Pharmaceuticals. [Link]

  • ChemRxiv. (2023). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. [Link]

  • Fujiwara, Y., et al. (2013). Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. Angewandte Chemie International Edition. [Link]

  • Taylor & Francis. (1992). Transition State Analog Enzyme Inhibitors: Structure-Activity Relationships of Trifluoromethyl Ketones. [Link]

  • Drug Design Org. (2005). Structure Activity Relationships. [Link]

  • ResearchGate. (n.d.). Fluorocyclobutane-containing pharmaceuticals and drug candidates. [Link]

  • Malashchuk, A., et al. (n.d.). 2- AND 3-FLUOROCYCLOBUTAN-1-YL – A SMALL FLUORINATED SUBSTITUTENT FOR SYNTHETIC AND MEDICINAL CHEMISTRIES. [Link]

  • Ferlin, M. G., et al. (2019). Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. European Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2017). (PDF) Enzyme inhibition by fluoro compounds. [Link]

  • ResearchGate. (2019). Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones | Request PDF. [Link]

  • Makriyannis, A., et al. (2004). The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Domagala, J. M., et al. (1988). Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents. Journal of Medicinal Chemistry. [Link]

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  • Chen, Y.-L., et al. (2019). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. RSC Advances. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of (3-Fluorocyclobutyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical research environment. This guide provides a detailed protocol for the proper disposal of (3-Fluorocyclobutyl)methanol (CAS No. 1260654-20-3), a halogenated organic compound. The procedures outlined herein are grounded in established safety principles for handling halogenated waste streams, aiming to ensure the safety of laboratory personnel and minimize environmental impact.

Understanding the Compound: (3-Fluorocyclobutyl)methanol

PropertyValueSource
CAS Number 1260654-20-3[2][3][4]
Molecular Formula C₅H₉FO[2][5]
Molecular Weight 104.12 g/mol [2][5]
Appearance Colorless Liquid[1]
Boiling Point 100-103 °C[1]
Flash Point ~65 °C[1]

Hazard Profile:

Based on available supplier information, (3-Fluorocyclobutyl)methanol is associated with the following hazard statements:

  • H302: Harmful if swallowed.[5]

  • H315: Causes skin irritation.[5]

  • H319: Causes serious eye irritation.[5]

  • H332: Harmful if inhaled.[5]

The presence of a fluorine atom classifies this compound as a halogenated organic substance . This classification is critical for its proper disposal, as halogenated and non-halogenated waste streams must be segregated.[6][7]

The Logic of Segregation: Why Halogenated Waste is Different

The primary reason for segregating halogenated organic waste from non-halogenated waste is due to the methods of final disposal. Many non-halogenated solvents can be used as fuel in waste-to-energy facilities. However, the combustion of halogenated compounds can produce acidic gases (such as hydrogen fluoride in this case) and other toxic byproducts if not performed in specialized incinerators equipped with scrubbers to neutralize these acidic gases.[6] Mixing halogenated waste with non-halogenated solvent waste contaminates the entire volume, necessitating more complex and costly disposal procedures for the entire batch.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the hazard profile, the following PPE is mandatory when handling (3-Fluorocyclobutyl)methanol and its waste:

  • Eye Protection: Chemical safety goggles are essential. If there is a splash risk, a face shield should be worn in addition to goggles.[8][9]

  • Hand Protection: Chemically resistant gloves are required. Nitrile gloves are a common choice, but it is crucial to consult the glove manufacturer's compatibility chart for specific breakthrough times. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[8][9]

  • Protective Clothing: A flame-retardant lab coat is recommended. For larger quantities or in case of a spill, a chemical-resistant apron or suit may be necessary.[10]

  • Respiratory Protection: All handling of (3-Fluorocyclobutyl)methanol that may generate aerosols or vapors should be conducted in a certified chemical fume hood.[10] If a fume hood is not available or in the event of a large spill, a respirator with an appropriate cartridge for organic vapors should be used.[10]

Step-by-Step Disposal Protocol

The proper disposal of (3-Fluorocyclobutyl)methanol involves a systematic approach to ensure safety and regulatory compliance.

4.1. Waste Collection

  • Select the Correct Waste Container: Use a designated, properly labeled container for "Halogenated Organic Liquid Waste."[6] The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid. High-density polyethylene (HDPE) or glass containers are typically suitable.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and "Halogenated Organic Liquids." The full chemical name, "(3-Fluorocyclobutyl)methanol," and the approximate concentration or volume should be listed. An accumulation start date must also be clearly visible.

  • Segregation: At all times, keep the halogenated waste container separate from non-halogenated waste containers to prevent cross-contamination.[6]

4.2. Handling and Transfer

  • Work in a Ventilated Area: All transfers of (3-Fluorocyclobutyl)methanol to the waste container should be performed inside a chemical fume hood to minimize inhalation exposure.[10]

  • Grounding: Although the flash point is relatively high (~65 °C), it is good practice to ground and bond containers when transferring flammable or combustible liquids to prevent static discharge, which could be an ignition source.[10]

  • Avoid Splashing: Pour the waste slowly and carefully to avoid splashes.

  • Secure the Container: Immediately after adding waste, securely close the container lid.[6]

4.3. Storage of Waste

  • Designated Storage Area: Store the sealed waste container in a designated satellite accumulation area that is well-ventilated and away from heat, sparks, and open flames.[11]

  • Secondary Containment: The waste container should be placed in a secondary containment bin or tray that can hold the entire volume of the container in case of a leak.

  • Incompatible Materials: Do not store halogenated waste with incompatible materials such as strong oxidizing agents, acids, or bases.[11]

4.4. Arranging for Disposal

  • Contact Environmental Health and Safety (EHS): Once the waste container is nearly full (do not overfill) or has reached the end of its allowed accumulation time (as per your institution's policy), contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.

  • Provide Documentation: Be prepared to provide any necessary documentation, such as a waste manifest, detailing the contents of the container.

Emergency Procedures

5.1. Spills

  • Small Spills: For a small spill contained within a fume hood, use an absorbent material compatible with the chemical to soak up the liquid. Place the contaminated absorbent material in a sealed, labeled bag or container for disposal as halogenated solid waste.

  • Large Spills: In the event of a large spill, evacuate the area immediately and alert others. Contact your institution's emergency response team or EHS. Do not attempt to clean up a large spill without proper training and equipment.[12]

5.2. Personal Exposure

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[13]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[13]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[13]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[13]

Disposal Workflow Diagram

G cluster_prep Preparation cluster_handling Handling & Collection cluster_storage Storage cluster_disposal Final Disposal prep_ppe Don Appropriate PPE prep_container Obtain Labeled 'Halogenated Organic Liquid Waste' Container prep_ppe->prep_container handle_fumehood Work in Chemical Fume Hood prep_container->handle_fumehood handle_transfer Carefully Transfer Waste to Container handle_fumehood->handle_transfer handle_seal Securely Seal Container handle_transfer->handle_seal storage_area Store in Designated Satellite Accumulation Area handle_seal->storage_area storage_containment Place in Secondary Containment storage_area->storage_containment spill Spill Occurs? storage_containment->spill disp_contact Contact EHS for Pickup disp_document Provide Waste Manifest disp_contact->disp_document disp_pickup Waste Collected by EHS disp_document->disp_pickup end_process End of Process disp_pickup->end_process start Start: Disposal of (3-Fluorocyclobutyl)methanol start->prep_ppe spill->disp_contact No handle_emergency Follow Emergency Spill Procedures spill->handle_emergency Yes handle_emergency->disp_contact

Caption: Disposal workflow for (3-Fluorocyclobutyl)methanol.

Conclusion: A Culture of Safety

The proper disposal of (3-Fluorocyclobutyl)methanol is a critical aspect of laboratory safety and environmental responsibility. By adhering to the principles of waste segregation, utilizing appropriate personal protective equipment, and following a systematic disposal protocol, researchers can mitigate the risks associated with this halogenated compound. Always consult your institution's specific waste management guidelines and your Environmental Health and Safety department for any questions or clarification.

References

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • (3-Fluorocyclobutyl)methanol. (n.d.). Retrieved from [Link]

  • Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). (n.d.). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Wastes From Usage of Halogenated Hydrocarbon Solvents in Degreasing Operations. Retrieved from [Link]

  • Universitat de Barcelona. (n.d.). Classification of special laboratory waste. Retrieved from [Link]

  • Solvent Wastes in the Laboratory – Disposal and/or Recycling. (n.d.). Retrieved from [Link]

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Mastering the Handling of (3-Fluorocyclobutyl)methanol: A Guide to Safety and Operational Excellence

Author: BenchChem Technical Support Team. Date: January 2026

For the innovative researchers, scientists, and drug development professionals dedicated to advancing therapeutic frontiers, the precise and safe handling of novel chemical entities is paramount. (3-Fluorocyclobutyl)methanol, a key building block in the synthesis of advanced pharmaceutical intermediates, presents a unique set of handling requirements. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework of deep operational understanding. Our commitment is to empower your research with the highest standards of safety, ensuring that your focus remains on scientific discovery.

Hazard Profile: Understanding the "Why" Behind the Precautions

(3-Fluorocyclobutyl)methanol is classified with the following hazard statements: Causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] While not acutely toxic in the same manner as substances like methanol, its hazard profile is rooted in its chemical structure: a polar alcohol functional group, a strained cyclobutane ring, and an electronegative fluorine atom.

  • Dermal and Eye Irritation: The alcohol moiety can defat the skin, leading to dryness and irritation. The presence of the fluorine atom can enhance its ability to penetrate the outer layers of the skin. Direct contact with the eyes can cause significant irritation and potential damage.[1]

  • Respiratory Irritation: As a volatile liquid with a boiling point between 100-103 °C, it can generate vapors that may irritate the respiratory tract upon inhalation.[1]

  • Reactivity: While generally stable, it is incompatible with strong oxidizing agents. The strained cyclobutane ring, although relatively stable under normal conditions, can be susceptible to ring-opening reactions under harsh acidic or basic conditions.[2][3]

Understanding these properties is the foundation for establishing a robust safety protocol. The goal is not just to wear Personal Protective Equipment (PPE), but to understand why each piece is critical to mitigating these specific risks.

Personal Protective Equipment (PPE): Your Primary Line of Defense

A comprehensive PPE strategy is non-negotiable. The following table outlines the minimum required PPE, with explanations grounded in the chemical's properties.

PPE ComponentSpecificationsRationale and Field-Proven Insights
Hand Protection Butyl rubber gloves or thick-gauge Nitrile gloves (minimum 5-mil).[4][5]Alcohols can degrade many common glove materials. Butyl rubber offers excellent resistance to a wide range of alcohols.[5] While nitrile provides good splash protection, breakthrough can occur with prolonged contact.[4] For anything beyond incidental contact, Butyl is the preferred material. Always inspect gloves for integrity before each use and change them immediately if contact with the chemical is suspected.
Eye and Face Protection ANSI-approved safety goggles providing a complete seal around the eyes. A face shield worn over goggles is required when handling larger quantities (>100 mL) or when there is a significant risk of splashing.Protects against splashes of the liquid, which can cause serious eye irritation.[1] A face shield provides an additional layer of protection for the entire face.
Skin and Body Protection Flame-resistant lab coat fully buttoned. Wear full-length pants and closed-toe shoes. For large-scale operations, consider a chemical-resistant apron.Prevents incidental skin contact with the irritant liquid.[1] Contaminated clothing must be removed immediately and laundered before reuse.
Respiratory Protection Use only in a well-ventilated area , preferably a certified chemical fume hood.This is an engineering control that serves as the primary method to prevent respiratory irritation by containing vapors.[1] Respirators are typically not required if work is conducted within a properly functioning fume hood.

Operational Plan: A Step-by-Step Workflow for Safe Handling

A systematic workflow minimizes risk at every stage. The following diagram and protocol outline the critical steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS prep_ppe Don PPE prep_hood Prepare Fume Hood handle_transfer Transfer Chemical prep_hood->handle_transfer Begin Work handle_reaction Perform Reaction handle_close Keep Containers Closed clean_decon Decontaminate Surfaces handle_close->clean_decon End Work clean_waste Segregate Waste clean_doff Doff PPE clean_wash Wash Hands

Caption: Safe Handling Workflow for (3-Fluorocyclobutyl)methanol.

Experimental Protocol:

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) before commencing any work.[1]

    • Ensure all necessary PPE is available, inspected, and in good condition.

    • Prepare the chemical fume hood by ensuring it is operational and free of clutter.

  • Handling:

    • Conduct all manipulations of (3-Fluorocyclobutyl)methanol within the chemical fume hood to mitigate inhalation risk.[1]

    • When transferring the chemical, do so carefully to avoid splashes and the generation of aerosols.

    • Keep containers tightly closed when not in use to prevent the escape of vapors.

  • Spill Response:

    • Small Spills (<100 mL): Alert others in the area. Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pillow). Scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

    • Large Spills (>100 mL): Evacuate the immediate area. Alert your institution's emergency response team.

  • Cleanup and Decontamination:

    • After use, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.

    • Place all contaminated disposable materials (e.g., gloves, absorbent pads) into a designated hazardous waste container.

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Proper disposal is a critical final step. Due to its flash point of approximately 65°C, (3-Fluorocyclobutyl)methanol is considered a combustible liquid and must be disposed of as hazardous waste. Do not pour it down the drain.[6][7][8]

Waste Segregation and Container Management:

Waste StreamContainer TypeLabeling Requirements
Liquid (3-Fluorocyclobutyl)methanol Waste Sturdy, leak-proof, chemically compatible container (e.g., glass or polyethylene). Must have a secure screw-top cap."Hazardous Waste," "Flammable," and list all chemical constituents, including "(3-Fluorocyclobutyl)methanol."
Contaminated Solid Waste (Gloves, wipes, absorbent material)Lined, sealable container (e.g., a pail with a plastic liner)."Hazardous Waste" and list the contaminating chemical: "(3-Fluorocyclobutyl)methanol."

Container Rinsing Protocol:

Empty containers that held (3-Fluorocyclobutyl)methanol must be properly decontaminated before being discarded as regular waste.

  • Triple Rinse: Rinse the empty container with a suitable solvent (e.g., acetone or ethanol) three times.

  • Collect Rinsate: The first rinseate must be collected and disposed of as hazardous liquid waste. Subsequent rinsates may also need to be collected depending on local regulations.

  • Deface Label: Completely remove or deface the original label on the container.

  • Air Dry: Allow the rinsed container to air dry completely in a fume hood before disposal.

By adhering to these detailed safety and handling protocols, you build a culture of safety that protects you, your colleagues, and the integrity of your research.

References

  • NIOSH Pocket Guide to Chemical Hazards - Methyl alcohol. Centers for Disease Control and Prevention. Available at: [Link]

  • NIOSH Pocket Guide to Chemical Hazards - sec-Butyl alcohol. Centers for Disease Control and Prevention. Available at: [Link]

  • NIOSH Pocket Guide to Chemical Hazards - Ethyl alcohol. Centers for Disease Control and Prevention. Available at: [Link]

  • NIOSH Pocket Guide to Chemical Hazards - Isooctyl alcohol. Centers for Disease Control and Prevention. Available at: [Link]

  • Ethanol Disposal In Laboratories. Collect and Recycle. Available at: [Link]

  • How Should Flammables Be Disposed Of? Greenflow. (2024-10-01). Available at: [Link]

  • The application of cyclobutane derivatives in organic synthesis. ResearchGate. (2025-08-06). Available at: [Link]

  • Nitrile Glove Chemical-Compatibility Reference. University of Pennsylvania EHRS. Available at: [Link]

  • OSHA Glove Selection Chart. Environmental Health and Safety - University of Texas at Austin. Available at: [Link]

  • Cyclobutanes in Small‐Molecule Drug Candidates. PubMed Central. Available at: [Link]

  • Ethanol Factsheet. Stanford Environmental Health & Safety. Available at: [Link]

  • How to dispose of alcohol: A guide for businesses. Shapiro. (2022-11-10). Available at: [Link]

  • Ansell Chemical Resistance Glove Chart. Environment, Health and Safety - University of Toronto. Available at: [Link]

  • Disposal of flammable and dangerous substances. TFT Pneumatic. (2022-08-08). Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.